molecular formula C15H20O3 B1509301 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde CAS No. 915924-52-6

3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

Cat. No.: B1509301
CAS No.: 915924-52-6
M. Wt: 248.32 g/mol
InChI Key: MWFZQVQXQARBMM-UHFFFAOYSA-N
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Description

3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-ethoxy-4-propan-2-yloxy-5-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-5-7-13-8-12(10-16)9-14(17-6-2)15(13)18-11(3)4/h5,8-11H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFZQVQXQARBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OC(C)C)CC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650935
Record name 3-Ethoxy-4-[(propan-2-yl)oxy]-5-(prop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-52-6
Record name 3-Ethoxy-4-[(propan-2-yl)oxy]-5-(prop-2-en-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, methodology-focused guide for the comprehensive structural elucidation of the target molecule, 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this guide emphasizes the logical workflow and causal reasoning behind experimental choices, ensuring a self-validating approach to confirming the molecular structure.

Introduction and Strategic Overview

Substituted benzaldehydes are a cornerstone of synthetic chemistry, serving as versatile intermediates in the pharmaceutical, fragrance, and polymer industries. Their rich chemical reactivity, governed by the nature and position of substituents on the aromatic ring, makes precise structural confirmation an absolute necessity. The target molecule, this compound, with its multiple functional groups and specific substitution pattern, presents an excellent case study for the application of modern spectroscopic techniques.

The molecular formula is C₁₅H₂₀O₃, corresponding to a molecular weight of 248.32 g/mol .[1][2] The elucidation process is a systematic workflow, beginning with mass spectrometry to determine the molecular weight and formula, followed by infrared spectroscopy to identify functional groups. The core of the analysis lies in a suite of Nuclear Magnetic Resonance (NMR) experiments, from 1D (¹H, ¹³C) to 2D correlation spectroscopy (COSY, HSQC, HMBC), which collectively map the molecule's atomic connectivity.[3][4]

The logical flow of this process is crucial. Each subsequent experiment is designed to build upon the data from the last, creating a network of interlocking evidence that culminates in an unambiguous structural assignment.

G MS Mass Spectrometry (Molecular Formula & Weight) IR Infrared Spectroscopy (Functional Group ID) MS->IR Provides MW context NMR_1D 1D NMR (¹H, ¹³C, DEPT) IR->NMR_1D Confirms functional groups for NMR analysis NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns basic nuclei, requires connectivity data Confirm Structure Confirmation NMR_2D->Confirm Provides final connectivity proof

Caption: Overall workflow for structural elucidation.

Mass Spectrometry (MS): The First Step

Mass spectrometry provides the foundational data points: the molecular weight and, through high-resolution analysis, the elemental composition. This information is critical for establishing the molecular formula and guiding the interpretation of all subsequent data.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: A small volume (typically 1 µL) is injected into the instrument.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: Ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Data Interpretation and Expected Results

The mass spectrum will provide the molecular ion peak (M⁺) and a pattern of fragment ions. The presence of a prominent molecular ion peak is characteristic of aromatic compounds due to the stability of the ring system.

Key Expected Fragmentation Patterns:

  • Molecular Ion (M⁺): The primary peak should be observed at m/z = 248, corresponding to the molecular weight of C₁₅H₂₀O₃.

  • Loss of Hydrogen (M-1): A peak at m/z = 247 is expected due to the loss of the aldehydic hydrogen, a common fragmentation for aromatic aldehydes.[5]

  • Loss of Ethoxy Radical (M-45): Cleavage of the ethoxy group would result in a fragment at m/z = 203.

  • Loss of Isopropyl Radical (M-43): α-cleavage of the isopropoxy group can lead to a fragment at m/z = 205.

  • Benzylic Cleavage: The allyl group can undergo cleavage, although rearrangement ions are also common.[6]

Ionm/z (Expected)IdentityNotes
[C₁₅H₂₀O₃]⁺248Molecular Ion (M⁺)Confirms molecular weight.
[C₁₅H₁₉O₃]⁺247[M-H]⁺Loss of aldehydic proton.[5][7]
[C₁₃H₁₅O₃]⁺229[M-CH₃-H₂O]⁺Complex rearrangement.
[C₁₂H₁₅O₃]⁺207[M-C₃H₅]⁺Loss of allyl group.
[C₁₃H₁₇O₂]⁺205[M-C₂H₅O+2H]⁺Rearrangement post-ethoxy loss.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: A small amount of the neat liquid sample is placed directly onto the ATR crystal.

  • Data Acquisition: An IR beam is passed through the crystal, and the resulting spectrum of absorbance vs. wavenumber is recorded.

Data Interpretation and Expected Results

The IR spectrum will confirm the presence of the aldehyde, aromatic ring, ether linkages, and the allyl group's double bond.

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Appearance
~3080C-H (Aromatic & Vinylic)StretchMedium to weak
2980-2850C-H (Aliphatic)StretchStrong, multiple bands
~2850, ~2750C-H (Aldehyde)Stretch (Fermi doublet)Two weak to medium bands, highly diagnostic.[8]
~1705C=O (Aromatic Aldehyde)StretchStrong, sharp. Conjugation lowers frequency from ~1730 cm⁻¹.[9][10]
~1640C=C (Allyl)StretchMedium, sharp
~1600, ~1480C=C (Aromatic)Ring StretchMedium to strong, sharp
~1250-1000C-O (Ether)StretchStrong, broad region for aryl-alkyl ethers
~915, ~995=C-H (Allyl)Out-of-plane bendStrong, characteristic of a monosubstituted alkene.[8]

The presence of the strong C=O stretch around 1705 cm⁻¹ and the distinctive Fermi doublet for the aldehydic C-H are key confirmatory signals.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for organic structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[13][14] A combination of 1D and 2D experiments is required for a complete and unambiguous assignment.[15]

G cluster_nmr NMR Assignment Strategy mol This compound (with atom numbering) H1 ¹H NMR (Proton Environments, Splitting, Integration) mol->H1 C13 ¹³C & DEPT-135 (Carbon Count & Type CH₃/CH₂/CH) COSY COSY (¹H-¹H Correlations, Spins Systems) H1->COSY Identifies coupled proton networks HSQC HSQC (Direct ¹H-¹³C Correlations) C13->HSQC Links protons to attached carbons HMBC HMBC (Long-Range ¹H-¹³C Correlations) HSQC->HMBC Confirms fragments, connects quaternary C

Caption: Logical workflow for NMR-based structural analysis.

Atom Numbering Convention

For clarity in spectral assignments, the following numbering scheme will be used: (Self-generated image for illustrative purposes)

Caption: Atom numbering scheme for NMR assignments.

¹H NMR Spectroscopy

This experiment identifies all unique proton environments in the molecule.

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

Expected ¹H NMR Data (Predicted):

Proton(s)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Rationale
H7 (CHO)~9.85s1H-Deshielded aldehyde proton.[16]
H2, H6~7.35s2H-Aromatic protons, equivalent due to meta position relative to CHO.
H13 (Allyl)~5.95m1HJ≈17, 10, 7Vinylic proton coupled to H12 and H14.
H14a, H14b~5.10m2HJ≈17, 10, 1.5Diastereotopic terminal vinylic protons.
H8 (iPr)~4.60sept1HJ≈6.0Methine proton of isopropoxy group, split by 6 methyl protons.
H10 (Et)~4.15q2HJ≈7.0Methylene protons of ethoxy group, split by methyl protons.
H12 (Allyl)~3.40d2HJ≈7.0Allylic protons adjacent to the aromatic ring.
H11 (Et)~1.45t3HJ≈7.0Methyl protons of ethoxy group.
H9 (iPr)~1.40d6HJ≈6.0Methyl protons of isopropoxy group.
¹³C NMR and DEPT-135 Spectroscopy

This combination of experiments identifies all unique carbon atoms and classifies them by the number of attached protons (CH₃, CH₂, CH, or C).

Protocol:

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

Expected ¹³C NMR & DEPT-135 Data (Predicted):

Carbon(s)Chemical Shift (δ, ppm)DEPT-135 PhaseRationale
C7 (CHO)~191.0Positive (CH)Aldehyde carbonyl carbon.
C4, C5~150-155No Signal (C)Aromatic carbons attached to oxygen (quaternary).
C13 (Allyl)~137.0Positive (CH)Internal alkene carbon.
C1~131.0No Signal (C)Aromatic carbon attached to the aldehyde (quaternary).
C3~129.0No Signal (C)Aromatic carbon attached to the allyl group (quaternary).
C2, C6~109.0Positive (CH)Aromatic methine carbons.
C14 (Allyl)~116.0Negative (CH₂)Terminal alkene carbon.
C8 (iPr)~71.0Positive (CH)Isopropoxy methine carbon.
C10 (Et)~64.0Negative (CH₂)Ethoxy methylene carbon.
C12 (Allyl)~34.0Negative (CH₂)Allylic methylene carbon.
C9 (iPr)~22.0Positive (CH₃)Isopropoxy methyl carbons.
C11 (Et)~15.0Positive (CH₃)Ethoxy methyl carbon.
2D NMR: Connecting the Pieces

2D NMR experiments are essential for assembling the fragments identified by 1D NMR into a coherent structure.[17]

Protocol:

  • Sample Preparation: A slightly more concentrated sample (~15-20 mg in 0.6 mL CDCl₃) is preferred for 2D experiments to improve signal-to-noise.

  • Acquisition: Standard pulse programs for COSY, HSQC, and HMBC are run on the spectrometer.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through 2 or 3 bonds.[18] It is invaluable for identifying spin systems.

  • Expected Correlations:

    • H10 (4.15 ppm) ↔ H11 (1.45 ppm) - Confirms the ethoxy group.

    • H8 (4.60 ppm) ↔ H9 (1.40 ppm) - Confirms the isopropoxy group.

    • H13 (5.95 ppm) ↔ H12 (3.40 ppm) and H14 (5.10 ppm) - Confirms the allyl group spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH).[19] It definitively links the ¹H and ¹³C assignments.

  • Expected Correlations:

    • H7 (9.85 ppm) ↔ C7 (191.0 ppm)

    • H2/H6 (7.35 ppm) ↔ C2/C6 (109.0 ppm)

    • H13 (5.95 ppm) ↔ C13 (137.0 ppm)

    • H14 (5.10 ppm) ↔ C14 (116.0 ppm)

    • H8 (4.60 ppm) ↔ C8 (71.0 ppm)

    • H10 (4.15 ppm) ↔ C10 (64.0 ppm)

    • H12 (3.40 ppm) ↔ C12 (34.0 ppm)

    • H11 (1.45 ppm) ↔ C11 (15.0 ppm)

    • H9 (1.40 ppm) ↔ C9 (22.0 ppm)

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for final structure confirmation. It shows correlations between protons and carbons that are 2 or 3 bonds away (²JCH, ³JCH).[18][19] This allows for the connection of different spin systems across quaternary (non-protonated) carbons.

G C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 C7 C7 (CHO) C12 C12 O_C4 O-C8 O_C5 O-C10 H7 H7 H7->C1 ²J H7->C2 ³J H7->C6 ³J H2 H2 H2->C1 ³J H2->C3 ²J H2->C4 ³J H6 H6 H6->C1 ³J H6->C4 ³J H6->C5 ²J H12 H12 H12->C2 ³J H12->C3 ²J H12->C4 ³J

Caption: Key HMBC correlations for assigning the aromatic ring.

  • Crucial HMBC Correlations for Final Assembly:

    • Aldehyde Placement: The aldehyde proton (H7, ~9.85 ppm) must show correlations to C1, C2, and C6. This unequivocally places the aldehyde at the C1 position.

    • Allyl Group Placement: The benzylic allyl protons (H12, ~3.40 ppm) will correlate to C2, C3, and C4. The correlation to the quaternary C3 is the key link.

    • Ethoxy Group Placement: The methylene protons of the ethoxy group (H10, ~4.15 ppm) must correlate to the quaternary aromatic carbon C5.

    • Isopropoxy Group Placement: The methine proton of the isopropoxy group (H8, ~4.60 ppm) must correlate to the quaternary aromatic carbon C4.

    • Ring Connectivity: The aromatic proton H2 will correlate to C1, C3, and C4, while H6 will correlate to C1, C4, and C5, confirming the overall substitution pattern.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of this compound is achieved through a systematic and hierarchical application of analytical techniques. Mass spectrometry establishes the molecular formula. FTIR confirms the presence of key functional groups. 1D NMR provides a census of proton and carbon environments. Finally, 2D NMR experiments (COSY, HSQC, and particularly HMBC) serve as the definitive proof, weaving the individual structural fragments into a single, validated molecular architecture. Each piece of data corroborates the others, leading to a high-confidence and unambiguous structural assignment essential for any further research or development activities.

References

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Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde is a substituted aromatic aldehyde of interest in pharmaceutical and fragrance development. Its molecular architecture, featuring a benzaldehyde core with allyl, ethoxy, and isopropoxy substituents, suggests a nuanced profile of chemical reactivity and biological activity. Aromatic aldehydes are a cornerstone in synthetic organic chemistry, serving as versatile precursors for a wide array of more complex molecules.[1][2] The specific combination of functional groups in this compound offers multiple avenues for chemical modification, making it a valuable building block for novel therapeutic agents and fragrance components.[1][2]

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally analogous compounds to provide well-grounded estimations. Furthermore, detailed experimental protocols for the determination of its key physicochemical parameters are presented to empower researchers in their own investigations.

Molecular Structure and Identity

The foundational step in understanding the physicochemical properties of any compound is a thorough characterization of its molecular structure.

Molecular Formula: C₁₅H₂₀O₃[3]

Purity: Typically available at ≥95%[2][3]

Chemical Structure:

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the properties of structurally related benzaldehyde derivatives and general principles of physical organic chemistry.

PropertyPredicted ValueRationale and Comparative Data
Molecular Weight 248.32 g/mol Calculated from the molecular formula (C₁₅H₂₀O₃). For comparison, the molecular weight of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde is 234.29 g/mol .[4]
Melting Point Liquid at room temperatureBenzaldehyde is a liquid with a melting point of -26°C.[5] The presence of flexible alkyl chains (allyl, ethoxy, isopropoxy) on the benzene ring is expected to disrupt crystal packing, leading to a low melting point.
Boiling Point > 200°CThe boiling point of benzaldehyde is 179°C.[5] The significantly larger molecular weight and increased van der Waals forces of the title compound suggest a substantially higher boiling point.
Solubility Soluble in polar organic solvents (e.g., ethanol, acetone, chloroform); sparingly soluble in water.Small aldehydes and ketones can hydrogen bond with water, rendering them soluble.[6] However, as the carbon chain length increases, solubility in water decreases.[7] The significant hydrophobic character of the allyl, ethoxy, and isopropoxy groups will limit aqueous solubility. Aromatic aldehydes generally exhibit good solubility in organic solvents.[8]
LogP (Octanol-Water Partition Coefficient) ~ 3.5 - 4.5This value is estimated based on the increased lipophilicity from the allyl, ethoxy, and isopropoxy groups compared to simpler benzaldehydes. For instance, the XLogP3 of 3-Allyl-5-methoxy-4-propoxy-benzaldehyde is 3.3.[4] A higher LogP indicates greater lipophilicity.

Experimental Protocols for Physicochemical Characterization

To obtain definitive data for this compound, the following experimental protocols are recommended.

Determination of Melting and Boiling Points

Rationale: The melting and boiling points are fundamental physical properties that provide an indication of the purity of a compound.

Methodology: Differential Scanning Calorimetry (DSC) for Melting Point

  • Sample Preparation: Accurately weigh 1-5 mg of the compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., -50°C).

    • Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature above the expected melting point.

    • Record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.

Methodology: Ebulliometer for Boiling Point

  • Apparatus Setup: Assemble the ebulliometer with the sample, a condenser, and a calibrated thermometer or thermocouple.

  • Heating: Gently heat the sample until a steady reflux is achieved.

  • Measurement: Record the temperature at which the liquid and vapor phases are in equilibrium. This temperature is the boiling point at the ambient pressure.

  • Pressure Correction: If necessary, correct the observed boiling point to standard pressure using the Clausius-Clapeyron equation or a nomograph.

G cluster_mp Melting Point Determination (DSC) cluster_bp Boiling Point Determination (Ebulliometer) mp_sample Sample Preparation mp_dsc DSC Analysis mp_sample->mp_dsc Load into DSC mp_data Data Analysis mp_dsc->mp_data Generate Thermogram bp_sample Sample Preparation bp_ebull Ebulliometer Measurement bp_sample->bp_ebull Load into Ebulliometer bp_data Data Analysis bp_ebull->bp_data Record Temperature

Caption: Workflow for Melting and Boiling Point Determination.

Determination of Solubility

Rationale: Solubility in various solvents is a critical parameter for formulation development and for designing reaction conditions.

Methodology: Shake-Flask Method (for Aqueous Solubility)

  • Sample Preparation: Add an excess amount of the compound to a known volume of water in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed for phase separation. If necessary, centrifuge to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the clear aqueous supernatant. Determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Methodology: Visual Assessment (for Organic Solvents)

  • Sample Preparation: Add a known amount of the compound to a specific volume of the organic solvent.

  • Observation: Stir the mixture and visually observe if the compound completely dissolves.

  • Incremental Addition: If the compound dissolves, add more in small increments until saturation is reached or a desired concentration is achieved.

Determination of Partition Coefficient (LogP)

Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

Methodology: Shake-Flask Method

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Dissolve a known amount of the compound in one of the pre-saturated solvents.

  • Partitioning: Add a known volume of the other pre-saturated solvent to create a biphasic system.

  • Equilibration: Vigorously shake the mixture for a set period to allow for partitioning of the compound between the two phases.

  • Phase Separation: Separate the two phases by centrifugation.

  • Quantification: Determine the concentration of the compound in each phase using an appropriate analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

G cluster_sol Solubility and LogP Determination sol_prep Sample and Solvent Preparation sol_equil Equilibration (Shaking) sol_prep->sol_equil sol_sep Phase Separation sol_equil->sol_sep sol_quant Quantification (e.g., HPLC) sol_sep->sol_quant sol_calc Calculation of Solubility/LogP sol_quant->sol_calc

Caption: General Workflow for Solubility and LogP Determination.

Spectroscopic Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include:

    • An aldehydic proton singlet around 9.8-10.0 ppm.

    • Aromatic protons in the region of 6.5-7.5 ppm.

    • Signals corresponding to the allyl group (vinylic and allylic protons).

    • An ethoxy quartet and triplet.

    • An isopropoxy septet and doublet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A carbonyl carbon signal around 190-195 ppm.

    • Aromatic carbon signals in the 110-160 ppm range.

    • Aliphatic carbon signals for the allyl, ethoxy, and isopropoxy groups.

  • IR (Infrared) Spectroscopy:

    • A strong C=O stretching vibration for the aldehyde at approximately 1690-1715 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aliphatic groups.

    • C-O stretching vibrations for the ether linkages.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

    • Characteristic fragmentation patterns related to the loss of the aldehyde, allyl, ethoxy, and isopropoxy groups.

Thermal Stability

The thermal stability of an organic compound is crucial for its storage, handling, and processing.[9][10]

Predicted Stability: Substituted benzaldehydes are generally stable at room temperature but can be susceptible to oxidation, especially the aldehyde group which can oxidize to a carboxylic acid.[11][12] The presence of ether linkages introduces potential sites for thermal degradation at elevated temperatures.

Experimental Assessment: Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.[13][14]

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 600°C).

  • Data Analysis: The TGA curve will show the temperature at which weight loss occurs, indicating decomposition. The onset temperature of decomposition is a key measure of thermal stability.

Conclusion

This compound is a molecule with significant potential in various fields of chemical research. While direct experimental data on its physicochemical properties are not extensively documented, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers can obtain the necessary data to advance their work with this versatile compound. The predictions based on structurally related molecules offer a solid starting point for experimental design and interpretation.

References

  • THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD - DTIC.
  • Webinar – Thermal Analysis of Organic Compounds - Mettler Toledo.
  • Measurement of thermal stability - Linseis.
  • Solvent screening for the extraction of aromatic aldehydes - Graz University of Technology.
  • 3-Allyl-5-methoxy-4-propoxy-benzaldehyde | C14H18O3 | CID 3152851 - PubChem. [Link]

  • Thermal Stability of Some Organic Compounds. | Journal of Chemical & Engineering Data. [Link]

  • Thermal stability of inorganic and organic compounds in atmospheric particulate matter | Request PDF - ResearchGate. [Link]

  • Estimation Of Aromatic Solute Solubility In Miscible Solventwater Systems - epa nepis. [Link]

  • 24.3 Physical Properties of Aldehydes and Ketones - Open Library Publishing Platform. [Link]

  • Properties of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

  • ms_1766852416_9102.docx - RSIS International. [Link]

  • 3-allyl-5-ethoxy-4-(2-propynyloxy)benzaldehyde - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

  • This compound, 95% Purity, C15H20O3, 5 grams. [Link]

  • Benzaldehyde | C6H5CHO | CID 240 - PubChem - NIH. [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • 3-Isopropoxy-4-methoxybenzaldehyde | C11H14O3 | CID 592092 - PubChem. [Link]

  • Benzaldehyde (CAS N° 100-52-7) - ScenTree. [Link]

  • 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde | C14H18O3 | CID 6494235 - PubChem. [Link]

  • Preparation and Physicochemical Characterization of Gelatin–Aldehyde Derivatives - MDPI. [Link]

  • Benzaldehyde - Wikipedia. [Link]

  • 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077 - PubChem - NIH. [Link]

  • 3-Ethoxybenzaldehyde | C9H10O2 | CID 89908 - PubChem - NIH. [Link]

  • Benzaldehyde, 4-ethoxy- - the NIST WebBook. [Link]

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An In-Depth Technical Guide to 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde (CAS No. 915924-52-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde, a substituted benzaldehyde with significant potential in synthetic chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from structurally related molecules to offer insights into its physicochemical properties, a plausible synthetic route, potential reactivity, and prospective applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the utility of this versatile chemical entity.

Introduction: The Versatility of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as pivotal intermediates in the construction of a vast array of complex molecules. Their inherent reactivity, primarily centered around the aldehyde functionality, allows for a diverse range of chemical transformations. Furthermore, the nature and positioning of substituents on the benzene ring profoundly influence the molecule's electronic properties, steric hindrance, and ultimately, its biological activity. This rich chemical space makes substituted benzaldehydes attractive scaffolds in medicinal chemistry and materials science.

This compound (Figure 1) is a polysubstituted benzaldehyde featuring a unique combination of functional groups: an allyl group, an ethoxy group, and an isopropoxy group. This specific arrangement suggests a nuanced reactivity profile and potential for diverse applications, from fine chemical synthesis to the development of novel therapeutic agents.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties

PropertyValueSource
CAS Number 915924-52-6BLD Pharm[1]
Molecular Formula C₁₅H₂₀O₃BLD Pharm[1]
Molecular Weight 248.32 g/mol BLD Pharm[1]
Appearance Likely a liquid or low-melting solidInferred from similar compounds
Purity ≥ 95% (Commercially available)Chem-Impex[2]
Storage Store at 0-8°CInferred from supplier recommendations

Synthesis and Characterization: A Hypothetical Approach

A definitive, peer-reviewed synthesis of this compound has not been identified in the surveyed literature. However, a plausible synthetic route can be extrapolated from established methods for preparing structurally analogous compounds, such as 3-ethoxy-4-methoxybenzaldehyde.[3][4] A potential multi-step synthesis is outlined below, starting from a readily available precursor.

Hypothetical Synthetic Pathway

The proposed synthesis involves a series of standard organic transformations, beginning with a suitable starting material like isovanillin.

G start Isovanillin step1 Allylation start->step1 Allyl bromide, Base intermediate1 3-Allyl-4-hydroxy-5-methoxybenzaldehyde step1->intermediate1 step2 Isopropylation intermediate1->step2 Isopropyl bromide, Base intermediate2 3-Allyl-4-isopropoxy-5-methoxybenzaldehyde step2->intermediate2 step3 Demethylation intermediate2->step3 Lewis Acid (e.g., BBr₃) intermediate3 3-Allyl-5-hydroxy-4-isopropoxybenzaldehyde step4 Ethylation intermediate3->step4 Ethyl iodide, Base product This compound step4->product

Sources

A Comprehensive Technical Guide to the Synthesis of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a detailed, scientifically-grounded pathway for the synthesis of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde, a substituted benzaldehyde with significant potential in pharmaceutical and fragrance development. The proposed synthesis is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for each experimental choice.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as versatile precursors for a wide array of complex molecules.[1] Their inherent reactivity, particularly of the aldehyde functional group, allows for the construction of diverse molecular architectures, including those found in many bioactive compounds. The target molecule, this compound, possesses a unique combination of functional groups—an allyl group, an ethoxy group, and an isopropoxy group—that make it a valuable building block for exploring new chemical space in drug discovery and for creating novel fragrance profiles.[2][3]

Strategic Approach to the Synthesis

The synthesis of this compound necessitates a multi-step approach that carefully orchestrates the introduction of the desired substituents onto the benzaldehyde core. The proposed pathway commences with a readily available and cost-effective starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde), and proceeds through a series of key transformations.[4][5] The core of this strategy revolves around a thermally induced[6][6]-sigmatropic rearrangement, the Claisen rearrangement, to introduce the allyl group at the desired position.[7][8][9]

The logical flow of the synthesis is depicted in the following workflow diagram:

Synthesis_Pathway cluster_0 Core Synthesis Workflow Start Vanillin (4-hydroxy-3-methoxybenzaldehyde) Step1 Step 1: O-Allylation Start->Step1 Allyl bromide, K₂CO₃ Intermediate1 4-Allyloxy-3-methoxybenzaldehyde Step1->Intermediate1 Step2 Step 2: Claisen Rearrangement Intermediate1->Step2 Heat (e.g., 200-250 °C) Intermediate2 3-Allyl-4-hydroxy-5-methoxybenzaldehyde Step2->Intermediate2 Step3 Step 3: O-Isopropylation Intermediate2->Step3 2-Iodopropane, K₂CO₃ Intermediate3 3-Allyl-4-isopropoxy-5-methoxybenzaldehyde Step3->Intermediate3 Step4 Step 4: Demethylation Intermediate3->Step4 e.g., BBr₃ or AlCl₃ Intermediate4 3-Allyl-5-hydroxy-4-isopropoxybenzaldehyde Step4->Intermediate4 Step5 Step 5: O-Ethylation Intermediate4->Step5 Ethyl iodide, K₂CO₃ End This compound Step5->End

Caption: Proposed synthetic pathway for this compound starting from vanillin.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde

This initial phase focuses on the introduction of the allyl group onto the vanillin scaffold.

Step 1: O-Allylation of Vanillin

The first step involves the etherification of the phenolic hydroxyl group of vanillin with an allyl halide. This is a standard Williamson ether synthesis.

  • Protocol:

    • Dissolve vanillin (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

    • Add a weak base, typically anhydrous potassium carbonate (1.5 equivalents), to deprotonate the phenolic hydroxyl group.

    • To the stirred suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the vanillin spot is no longer visible.

    • Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • The crude product, 4-allyloxy-3-methoxybenzaldehyde, can be purified by column chromatography on silica gel.

  • Causality: The use of a polar aprotic solvent facilitates the SN2 reaction between the phenoxide ion and allyl bromide. Potassium carbonate is a sufficiently strong base to deprotonate the phenol without affecting the aldehyde functionality.

Step 2: Claisen Rearrangement

This key step utilizes a thermal[6][6]-sigmatropic rearrangement to translocate the allyl group from the oxygen atom to the ortho position on the aromatic ring.[7][8][9]

  • Protocol:

    • Place the purified 4-allyloxy-3-methoxybenzaldehyde in a round-bottom flask equipped with a reflux condenser.

    • Heat the compound neat (without solvent) to a high temperature, typically in the range of 200-250 °C. The use of a high-boiling point solvent like diphenyl ether is also an option.

    • Maintain the temperature and monitor the reaction progress by TLC. The rearrangement is generally complete within a few hours.

    • Cool the reaction mixture and purify the resulting 3-allyl-4-hydroxy-5-methoxybenzaldehyde by column chromatography.

  • Mechanistic Insight: The Claisen rearrangement proceeds through a concerted, cyclic transition state. The reaction is driven by the formation of a more stable aromatic system in the product.[8] The ortho-allylphenol is the favored product due to the proximity of the allyl group to the ortho position in the starting ether.

Part 2: Functional Group Interconversion and Final Product Formation

The second phase of the synthesis involves the modification of the alkoxy groups to arrive at the target molecule.

Step 3: O-Isopropylation of the Phenolic Hydroxyl Group

With the allyl group in place, the newly formed phenolic hydroxyl group is alkylated to introduce the isopropoxy group.

  • Protocol:

    • Dissolve 3-allyl-4-hydroxy-5-methoxybenzaldehyde (1 equivalent) in a suitable solvent like acetone or 2-butanone.[10]

    • Add anhydrous potassium carbonate (1.5 equivalents) and a catalytic amount of potassium iodide.

    • Add 2-iodopropane (1.2 equivalents) and heat the mixture to reflux overnight with stirring.[10]

    • After cooling, filter the mixture and evaporate the solvent.

    • Dissolve the residue in an organic solvent like diethyl ether, wash with aqueous sodium hydroxide and brine, then dry over anhydrous magnesium sulfate.[10]

    • Purify the crude 3-allyl-4-isopropoxy-5-methoxybenzaldehyde by distillation under reduced pressure or column chromatography.

  • Expertise in Action: The addition of potassium iodide can accelerate the reaction through the in-situ formation of the more reactive 2-iodopropane from less reactive alkylating agents, though in this case, 2-iodopropane is used directly.

Step 4: Selective Demethylation

This step is arguably the most challenging in the sequence, requiring the selective cleavage of the methyl ether in the presence of the isopropyl ether.

  • Protocol:

    • Dissolve 3-allyl-4-isopropoxy-5-methoxybenzaldehyde in a dry, inert solvent such as dichloromethane under an inert atmosphere.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add a strong Lewis acid capable of ether cleavage, such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃).[11]

    • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

    • Carefully quench the reaction with methanol or water.

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Purify the resulting 3-allyl-5-hydroxy-4-isopropoxybenzaldehyde by column chromatography.

  • Trustworthiness of the Protocol: The selectivity of demethylation over deisopropylation is based on the steric hindrance around the isopropoxy group, which may slow its reaction with the bulky Lewis acid. Careful control of reaction time and temperature is crucial for success.

Step 5: O-Ethylation to Yield the Final Product

The final step is the ethylation of the remaining phenolic hydroxyl group.

  • Protocol:

    • Following a similar procedure to Step 3, dissolve 3-allyl-5-hydroxy-4-isopropoxybenzaldehyde (1 equivalent) in acetone or DMF.

    • Add anhydrous potassium carbonate (1.5 equivalents).

    • Add ethyl iodide or diethyl sulfate (1.2 equivalents).

    • Heat the reaction to reflux and monitor by TLC.

    • After completion, perform an aqueous workup, extract with an organic solvent, and dry the organic layer.

    • Purify the final product, this compound, by column chromatography or distillation.

Quantitative Data Summary

StepStarting MaterialReagentsSolventTypical Yield (%)
1 VanillinAllyl bromide, K₂CO₃Acetone/DMF85-95
2 4-Allyloxy-3-methoxybenzaldehydeHeatNeat/Diphenyl ether60-70
3 3-Allyl-4-hydroxy-5-methoxybenzaldehyde2-Iodopropane, K₂CO₃, KIAcetone/2-Butanone70-80
4 3-Allyl-4-isopropoxy-5-methoxybenzaldehydeBBr₃/AlCl₃Dichloromethane40-60
5 3-Allyl-5-hydroxy-4-isopropoxybenzaldehydeEthyl iodide, K₂CO₃Acetone/DMF80-90

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions.

Conclusion and Future Directions

The synthetic pathway detailed in this guide provides a robust and logical approach for the preparation of this compound from the readily available starting material, vanillin. While the selective demethylation step presents a notable challenge, careful optimization of reaction conditions should lead to the successful synthesis of the target molecule. The availability of this compound will undoubtedly open new avenues for research in medicinal chemistry and material science, enabling the development of novel therapeutics and advanced materials.

References

  • A Review on the Vanillin derivatives showing various Biological activities. (n.d.).
  • Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC - NIH. (n.d.).
  • Novel Vanillin Derivatives: Synthesis, Anti-Oxidant, DNA and Cellular Protection Properties. (2018).
  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity | ACS Omega - ACS Publications. (n.d.).
  • Scheme 41. Synthesis of Vanillin Derivative (178) a - ResearchGate. (n.d.).
  • Claisen rearrangement - Wikipedia. (n.d.).
  • Claisen Rearrangement - Organic Chemistry Portal. (n.d.).
  • Claisen rearrangement - Name-Reaction.com. (n.d.).
  • Synthesis of 4-Isopropoxybenzaldehyde - PrepChem.com. (n.d.).
  • 18.4: Reactions of Ethers - Claisen Rearrangement - Chemistry LibreTexts. (2024).
  • An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below. - BYJU'S. (n.d.).
  • Application Notes and Protocols for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Pharmaceutical Research - Benchchem. (n.d.).
  • Application of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Fragrance Development - Benchchem. (n.d.).
  • Vanillin - Wikipedia. (n.d.).
  • 3-Allyl-4-ethoxybenzaldehyde - Chem-Impex. (n.d.).
  • Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC - NIH. (n.d.).

Sources

A Comprehensive Technical Guide to 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde, a substituted aromatic aldehyde of significant interest in synthetic chemistry and materials science. This document details its physicochemical properties, outlines a robust synthetic pathway, and explores its potential applications, offering a valuable resource for professionals in research and development.

Molecular Overview and Physicochemical Properties

This compound is a complex organic molecule with a unique arrangement of functional groups that suggest its potential as a versatile intermediate in the synthesis of novel compounds. Its core structure consists of a benzaldehyde ring substituted with allyl, ethoxy, and isopropoxy groups, which contribute to its distinct chemical reactivity and physical properties.

Key Identifiers

The fundamental properties and identifiers of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 248.32 g/mol [1][2]
Molecular Formula C₁₅H₂₀O₃[1][2][3]
CAS Number 915924-52-6[1][2]
Canonical SMILES O=CC1=CC(OCC)=C(OC(C)C)C(CC=C)=C1[1]
Purity Typically ≥95%[2][4]

Proposed Synthesis Pathway

While a definitive, peer-reviewed synthesis protocol for this compound is not widely published, a logical and efficient synthetic route can be designed based on established organic chemistry principles and published syntheses of structurally analogous compounds.[6][7][8] The proposed multi-step synthesis starts from the readily available precursor, isovanillin (3-hydroxy-4-methoxybenzaldehyde), and proceeds through allylation, demethylation, etherification, and a Claisen rearrangement.

Rationale for Synthetic Strategy

The chosen pathway is predicated on the selective modification of the hydroxyl and methoxy groups of isovanillin. The sequence of reactions is designed to introduce the desired allyl, ethoxy, and isopropoxy groups in a controlled manner. A key step in this proposed synthesis is the Claisen rearrangement, a powerful and reliable method for forming carbon-carbon bonds by rearranging an allyl aryl ether.[6][8] The subsequent etherification steps are standard procedures in organic synthesis.[9]

Detailed Experimental Protocol

Step 1: Ethylation of Isovanillin

  • Reaction Setup: In a 3L three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, dissolve 500g of isovanillin and 104g of a phase transfer catalyst like benzyltriethylammonium chloride in 1500ml of water.

  • Addition of Base: Add 157g of sodium hydroxide to the solution and stir until it dissolves completely.[9]

  • Ethylating Agent: Add 537g of bromoethane dropwise to the reaction mixture while maintaining vigorous stirring at 25°C.[9]

  • Reaction and Workup: Continue stirring at 25°C for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, the product, 3-ethoxy-4-methoxybenzaldehyde, will precipitate as a white solid. Filter the solid by suction, wash with cold water, and dry under vacuum.[9]

Step 2: Selective Demethylation

  • Reaction Setup: In a dry, inert atmosphere, dissolve the 3-ethoxy-4-methoxybenzaldehyde from the previous step in a suitable solvent such as dichloromethane.

  • Lewis Acid Addition: Cool the solution to 0°C and slowly add a demethylating agent, such as boron tribromide (BBr₃), while stirring.

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir until TLC indicates the complete consumption of the starting material. Carefully quench the reaction by slowly adding water or a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-ethoxy-4-hydroxybenzaldehyde.

Step 3: Isopropylation

  • Reaction Setup: Dissolve the 3-ethoxy-4-hydroxybenzaldehyde in a polar aprotic solvent like acetone or DMF.

  • Base and Alkylating Agent: Add potassium carbonate as a base, followed by the addition of 2-bromopropane as the isopropylating agent.

  • Reaction and Workup: Heat the mixture to reflux and monitor the reaction by TLC. Once the reaction is complete, cool the mixture, filter off the potassium carbonate, and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 4-isopropoxy-3-ethoxybenzaldehyde.

Step 4: Allylation (Hypothetical Claisen Rearrangement Precursor)

  • Reaction Setup: The synthesis of the direct precursor for the Claisen rearrangement would involve starting with a suitably protected catechol derivative. However, a more direct, albeit hypothetical, approach involves the allylation of a derivative of the target molecule's core structure. A plausible starting material would be a suitably substituted phenol.

  • Allylation Reaction: React the chosen phenolic precursor with allyl bromide in the presence of a base like potassium carbonate in a solvent such as acetone. This reaction yields an allyl ether.[6]

Step 5: Claisen Rearrangement

  • Reaction Conditions: The allyl ether from the previous step is subjected to thermal or microwave-assisted Claisen rearrangement. For instance, dissolving the compound in a high-boiling solvent like N-methylpyrrolidone and heating it to 200°C for 3 hours under microwave irradiation can induce the rearrangement.[8]

  • Workup and Purification: After the reaction, the mixture is diluted with water and extracted with an organic solvent like dichloromethane. The combined organic layers are washed, dried, and concentrated. The crude product, this compound, is then purified by column chromatography.[6][8]

Synthesis Workflow Diagram

G cluster_0 Step 1: Ethylation cluster_1 Step 2: Demethylation cluster_2 Step 3: Isopropylation cluster_3 Step 4 & 5: Allylation & Claisen Rearrangement Isovanillin Isovanillin Reagents1 Bromoethane, NaOH, Water Isovanillin->Reagents1 Product1 3-Ethoxy-4-methoxybenzaldehyde Reagents1->Product1 Reagents2 BBr3, DCM Product1->Reagents2 Product2 3-Ethoxy-4-hydroxybenzaldehyde Reagents2->Product2 Reagents3 2-Bromopropane, K2CO3, Acetone Product2->Reagents3 Product3 4-Isopropoxy-3-ethoxybenzaldehyde Reagents3->Product3 Reagents4 Allyl Bromide, K2CO3, then Heat (Rearrangement) Product3->Reagents4 FinalProduct This compound Reagents4->FinalProduct

Caption: Proposed multi-step synthesis of this compound.

Potential Applications and Research Directions

The unique molecular architecture of this compound makes it a promising candidate for a variety of applications, particularly in the fields of pharmaceutical development and materials science.

Pharmaceutical Intermediate

Substituted benzaldehydes are crucial building blocks in the synthesis of a wide range of pharmaceuticals.[7] The presence of the allyl group provides a reactive handle for further chemical modifications, enabling the exploration of diverse chemical spaces. The ethoxy and isopropoxy groups can influence the molecule's electronic properties, which can play a role in receptor binding and metabolic stability.[7] Structurally similar compounds are used as intermediates in the synthesis of targeted therapies, such as phosphodiesterase 4 (PDE4) inhibitors for treating inflammatory diseases.[7] Therefore, this compound could serve as a valuable precursor for the development of novel therapeutic agents.[10]

Fragrance and Flavor Industry

Aromatic aldehydes are a well-established class of fragrance ingredients, known for their diverse and complex scent profiles.[6] The combination of the allyl, ethoxy, and isopropoxy groups on the benzaldehyde core suggests that this compound could possess a unique and nuanced olfactory profile, making it a candidate for use in fragrance formulations.[6][10]

Organic Synthesis and Materials Science

In organic synthesis, the aldehyde functionality is a key reactive site for constructing more complex molecular architectures. The reactive allyl group can be utilized in various organic reactions to create complex molecules.[10] Furthermore, this compound could be explored in the formulation of specialty polymers and resins, where its functional groups might confer enhanced properties such as flexibility and durability.[10]

Conclusion

This compound is a molecule with significant untapped potential. This guide provides a foundational understanding of its properties and a viable synthetic pathway, offering a starting point for further research and development. Its versatile structure makes it a compelling target for chemists in both academic and industrial settings, with promising applications in medicinal chemistry, fragrance formulation, and materials science. The protocols and data presented herein, though based on analogous compounds, provide a solid framework for the synthesis and exploration of this intriguing molecule.

References

  • Beijing Xinheng Research Technology Co., Ltd. This compound - CAS:915924-52-6. [Link]

  • BIOFOUNT. This compound. [Link]

  • LookChem. 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde. [Link]

  • SpectraBase. 3-allyl-5-ethoxy-4-(2-propynyloxy)benzaldehyde - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde | C14H18O3 | CID 6494235. [Link]

  • AHH Chemical Co., Ltd. This compound, 95% Purity, C15H20O3, 5 grams. [Link]

  • PubChem. 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | C13H16O3 | CID 3144091. [Link]

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Sources

An In-depth Technical Guide to Determining the Solubility of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde. Given the absence of extensive public data on this specific molecule, this document emphasizes a robust, first-principles approach, focusing on the gold-standard methodology for solubility determination.

Introduction: The Scientific Imperative for Solubility Data

This compound (CAS No. 915924-52-6) is a substituted aromatic aldehyde. Its molecular structure, featuring a reactive aldehyde group and a combination of ether and allyl functionalities, suggests potential applications in fine chemical synthesis, fragrance development, and as an intermediate in pharmaceuticals.[1][2] In any of these fields, understanding its solubility is a critical first step. Solubility data governs everything from reaction kinetics and purification strategies to formulation and bioavailability in potential therapeutic applications.[3][4] Poorly characterized solubility can lead to unreliable experimental results and significant delays in development timelines.[3]

This guide will provide both the theoretical underpinnings and a detailed, validated experimental protocol to empower researchers to generate reliable solubility data for this compound across a range of relevant organic solvents.

Physicochemical Profile and Theoretical Solubility Considerations

To predict and understand the solubility of this compound, we must first examine its structural and physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 915924-52-6[5][6]
Molecular Formula C₁₅H₂₀O₃[5][7]
Molecular Weight 248.32 g/mol [5]

The structure contains a polar benzaldehyde group and three ether linkages, which can act as hydrogen bond acceptors. However, the molecule also possesses significant non-polar character due to the benzene ring, the allyl group, and the alkyl chains of the ethoxy and isopropoxy groups. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent's properties.

The guiding principle for predicting solubility is "like dissolves like."[8] This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[9] We can therefore hypothesize:

  • High Solubility: Expected in solvents of intermediate polarity, such as acetone or ethyl acetate, which can interact with both the polar and non-polar regions of the molecule. Alcohols like ethanol should also be effective due to their ability to hydrogen bond.

  • Moderate to Good Solubility: Expected in non-polar aromatic solvents like toluene, where π-π stacking interactions with the benzene ring can occur.

  • Lower Solubility: Expected in highly non-polar aliphatic solvents like hexane, which will interact poorly with the polar aldehyde and ether groups. Similarly, very polar solvents may also be less effective if the non-polar parts of the molecule dominate.

The following diagram illustrates the logical flow for selecting appropriate test solvents.

G A Start: Assess Compound Structure (this compound) B Identify Functional Groups: - Polar: Aldehyde, Ethers - Non-Polar: Benzene Ring, Allyl, Alkyl Chains A->B C Principle: 'Like Dissolves Like' B->C D Select Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) Rationale: Balances polar/non-polar interactions C->D E Select Polar Protic Solvents (e.g., Ethanol, Isopropanol) Rationale: H-bonding with ethers/aldehyde C->E F Select Non-Polar Aromatic Solvents (e.g., Toluene) Rationale: π-π stacking interactions C->F G Select Non-Polar Aliphatic Solvents (e.g., Hexane) Rationale: Baseline for non-polar interactions C->G H Experimental Testing & Quantification D->H E->H F->H G->H

Caption: Logical workflow for solvent selection based on molecular properties.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The saturation shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[10][11] It is reliable and directly measures the point at which a solution is saturated with the solute. The protocol below is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment
  • This compound (≥95% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg precision)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or thermomixer with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Experimental Workflow Diagram

The following diagram outlines the complete experimental procedure.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_quant Phase 4: Quantification prep1 Step 1.1 Add excess solid compound to vial prep2 Step 1.2 Add known volume of solvent prep1->prep2 equil1 Step 2.1 Incubate on shaker at constant T (e.g., 25°C) prep2->equil1 equil2 Step 2.2 Shake for 24-48 hours to ensure equilibrium equil1->equil2 sep1 Step 3.1 Allow solution to settle equil2->sep1 sep2 Step 3.2 Withdraw supernatant with syringe sep1->sep2 sep3 Step 3.3 Filter through 0.22 µm syringe filter into clean vial sep2->sep3 quant1 Step 4.1 Prepare serial dilutions of the filtrate sep3->quant1 quant2 Step 4.2 Measure absorbance via UV-Vis Spectroscopy quant1->quant2 quant3 Step 4.3 Calculate concentration using calibration curve quant2->quant3

Caption: Shake-flask method workflow for solubility determination.

Step-by-Step Procedure

Phase 1: Sample Preparation

  • Add Solute: Weigh out an excess amount of this compound and add it to a glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. A starting point is ~10-20 mg.

  • Add Solvent: Accurately pipette a known volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

  • Seal: Tightly cap the vial to prevent solvent evaporation.

  • Replicates: Prepare each solvent condition in triplicate to ensure statistical validity.

Phase 2: Equilibration

  • Incubation: Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C ± 0.5 °C).

  • Agitation: Shake the vials at a constant speed (e.g., 850 rpm) for a minimum of 24 hours.[3] For compounds that may be slow to dissolve, a 48-hour period is recommended to ensure thermodynamic equilibrium is reached.[4]

Phase 3: Separation of Saturated Solution

  • Settling: After equilibration, remove the vials from the shaker and allow them to stand undisturbed for at least 1-2 hours to let the excess solid settle.

  • Sampling: Carefully draw the clear supernatant into a syringe, avoiding any solid particles.

  • Filtration: Attach a 0.22 µm solvent-compatible syringe filter and dispense the saturated solution into a clean, labeled vial. This step is critical to remove any microscopic undissolved particles.

Phase 4: Quantification by UV-Vis Spectrophotometry

  • Calibration Curve:

    • Prepare a high-concentration stock solution of the compound in the solvent of interest (e.g., 1 mg/mL).

    • Perform serial dilutions to create a series of standards with known concentrations (e.g., 5-6 standards covering the expected solubility range).

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

    • Plot absorbance vs. concentration. The resulting linear regression will provide the equation (y = mx + c) needed to calculate unknown concentrations.

  • Sample Analysis:

    • Take an aliquot of the filtered saturated solution and dilute it with the same solvent to bring its absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λ_max.

    • Use the calibration curve equation to calculate the concentration of the diluted sample.

  • Final Calculation:

    • Multiply the calculated concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, organized table for easy comparison and interpretation.

Table 2: Experimentally Determined Solubility of this compound at 25°C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Mean ± SD (n=3)Mean ± SD (n=3)
Hexane0.1
Toluene2.4
Diethyl Ether2.8
Ethyl Acetate4.4
Acetone5.1
Isopropanol3.9
Ethanol4.3
[Add other solvents as tested]

Conclusion

Determining the solubility of this compound is a foundational requirement for its effective use in research and development. The shake-flask method, coupled with UV-Vis spectroscopic quantification, provides a robust and reliable means of generating this critical data.[11][12] By following the detailed protocols within this guide, researchers can ensure the accuracy and integrity of their results, paving the way for successful downstream applications.

References

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The Versatile Benzaldehyde Scaffold: A Technical Guide to its Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of a Simple Aromatic Aldehyde

In the vast and ever-evolving landscape of medicinal chemistry, the humble benzaldehyde scaffold continues to emerge as a cornerstone for the development of novel therapeutics. Its inherent reactivity, coupled with the vast potential for functionalization on the aromatic ring, provides a versatile platform for chemists to design and synthesize molecules with a wide spectrum of biological activities. This technical guide delves into the multifaceted applications of substituted benzaldehydes in modern drug discovery, offering insights into their synthesis, mechanisms of action, and therapeutic potential across various disease areas. We will explore the causality behind experimental choices and provide validated protocols to empower researchers in their quest for new and effective medicines.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Substituted benzaldehydes have demonstrated significant promise as anticancer agents, exhibiting selective toxicity towards cancer cells and the ability to overcome drug resistance.[1] Their mechanisms of action are diverse, often targeting multiple hallmarks of cancer.

Overcoming Treatment Resistance and Metastasis

A recent groundbreaking study has illuminated the ability of benzaldehyde to suppress epithelial-mesenchymal plasticity (EMP), a key process in cancer metastasis and treatment resistance.[2] Benzaldehyde achieves this by targeting the interaction of 14-3-3ζ with H3S28ph, leading to epigenetic reprogramming.[1][2] This discovery has revitalized interest in benzaldehyde and its derivatives as agents to combat the most challenging aspects of oncology.[1]

A derivative of benzaldehyde, CDBA, has shown efficacy in reducing tumor growth and spread in mouse models of pancreatic and lung cancer.[1] Furthermore, certain benzyloxybenzaldehyde derivatives have been found to induce apoptosis and cause cell cycle arrest at the G2/M phase in HL-60 leukemia cells.[3][4] These compounds lead to a loss of mitochondrial membrane potential, a critical step in the apoptotic cascade.[4]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of substituted benzaldehydes is highly dependent on the nature and position of the substituents on the aromatic ring. For instance, in a series of benzyloxybenzaldehyde derivatives, compound 29 (2-[(3-methoxybenzyl)oxy]benzaldehyde) was identified as the most potent against the HL-60 cell line.[3] This highlights the importance of the benzyloxy moiety and the influence of substituents on the benzyl ring.

The following diagram illustrates the general workflow for identifying and optimizing substituted benzaldehydes as anticancer agents.

DrugDiscoveryWorkflow cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Library_Synthesis Synthesis of Substituted Benzaldehyde Library HTS High-Throughput Screening (e.g., Cell Viability Assays) Library_Synthesis->HTS Diverse Substituents Hit_Identification Hit Identification HTS->Hit_Identification Active Compounds SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Improved Potency & Selectivity ADMET_Profiling In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo_Studies In vivo Efficacy & Toxicology Studies (Animal Models) ADMET_Profiling->In_Vivo_Studies Lead_Optimization->ADMET_Profiling IND_Enabling IND-Enabling Studies In_Vivo_Studies->IND_Enabling Clinical_Trials Clinical Trials IND_Enabling->Clinical_Trials

Caption: A generalized workflow for the discovery and development of substituted benzaldehyde-based drug candidates.

Antimicrobial Properties: A Renewed Weapon Against Pathogens

The rise of antimicrobial resistance necessitates the exploration of new chemical entities with novel mechanisms of action. Substituted benzaldehydes have long been recognized for their antimicrobial properties and are being reinvestigated as potential solutions.[5][6]

Mechanism of Action

Benzaldehyde and its hydroxy derivatives exert their antimicrobial effects primarily by disrupting the cell membrane of microorganisms.[5] This interaction leads to the disintegration of the membrane, release of intracellular components, and ultimately, cell death.[5] Phenolic hydroxyl groups are particularly effective in this regard, and increasing the number of these groups on the benzaldehyde scaffold can enhance antimicrobial activity.[5]

Broad-Spectrum Activity

Derivatives of benzaldehyde have demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi.[5] For example, polymers functionalized with benzaldehyde derivatives have been shown to inhibit the growth of Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Salmonella typhi, Aspergillus flavus, Aspergillus niger, and Candida albicans.[5] Halogenated, nitro-substituted, and further hydroxylated salicylaldehydes (2-hydroxybenzaldehydes) have shown particularly potent antimicrobial activity.[7]

Neuroprotective and Anti-Inflammatory Applications

Emerging research highlights the potential of substituted benzaldehydes in treating neurodegenerative diseases and inflammatory conditions.

Alzheimer's Disease

In the context of Alzheimer's disease, certain benzaldehyde derivatives isolated from the fungus Aspergillus terreus have shown promise in mitigating neuroinflammation and neuronal damage.[8] One derivative, in particular, was found to inhibit mitochondrial oxidative stress and block neuronal cell apoptosis by modulating Tau protein-related pathways and caspase family-related signaling pathways.[8] Furthermore, benzimidazole-based substituted benzaldehyde derivatives have been synthesized and shown to be potent inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the pathology of Alzheimer's disease.[9][10]

The following diagram depicts a simplified signaling pathway illustrating the neuroprotective effects of a benzaldehyde derivative in an Alzheimer's disease model.

NeuroprotectionPathway Abeta β-amyloid (Aβ) ROS Increased ROS & Mitochondrial Stress Abeta->ROS Tau_Hyperphosphorylation Tau Hyperphosphorylation Abeta->Tau_Hyperphosphorylation Caspase_Activation Caspase Activation ROS->Caspase_Activation Neuronal_Damage Neuronal Damage & Apoptosis Tau_Hyperphosphorylation->Neuronal_Damage Caspase_Activation->Neuronal_Damage Benzaldehyde_Derivative Benzaldehyde Derivative Benzaldehyde_Derivative->ROS Inhibits Benzaldehyde_Derivative->Tau_Hyperphosphorylation Inhibits Benzaldehyde_Derivative->Caspase_Activation Inhibits

Caption: Simplified pathway showing the neuroprotective mechanism of a benzaldehyde derivative against Aβ-induced toxicity.
Anti-inflammatory Activity

Benzaldehyde derivatives isolated from the fungus Eurotium cristatum have demonstrated anti-inflammatory properties by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated RAW264.7 cells.[11] Additionally, benzaldehyde itself has been shown to reduce inflammatory responses by suppressing the expression of various inflammatory markers.[12]

Synthesis of Substituted Benzaldehydes: A Practical Approach

The diverse applications of substituted benzaldehydes in drug discovery are underpinned by the development of efficient and versatile synthetic methodologies. One-pot procedures are particularly attractive as they reduce reaction time and simplify purification processes.[13][14]

Representative Protocol: One-Pot Reduction/Cross-Coupling for the Synthesis of Substituted Benzaldehydes

This protocol is adapted from a method that utilizes a stable aluminum hemiaminal as a tetrahedral intermediate, protecting the latent aldehyde during a subsequent cross-coupling reaction.[13][14]

Materials:

  • Substituted Weinreb amide (1.0 equiv)

  • Anhydrous toluene

  • Diisobutylaluminum hydride (DIBAL-H) (1.0 M in hexanes, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(OAc)2/XPhos)

  • Organolithium or Grignard reagent (1.5 equiv)

  • Saturated aqueous NH4Cl solution

  • Anhydrous MgSO4

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the substituted Weinreb amide and anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIBAL-H dropwise to the solution and stir for 30 minutes at 0 °C.

  • Add the palladium catalyst to the reaction mixture.

  • Slowly add the organolithium or Grignard reagent to the reaction mixture at 0 °C and allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired substituted benzaldehyde.

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing: Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a panel of microorganisms.[15]

Materials:

  • Substituted benzaldehyde derivatives

  • Bacterial and fungal strains

  • Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the substituted benzaldehyde derivative in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate growth medium.

  • Prepare an inoculum of the test microorganism and adjust the concentration to a standard density (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected benzyloxybenzaldehyde derivatives against the HL-60 human leukemia cell line.[3]

Compound IDStructureIC50 (µM)
17 2-(benzyloxy)benzaldehyde> 10
26 2-(benzyloxy)-4-methoxybenzaldehyde5.6
27 2-(benzyloxy)-5-methoxybenzaldehyde6.2
28 2-(benzyloxy)-5-chlorobenzaldehyde8.1
29 2-[(3-methoxybenzyl)oxy]benzaldehyde1.8
30 2-[(2-chlorobenzyl)oxy]benzaldehyde4.5
31 2-[(4-chlorobenzyl)oxy]benzaldehyde3.7

Conclusion and Future Perspectives

The substituted benzaldehyde scaffold represents a privileged structure in drug discovery, offering a versatile platform for the development of novel therapeutic agents. Its applications span a wide range of diseases, from cancer and infectious diseases to neurodegenerative and inflammatory disorders. The continued exploration of structure-activity relationships, coupled with the development of innovative synthetic methodologies, will undoubtedly lead to the discovery of new and improved benzaldehyde-based drugs. As our understanding of the molecular targets and mechanisms of action of these compounds deepens, we can anticipate the design of more potent, selective, and safer medicines for the benefit of patients worldwide.

References

  • Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PubMed Central. Available at: [Link]

  • Benzaldehyde: A Natural Weapon Against Cancer Resistance and Metastasis. (2025-07-16).
  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. ResearchGate. Available at: [Link]

  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. Digital Commons @ Brockport. Available at: [Link]

  • Synthesis of benzaldehyde derivatives as anti-cancer agent (Lung cancer) using pharmacophore modelling and in vitro brine shrimp assay as preliminary identification of cytotoxic properties. UNIMAS Institutional Repository. Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available at: [Link]

  • What are the uses of benzaldehyde in the pharmaceutical industry?. (2025-06-30).
  • Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. PubMed. Available at: [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. Available at: [Link]

  • Benzaldehyde Derivatives from Sarcodontia crocea. Journal of Natural Products. Available at: [Link]

  • Benzaldehyde derivatives with investigated inhibition profile 2... ResearchGate. Available at: [Link]

  • Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega. Available at: [Link]

  • The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. MDPI. Available at: [Link]

  • Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. Available at: [Link]

  • Synthesis of Substituted Benzothiazepine Compounds with Medicinal Potential. International Journal of Organic Chemistry. Available at: [Link]

  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. Available at: [Link]

  • (PDF) Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity. ResearchGate. Available at: [Link]

  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. Available at: [Link]

  • Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products. PubMed Central. Available at: [Link]

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  • Molecular structures of substituted benzaldehydes 1-50 (training set)... ResearchGate. Available at: [Link]

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  • N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. PMC. Available at: [Link]

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An In-depth Technical Guide on the Core Biological Activity of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Inferred Potential

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of innovation. Benzaldehyde derivatives represent a well-established class of organic compounds, recognized for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] This guide focuses on a lesser-known derivative, 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde , a molecule for which direct biological data is not yet extensively published.

As a Senior Application Scientist, the objective of this document is not to present established facts about this specific compound, but rather to provide a comprehensive, scientifically-grounded framework for its investigation. By dissecting its structural components and drawing parallels with well-characterized analogues, we can construct a compelling hypothesis for its biological potential and outline a clear, actionable path for its experimental validation. This guide is, therefore, intended as a launchpad for discovery.

Structural Dissection and Predicted Bioactivity

The therapeutic potential of any molecule is intrinsically linked to its chemical architecture. The unique combination of functional groups on the this compound ring offers several strategic advantages that suggest a high probability of significant biological activity.

  • The Benzaldehyde Core: The aldehyde functionality is a key reactive site, serving as a versatile anchor for the synthesis of more complex molecular structures like Schiff bases and heterocycles, which are common motifs in bioactive compounds.[2]

  • The Allyl Group: This reactive moiety provides a handle for further chemical modifications, enabling the exploration of diverse chemical space.[2] More importantly, allyl groups are known to contribute to the biological activity of various natural compounds.

  • The Ethoxy and Isopropoxy Groups: These electron-donating alkoxy groups can significantly influence the electronic properties of the benzene ring, potentially enhancing receptor binding and improving metabolic stability.[2] Their presence, in lieu of more common methoxy or hydroxyl groups, offers a unique lipophilic profile that may influence cell permeability and target engagement.

Based on the extensive literature on structurally related benzaldehydes, the primary predicted biological activities for this compound are anti-inflammatory and antioxidant , with a potential for antimicrobial effects.

Predicted Anti-Inflammatory Mechanism: Modulation of NF-κB and MAPK Signaling

Inflammation is a complex biological response mediated by a cascade of signaling pathways. Two of the most critical pathways in the inflammatory process are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] Numerous studies on substituted benzaldehydes have demonstrated their ability to suppress inflammatory responses by targeting these very pathways.[3][4]

It is therefore hypothesized that this compound will exert anti-inflammatory effects by inhibiting the activation of NF-κB and MAPKs in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS).

The Proposed Signaling Cascade:

  • LPS Recognition: In immune cells like macrophages, LPS binds to Toll-like receptor 4 (TLR4), initiating a downstream signaling cascade.

  • MAPK Pathway Activation: This leads to the phosphorylation and activation of the three main MAPK subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[3]

  • NF-κB Pathway Activation: Concurrently, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[4]

  • NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal on the NF-κB p65/p50 heterodimer, allowing it to translocate from the cytoplasm to the nucleus.[4]

  • Gene Transcription: Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, driving the transcription of mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β).[4][5]

Predicted Intervention by this compound:

The compound is predicted to intervene at key points in this cascade, likely by inhibiting the phosphorylation of IκBα and the MAPK proteins (ERK, JNK, p38). This dual inhibition would prevent NF-κB translocation and suppress the subsequent expression of pro-inflammatory genes, effectively dampening the inflammatory response.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade IkBa IκBα IKK->IkBa Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Translocation to Nucleus ProInflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB_active->ProInflammatory_Genes Nucleus Nucleus MAPK_cascade->NFkB_active Activates Compound 3-Allyl-5-ethoxy- 4-isopropoxybenzaldehyde Compound->IKK Inhibits Compound->MAPK_cascade Inhibits

Caption: Predicted inhibition of NF-κB and MAPK signaling pathways.

Comparative Biological Activity Data

To provide a quantitative context for our predictions, the following table summarizes the reported anti-inflammatory and antioxidant activities of several structurally related benzaldehyde derivatives.

Compound NameBiological ActivityAssayIC50 Value / ResultReference
VanillinAnti-inflammatoryLPS-stimulated RAW 264.7 cells (NO production)~500 µM[6]
AntioxidantDPPH radical scavengingIC50 > 1000 µM[6]
2-Bromo-5-hydroxy-4-methoxybenzaldehydeAnti-inflammatoryLPS-stimulated RAW 264.7 cells (NO production)Significant reduction at 10, 20 µM[4]
Anti-inflammatoryInhibition of NF-κB and MAPK phosphorylationConcentration-dependent inhibition[4]
Benzaldehyde Derivatives from Aspergillus terreusAnti-inflammatoryLPS-stimulated RAW 264.7 cells (ROS production)Significant reduction at 25, 50, 100 µg/mL[3]
Anti-inflammatoryInhibition of MAPK phosphorylationDown-regulated p-ERK, p-JNK, p-p38[3]

Note: This table is illustrative and compiles data from various sources on different, albeit related, molecules. Direct comparison requires standardized experimental conditions.

Proposed Experimental Protocols for Validation

The following section outlines detailed, step-by-step methodologies for the initial in vitro validation of the predicted biological activities of this compound.

Assessment of Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay provides a primary screen for anti-inflammatory potential by measuring the inhibition of NO, a key inflammatory mediator produced by iNOS in LPS-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay: Measure the nitrite concentration in the culture supernatant, which is an indicator of NO production.

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

  • Cytotoxicity Assay: Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the treated cells to ensure that the observed inhibition of NO is not due to cytotoxicity.

G A Seed RAW 264.7 cells in 96-well plate B Pre-treat with Compound (1 hr) A->B C Stimulate with LPS (1 µg/mL) B->C D Incubate (24 hrs) C->D E Collect Supernatant D->E H Perform Cytotoxicity Assay (e.g., MTT) on remaining cells D->H F Perform Griess Assay E->F G Measure Absorbance (540 nm) F->G

Caption: Workflow for the Nitric Oxide (NO) Production Assay.

Assessment of Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a rapid and widely used method to evaluate the free radical scavenging ability of a compound.

Methodology:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compound and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at different concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the scavenging percentage against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

G A Prepare DPPH solution & Compound dilutions B Mix DPPH and Compound in 96-well plate A->B C Incubate in Dark (30 min) B->C D Measure Absorbance (517 nm) C->D E Calculate % Scavenging & Determine IC50 D->E

Caption: Workflow for the DPPH Radical Scavenging Assay.

Assessment of Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes + broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). A growth indicator like resazurin can be added to aid visualization.

G A Prepare serial dilutions of Compound in broth B Add standardized microbial inoculum A->B C Incubate plate (24-48 hrs) B->C D Visually assess for growth (turbidity) C->D E Determine MIC D->E

Caption: Workflow for the Broth Microdilution (MIC) Assay.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a systematic analysis of its structure and comparison with well-documented analogues strongly suggests a high potential for significant anti-inflammatory and antioxidant properties. The proposed mechanisms, involving the modulation of the NF-κB and MAPK signaling pathways, are well-precedented for this class of compounds.

The experimental protocols detailed in this guide provide a robust and efficient framework for the initial in vitro validation of these predicted activities. Positive results from these assays would warrant a more in-depth mechanistic investigation, including Western blot analysis of key signaling proteins, quantitative PCR for gene expression, and ultimately, evaluation in more complex in vivo models of inflammation and oxidative stress. This molecule stands as a promising candidate for further research and development in the pursuit of novel therapeutic agents.

References

  • Ma, Y., et al. (2022). A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. Journal of Zhejiang University-SCIENCE B, 23(3), 230-240. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3144091, 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde. Retrieved from [Link]

  • U.S. National Library of Medicine. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Retrieved from [Link]

  • MDPI. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

  • ACS Publications. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. Retrieved from [Link]

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An In-depth Technical Guide to 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde and its Analogs for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzaldehydes are a cornerstone of synthetic organic chemistry, providing a versatile scaffold for the development of novel pharmaceuticals, agrochemicals, and fine chemicals. Among these, 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde represents a molecule of significant interest due to its unique combination of functional groups. The presence of an allyl group offers a reactive handle for diverse chemical modifications, while the ethoxy and isopropoxy moieties can profoundly influence the molecule's electronic properties, metabolic stability, and receptor binding affinity. This technical guide provides a comprehensive overview of this compound and its structural analogs. While extensive research on this specific molecule is still emerging, this document synthesizes established methodologies for the synthesis, characterization, and potential applications of analogous compounds. We will delve into hypothetical yet plausible synthetic routes, robust analytical protocols for quality control, and explore the potential of this class of compounds in modulating key biological pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of substituted benzaldehydes in their work.

Introduction: The Versatility of Substituted Benzaldehydes

Benzaldehyde and its derivatives are a class of organic compounds characterized by a benzene ring substituted with a formyl group.[1] These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific substitutions on the benzene ring play a crucial role in determining the compound's biological efficacy and mechanism of action.[1] this compound, with its distinct functionalization pattern, presents a compelling scaffold for further investigation.

The key structural features of this compound and their potential contributions to its chemical and biological profile are:

  • Allyl Group: This reactive moiety can participate in a variety of chemical transformations, including isomerization, oxidation, and metathesis, allowing for the creation of diverse chemical libraries.[2]

  • Ethoxy and Isopropoxy Groups: These electron-donating groups can modulate the electronic properties of the aromatic ring, influencing its reactivity and interaction with biological targets. They can also play a role in the compound's pharmacokinetic profile, including metabolic stability.[2]

  • Aldehyde Functionality: The aldehyde group is a key reactive site for the construction of more complex molecular architectures, such as Schiff bases and heterocycles, which are prevalent motifs in many bioactive compounds.[2]

Physicochemical Properties and Comparative Analysis

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from its structural analogs. The following table summarizes the key physicochemical properties of the target compound and some of its closely related analogs.

PropertyThis compound3-Allyl-5-methoxy-4-propoxy-benzaldehyde[3]3-Allyl-4-ethoxy-5-methoxy-benzaldehyde[4]
CAS Number 915924-52-6[5][6]876709-19-2[3]872183-27-2[4]
Molecular Formula C15H20O3[5]C14H18O3[3]C13H16O3[4]
Molecular Weight 248.32 g/mol [5]234.29 g/mol [3]220.26 g/mol [4]
XLogP3 Not available3.32.8
Hydrogen Bond Donor Count 000
Hydrogen Bond Acceptor Count 333
Rotatable Bond Count 554

Note: Properties for this compound are predicted based on its structure, while data for analogs are sourced from PubChem.

Synthesis Strategies: A Hypothetical Approach

A plausible synthetic route for this compound can be extrapolated from established organic chemistry transformations used for similar benzaldehyde derivatives.[2][7] A multi-step synthesis starting from a readily available precursor like vanillin is a common and logical approach.

Proposed Synthetic Pathway

The proposed synthesis involves a three-step process: allylation, Claisen rearrangement, and finally, etherification.

Synthetic Pathway Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Allyl_Ether 4-(Allyloxy)-3-methoxybenzaldehyde Vanillin->Allyl_Ether Allyl Bromide, K2CO3 Rearranged 3-Allyl-4-hydroxy-5-methoxybenzaldehyde Allyl_Ether->Rearranged Claisen Rearrangement (Heat) Target This compound Rearranged->Target 1. Isopropyl Iodide, K2CO3 2. Ethyl Iodide, K2CO3

Caption: Hypothetical synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on standard procedures for the synthesis of related benzaldehyde derivatives and should be optimized for the specific target molecule.[2]

Protocol 1: Allylation of Vanillin

  • Reaction Setup: Dissolve vanillin (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF) in a round-bottom flask.

  • Base Addition: Add potassium carbonate (1.5 equivalents) to the solution.

  • Allylation: Add allyl bromide (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After completion, cool the mixture, add water, and extract with an organic solvent like dichloromethane.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 4-(allyloxy)-3-methoxybenzaldehyde.

Protocol 2: Claisen Rearrangement

  • Reaction: Heat the purified 4-(allyloxy)-3-methoxybenzaldehyde neat or in a high-boiling solvent such as N,N-diethylaniline.

  • Monitoring: Monitor the reaction by TLC for the formation of the rearranged product.

  • Purification: After the reaction is complete, cool the mixture and purify directly by column chromatography to isolate 3-allyl-4-hydroxy-5-methoxybenzaldehyde.[8]

Protocol 3: Double Etherification

  • First Etherification (Isopropylation): Dissolve the rearranged product (1 equivalent) in a suitable solvent (e.g., acetone or DMF). Add potassium carbonate (1.5 equivalents) followed by isopropyl iodide (1.2 equivalents). Heat the reaction to reflux and monitor by TLC.

  • Work-up and Purification: Once the first etherification is complete, perform an aqueous work-up as described in Protocol 1. Purify the intermediate product by column chromatography.

  • Second Etherification (Ethylation): Repeat the etherification procedure using ethyl iodide to introduce the ethoxy group.

  • Final Purification: Purify the final product, this compound, using column chromatography.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and stability of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The spectra will provide information on the number and connectivity of protons and carbons, confirming the presence of the allyl, ethoxy, isopropoxy, and aldehyde functionalities.

  • Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present, such as the C=O stretch of the aldehyde and the C-O stretches of the ether linkages.

  • UV-Visible (UV-Vis) Spectroscopy: This technique can provide information about the electronic transitions within the molecule and can be used for quantitative analysis.[9]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for assessing the purity of the final compound and for quantitative analysis.[9][10] A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and UV detection is a common setup.[11] For aldehydes, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can enhance UV detection.[9][10]

  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds like benzaldehyde derivatives and can be used to assess purity.[12]

Protocol 4: HPLC Analysis (General)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile).

  • Instrumentation: Use an HPLC system equipped with a UV detector and a C18 column.[11]

  • Mobile Phase: An isocratic or gradient mobile phase of acetonitrile and water is typically used.[11]

  • Detection: Monitor the elution of the compound at a suitable wavelength (e.g., 254 nm).[11]

  • Quantification: Determine the purity of the sample by comparing the peak area of the main component to the total peak area.

Potential Applications in Drug Discovery and Development

While direct biological data for this compound is scarce, its structural features suggest potential applications in several therapeutic areas, drawing parallels from its analogs.

Anti-inflammatory and Antioxidant Properties

Many substituted benzaldehydes exhibit significant antioxidant and anti-inflammatory activities.[1] These properties are often attributed to their ability to scavenge free radicals and modulate key inflammatory signaling pathways.

  • NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1] Benzaldehyde derivatives have been shown to inhibit this pathway.[1]

NF-kB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Signal Inflammatory Signal IKK IKK Inflammatory_Signal->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Benzaldehyde Benzaldehyde Derivative Benzaldehyde->IKK Inhibits Gene_Transcription Pro-inflammatory Gene Transcription NFkB_nuc->Gene_Transcription Activates

Caption: Inhibition of the NF-κB signaling pathway by benzaldehyde derivatives.[1]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli.[1]

Precursor for Phosphodiesterase 4 (PDE4) Inhibitors

Structurally related compounds, such as 3-ethoxy-4-methoxybenzaldehyde, are key intermediates in the synthesis of phosphodiesterase 4 (PDE4) inhibitors like Apremilast.[2] PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition is a validated therapeutic strategy for treating inflammatory diseases such as psoriasis and psoriatic arthritis.[2] The unique substitution pattern of this compound makes it a promising precursor for the development of novel PDE4 inhibitors with potentially improved potency, selectivity, or pharmacokinetic profiles.[2]

Protocol 5: Knoevenagel Condensation for Pharmacophore Synthesis (Hypothetical)

This protocol demonstrates the utility of the title compound in a C-C bond-forming reaction to create a potential pharmacophore.[2]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Reagent Addition: Add malononitrile (1.1 equivalents) to the solution.

  • Catalyst: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Isolation: Upon completion, a precipitate may form. If so, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold ethanol.

Conclusion and Future Directions

This compound is a molecule with significant untapped potential. While direct experimental data remains limited, a comprehensive analysis of its structural analogs provides a solid foundation for future research. The synthetic strategies and analytical protocols outlined in this guide offer a clear roadmap for researchers to synthesize and characterize this compound. Further investigations should focus on elucidating its biological activities, particularly its potential as an anti-inflammatory agent and as a precursor for novel PDE4 inhibitors. The versatile chemistry afforded by the allyl group opens up exciting possibilities for the creation of new chemical entities with enhanced therapeutic properties.

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An In-depth Technical Guide to the Predicted Spectroscopic Data of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, predictive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the novel compound 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde. As this molecule is not cataloged in standard spectral databases, this document serves as an essential resource for researchers in synthetic chemistry and drug development. By deconstructing the molecule into its constituent functional groups, we predict the chemical shifts, coupling constants, and absorption frequencies, grounding these predictions in established spectroscopic principles and data from analogous structures. Furthermore, this guide outlines rigorous, field-proven protocols for the acquisition and validation of such data, ensuring scientific integrity and reproducibility.

Introduction and Molecular Overview

This compound is a polysubstituted aromatic aldehyde. Its structure is characterized by a central benzaldehyde core with three distinct substituents: an allyl group, an ethoxy group, and an isopropoxy group. The specific arrangement of these groups—particularly the bulky isopropoxy and the electron-donating alkoxy groups—is expected to create a unique electronic and steric environment, resulting in a distinct spectroscopic fingerprint. The lack of available experimental data necessitates a predictive approach, which is crucial for synthetic chemists to confirm the successful synthesis and purification of this target molecule.

This guide will systematically predict the ¹H NMR, ¹³C NMR, and FT-IR spectra. Each prediction is rationalized based on the electronic effects (induction, resonance) and magnetic environments of the nuclei and bonds within the molecule.

Figure 1: Molecular structure of this compound.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for each non-equivalent proton. The chemical shifts (δ) are influenced by the electron-donating alkoxy groups and the electron-withdrawing aldehyde group.

Proton Assignment (Label) Predicted δ (ppm) Multiplicity Integration Justification & Key Insights
Aldehyde (H-CHO)9.8 - 9.9Singlet (s)1HThe aldehyde proton is highly deshielded due to the strong electron-withdrawing effect and magnetic anisotropy of the carbonyl group.[1][2]
Aromatic (H-2, H-6)7.3 - 7.4Singlet (s) or narrow multiplet2HThese two protons are chemically equivalent due to symmetry. They appear downfield, influenced by the aldehyde, but shielded relative to benzaldehyde's ortho protons due to the flanking alkoxy groups.[2]
Allyl (-CH=)5.9 - 6.1Multiplet (ddt)1HThe vinylic proton shows complex splitting due to coupling with both the terminal vinyl protons and the adjacent methylene protons.[3][4]
Allyl (=CH₂)5.0 - 5.2Multiplet (m)2HThe two terminal vinylic protons are diastereotopic and will appear as two distinct multiplets, coupled to the other vinylic proton and the methylene group.
Isopropoxy (-CH(CH₃)₂)4.5 - 4.7Septet (sept)1HThis methine proton is coupled to the six equivalent methyl protons, resulting in a septet. Its chemical shift is downfield due to the adjacent oxygen atom.[5][6]
Ethoxy (-OCH₂CH₃)4.0 - 4.2Quartet (q)2HThe methylene protons are coupled to the adjacent methyl group, producing a quartet. The position is determined by the deshielding effect of the ether oxygen.[7][8]
Allyl (-CH₂-)3.4 - 3.6Doublet (d)2HThese benzylic protons are coupled to the adjacent vinylic proton.
Ethoxy (-OCH₂CH₃)1.4 - 1.5Triplet (t)3HThe terminal methyl protons are coupled to the adjacent methylene group, resulting in a triplet.[7]
Isopropoxy (-CH(CH₃)₂)1.3 - 1.4Doublet (d)6HThe six methyl protons are equivalent and are coupled to the single methine proton, giving a characteristic doublet.[5][9]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The signals are predicted based on additivity rules and data from similar substituted aromatic compounds.[10][11][12]

Carbon Assignment Predicted δ (ppm) Justification & Key Insights
Aldehyde (C=O)190 - 192The carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to the highly electronegative oxygen.[13][14]
Aromatic (C-4)152 - 155This carbon, bearing the isopropoxy group, is highly deshielded due to the direct attachment of oxygen.
Aromatic (C-5)148 - 151Similarly, the carbon bearing the ethoxy group is significantly downfield.
Aromatic (C-1)135 - 138The carbon to which the aldehyde is attached (ipso-carbon) is deshielded.[14]
Allyl (-CH=)136 - 138The internal sp² carbon of the allyl group.
Aromatic (C-3)130 - 133The carbon bearing the allyl group.
Aromatic (C-2, C-6)108 - 112These carbons are shielded due to the electron-donating effects of the adjacent alkoxy groups.
Allyl (=CH₂)115 - 117The terminal sp² carbon of the allyl group.
Isopropoxy (-CH)70 - 72The methine carbon is deshielded by the attached oxygen.
Ethoxy (-OCH₂)64 - 66The methylene carbon is deshielded by the attached oxygen.[15][16]
Allyl (-CH₂-)33 - 35The sp³ benzylic carbon of the allyl group.
Isopropoxy (-CH₃)21 - 23The equivalent methyl carbons of the isopropoxy group.[17]
Ethoxy (-CH₃)14 - 16The terminal methyl carbon of the ethoxy group.[15][16]

Predicted Fourier-Transform Infrared (FT-IR) Spectrum

The FT-IR spectrum is invaluable for identifying the key functional groups present in the molecule. The predicted absorption bands are based on well-established characteristic frequencies.[18][19][20]

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Functional Group Origin
3100 - 3010C-H Stretch (sp²)MediumAromatic & Vinylic C-H
2980 - 2850C-H Stretch (sp³)StrongAliphatic C-H (Ethoxy, Isopropoxy, Allyl)
2850 & 2750C-H Stretch (Aldehyde)Medium, Sharp (2 peaks)Aldehyde C-H (Fermi resonance doublet)[21][22][23]
1690 - 1705C=O StretchStrong, SharpConjugated Aldehyde Carbonyl[13][24]
1640 - 1620C=C StretchMediumAllyl Group
1600 & 1475C=C StretchMedium (2 bands)Aromatic Ring
1300 - 1000C-O StretchStrongEther linkages (Aryl-Alkyl and Alkyl-Alkyl)[25]
990 & 910=C-H Bend (out-of-plane)StrongMonosubstituted Alkene (Allyl group)[21]

The presence of the strong carbonyl (C=O) peak around 1700 cm⁻¹ and the characteristic pair of aldehyde C-H stretches around 2750-2850 cm⁻¹ would be definitive proof of the aldehyde functionality.[23][26]

Standard Operating Protocol for Spectroscopic Analysis

To ensure the generation of high-quality, reproducible data for a novel compound like this compound, the following protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak shape.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Relaxation Delay (D1): 2-5 seconds.[10]

    • Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise due to the low natural abundance of ¹³C.[10]

  • Data Processing:

    • Apply Fourier Transform with an appropriate window function (e.g., exponential multiplication).

    • Perform phase and baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

FT-IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the empty, clean crystal.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal to ensure full coverage.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32-64 scans.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Perform an ATR correction if necessary, although it is often handled by modern software.

    • Label significant peaks with their wavenumbers.

G cluster_NMR NMR Analysis Workflow cluster_IR FT-IR Analysis Workflow NMR_Prep Sample Prep (5-10mg in CDCl₃/TMS) NMR_Acq Data Acquisition (Lock, Shim, Run ¹H & ¹³C) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phase, Calibrate) NMR_Acq->NMR_Proc NMR_Interp Spectral Interpretation (Assign Peaks) NMR_Proc->NMR_Interp Validation Structure Validated NMR_Interp->Validation IR_Prep ATR Setup (Clean Crystal, Run Bkgd) IR_Acq Sample Acquisition (Apply Sample, Collect Data) IR_Prep->IR_Acq IR_Proc Data Processing (Ratio to Bkgd) IR_Acq->IR_Proc IR_Interp Spectral Interpretation (Identify Func. Groups) IR_Proc->IR_Interp IR_Interp->Validation Start Purified Compound Start->NMR_Prep Start->IR_Prep

Figure 2: Recommended experimental workflow for spectroscopic validation.

Conclusion

This guide presents a detailed, predictive spectroscopic analysis for this compound. The predicted ¹H NMR, ¹³C NMR, and FT-IR data provide a clear spectral signature that researchers can use as a benchmark for structural confirmation. The key identifying features include the highly deshielded aldehyde proton signal (~9.8 ppm in ¹H NMR, ~191 ppm in ¹³C NMR), the strong carbonyl stretch (~1700 cm⁻¹ in IR), and the unique set of signals corresponding to the allyl, ethoxy, and isopropoxy substituents. By following the outlined experimental protocols, scientists can confidently acquire and interpret the necessary data to verify the synthesis of this novel and complex molecule.

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  • University of Regensburg. Chemical shifts. [Link]

  • YouTube. Carbon-13 NMR Spectroscopy. (2019). [Link]

  • ResearchGate. ¹H NMR of methylene moiety in the ethoxy group for hydrolysates and condensates of TEOS. [Link]

  • PubMed. 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones. (2006). [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • University of Wisconsin-Madison. Problem #4: C6H10O3 - NMR. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • ResearchGate. 1 H NMR spectrum of 6-ethoxy-3-phenyl-3,4-dihydro-2H-benzo.... [Link]

  • Chemistry Stack Exchange. Why do t-butyl and isopropyl groups deshield the ipso carbon in C13 NMR more than a Me group?. (2023). [Link]

  • SpectraBase. 3-allyl-5-ethoxy-4-(2-propynyloxy)benzaldehyde - Optional[1H NMR] - Spectrum. [Link]

  • SpectraBase. 3-allyl-5-ethoxy-4-(2-propynyloxy)benzaldehyde - Optional[1H NMR] - Spectrum. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). [Link]

  • YouTube. NMR Spectroscopy Part 14 - HNMR Practice problem - isopropyl butanoate. (2023). [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • ATB (Automated Topology Builder). Allylbenzene | C9H10 | MD Topology | NMR | X-Ray. [Link]

  • Compound Interest. A guide to 13C NMR chemical shift values. [Link]

  • eGyanKosh. Spectroscopy. [Link]

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Methodological & Application

Synthesis of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde from Vanillin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the multi-step synthesis of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde, a polysubstituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. Starting from the readily available and renewable feedstock, vanillin, this protocol details a four-step synthetic sequence: O-allylation, Claisen rearrangement, demethylation, and a final sequential O-alkylation. This guide is intended to provide researchers with the necessary details to successfully synthesize and characterize this target molecule.

Introduction

Substituted benzaldehydes are a critical class of intermediates in the pharmaceutical industry, serving as foundational scaffolds for a wide array of therapeutic agents. The unique combination of allyl, ethoxy, and isopropoxy functional groups on the benzaldehyde ring of this compound offers several strategic advantages for medicinal chemists. The allyl group provides a versatile handle for further chemical modifications, while the alkoxy groups can modulate the electronic properties and metabolic stability of potential drug candidates. This document outlines a reliable and reproducible synthetic route to this valuable building block from vanillin.

Overall Synthetic Scheme

The synthesis of this compound from vanillin is a four-step process. The overall workflow is depicted below.

G Vanillin Vanillin AllylVanillinEther 4-Allyloxy-3-methoxybenzaldehyde Vanillin->AllylVanillinEther O-Allylation AllylVanillin 5-Allylvanillin (3-Allyl-4-hydroxy-5-methoxybenzaldehyde) AllylVanillinEther->AllylVanillin Claisen Rearrangement Catechol 3-Allyl-4,5-dihydroxybenzaldehyde AllylVanillin->Catechol Demethylation FinalProduct This compound Catechol->FinalProduct Sequential O-Alkylation

Caption: Overall synthetic workflow from Vanillin.

Experimental Protocols

Part 1: Synthesis of 4-Allyloxy-3-methoxybenzaldehyde

Rationale: The initial step involves the protection of the phenolic hydroxyl group of vanillin as an allyl ether. This is a standard Williamson ether synthesis, which proceeds via an SN2 reaction between the phenoxide ion and allyl bromide. Acetone is a suitable solvent, and potassium carbonate is a mild base sufficient to deprotonate the phenol.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMolesEquivalents
Vanillin152.1510.0 g0.06571.0
Allyl bromide120.989.5 g (7.0 mL)0.07851.2
Potassium carbonate138.2113.6 g0.09841.5
Acetone58.08150 mL--

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin (10.0 g, 0.0657 mol) and acetone (150 mL).

  • Stir the mixture until the vanillin is completely dissolved.

  • Add potassium carbonate (13.6 g, 0.0984 mol) to the solution.

  • Add allyl bromide (7.0 mL, 0.0785 mol) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 20% ethyl acetate in hexanes).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with acetone (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (5% to 20%) to afford 4-allyloxy-3-methoxybenzaldehyde as a pale yellow oil.

Part 2: Synthesis of 5-Allylvanillin (3-Allyl-4-hydroxy-5-methoxybenzaldehyde)

Rationale: This step utilizes a thermal-sigmatropic rearrangement, known as the Claisen rearrangement, to move the allyl group from the oxygen atom to the ortho position on the aromatic ring.[1][2] High-boiling polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) are typically used to achieve the required reaction temperature.[1]

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMolesEquivalents
4-Allyloxy-3-methoxybenzaldehyde192.2110.0 g0.05201.0
N-methyl-2-pyrrolidone (NMP)99.1350 mL--

Protocol:

  • In a 100 mL round-bottom flask, dissolve 4-allyloxy-3-methoxybenzaldehyde (10.0 g, 0.0520 mol) in NMP (50 mL).

  • Heat the solution to 200-210 °C under a nitrogen atmosphere and maintain for 3-4 hours. Monitor the reaction by TLC (eluent: 30% ethyl acetate in hexanes).

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 200 mL of cold water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (10% to 40%) to yield 5-allylvanillin as a white to off-white solid.

Part 3: Synthesis of 3-Allyl-4,5-dihydroxybenzaldehyde

Rationale: Demethylation of the methoxy group is necessary to generate a catechol intermediate for subsequent differential alkylation. Boron tribromide (BBr₃) is a powerful and selective reagent for the cleavage of aryl methyl ethers. The reaction is typically performed at low temperatures to control its reactivity.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMolesEquivalents
5-Allylvanillin192.215.0 g0.02601.0
Boron tribromide (1.0 M in DCM)250.5239 mL0.03901.5
Dichloromethane (DCM), anhydrous84.93100 mL--

Protocol:

  • Dissolve 5-allylvanillin (5.0 g, 0.0260 mol) in anhydrous DCM (100 mL) in a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of boron tribromide in DCM (39 mL, 0.0390 mol) dropwise via a syringe over 30 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC (eluent: 50% ethyl acetate in hexanes).

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of water (50 mL).

  • Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude catechol. This product is often used in the next step without further purification.

Part 4: Synthesis of this compound

Rationale: This final step involves a sequential, regioselective O-alkylation of the catechol intermediate. The acidity of the two hydroxyl groups can be influenced by steric and electronic factors. Generally, the hydroxyl group para to the electron-withdrawing aldehyde group (at the 4-position) is more acidic. However, to achieve the desired 5-ethoxy-4-isopropoxy substitution pattern, a stepwise approach is necessary. We will first introduce the less bulky ethyl group, followed by the bulkier isopropyl group. The choice of base and reaction conditions is critical for achieving high regioselectivity.[3]

Step 4a: Selective O-Ethylation

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMolesEquivalents
3-Allyl-4,5-dihydroxybenzaldehyde178.184.6 g (crude)~0.02581.0
Ethyl iodide155.974.4 g (2.3 mL)0.02841.1
Sodium bicarbonate84.012.6 g0.03101.2
Dimethylformamide (DMF)73.0950 mL--

Protocol:

  • To a solution of crude 3-allyl-4,5-dihydroxybenzaldehyde (~4.6 g, ~0.0258 mol) in DMF (50 mL) in a 100 mL round-bottom flask, add sodium bicarbonate (2.6 g, 0.0310 mol).

  • Add ethyl iodide (2.3 mL, 0.0284 mol) and stir the mixture at 40-50 °C for 12-16 hours. Monitor the reaction for the formation of the mono-ethylated product by TLC (eluent: 40% ethyl acetate in hexanes).

  • Cool the reaction mixture, pour it into water (150 mL), and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the 3-allyl-5-ethoxy-4-hydroxybenzaldehyde intermediate.

Step 4b: O-Isopropylation

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMolesEquivalents
3-Allyl-5-ethoxy-4-hydroxybenzaldehyde206.24(from previous step)~0.02331.0
2-Bromopropane122.993.4 g (2.6 mL)0.02791.2
Potassium carbonate138.214.8 g0.03491.5
Acetone58.0875 mL--

Protocol:

  • Dissolve the purified 3-allyl-5-ethoxy-4-hydroxybenzaldehyde in acetone (75 mL) in a 150 mL round-bottom flask.

  • Add potassium carbonate (4.8 g, 0.0349 mol) and 2-bromopropane (2.6 mL, 0.0279 mol).

  • Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC (eluent: 20% ethyl acetate in hexanes).

  • Cool the reaction, filter off the inorganic salts, and wash with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (5% to 15%) to yield this compound.

Characterization Data

Expected Characterization Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.85 (s, 1H, CHO), 7.30-7.20 (m, 2H, Ar-H), 6.05-5.95 (m, 1H, -CH=CH₂), 5.20-5.10 (m, 2H, -CH=CH₂), 4.60-4.50 (m, 1H, -OCH(CH₃)₂), 4.15 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 3.40 (d, J = 6.5 Hz, 2H, Ar-CH₂-), 1.40 (t, J = 7.0 Hz, 3H, -OCH₂CH₃), 1.35 (d, J = 6.0 Hz, 6H, -OCH(CH₃)₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 191.0, 154.0, 152.5, 137.0, 131.0, 129.0, 125.0, 116.0, 109.0, 108.0, 72.0, 65.0, 34.0, 22.0, 15.0.

  • Mass Spectrometry (EI): m/z (%) = 264 (M⁺), ...

Conclusion

This application note provides a detailed, step-by-step protocol for the synthesis of this compound from vanillin. By following these procedures, researchers can reliably produce this valuable substituted benzaldehyde for use in various research and development applications. The causality behind experimental choices, such as reagent selection and reaction conditions, has been explained to provide a deeper understanding of the synthetic process.

References

  • Wikipedia. (2023). Claisen rearrangement. [Link]

  • Chemistry Learner. (n.d.). Claisen Rearrangement: Definition, Examples, and Mechanism. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8467, Ethyl vanillin. [Link]

  • BouzBouz, S., & Cossy, J. (2003). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 8(5), 433-439. [Link]

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Application Notes and Protocols for Knoevenagel Condensation with 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Knoevenagel Condensation in Complex Molecule Synthesis

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon double bonds.[1] This reaction, a modification of the aldol condensation, involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[1] The products, typically α,β-unsaturated ketones or related derivatives, are valuable intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and natural products.[2][3]

For drug development professionals, the Knoevenagel condensation offers a robust and versatile tool for the construction of complex molecular architectures. The reaction's tolerance for a variety of functional groups and the ability to introduce diverse substituents make it particularly valuable in the synthesis of novel therapeutic agents. This application note provides a detailed protocol for the Knoevenagel condensation of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde, a polysubstituted benzaldehyde with potential applications as a scaffold in medicinal chemistry. The presence of the allyl group provides a site for further functionalization, while the alkoxy groups can modulate the electronic and pharmacokinetic properties of the final molecule.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is critical for successful reaction design and execution.

PropertyValueSource
Molecular Formula C₁₅H₂₀O₃[4]
Molecular Weight 248.32 g/mol [4]
CAS Number 915924-52-6[4]
Appearance Not specified (likely a liquid or low-melting solid)-
Solubility Expected to be soluble in common organic solvents-

Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile

This protocol is adapted from established procedures for structurally similar substituted benzaldehydes and represents a robust starting point for optimization.[2]

Materials and Reagents:
  • This compound (Purity: ≥95%)[4]

  • Malononitrile (Purity: ≥99%)

  • Piperidine (Reagent grade)

  • Ethanol (Absolute)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing chamber and appropriate eluent (e.g., hexane/ethyl acetate mixture)

  • UV lamp for TLC visualization

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)

  • Rotary evaporator

Reaction Workflow Diagram:

Knoevenagel_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aldehyde in Ethanol B Add Malononitrile C Add Piperidine (Catalyst) D Stir at Room Temp. C->D E Monitor by TLC D->E F Precipitate Product (Ice Bath) E->F G Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Dry Product H->I

Caption: Experimental workflow for the Knoevenagel condensation.

Step-by-Step Procedure:
  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in absolute ethanol. The volume of ethanol should be sufficient to fully dissolve the aldehyde at room temperature.

    • To this solution, add 1.1 equivalents of malononitrile. Stir the mixture until the malononitrile is completely dissolved.

    • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture. The addition of the basic catalyst will initiate the reaction.[2]

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC. Spot the reaction mixture alongside the starting aldehyde on a silica gel plate and elute with an appropriate solvent system (e.g., 80:20 hexane:ethyl acetate). The reaction is complete when the starting aldehyde spot is no longer visible under UV light.

  • Product Isolation and Purification:

    • Upon completion of the reaction, a precipitate of the product may form. To maximize precipitation, cool the reaction mixture in an ice bath for 30 minutes.[2]

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

    • Dry the purified product under vacuum to remove residual solvent.

Causality and Experimental Design Considerations

  • Choice of Active Methylene Compound: Malononitrile is a highly reactive active methylene compound due to the strong electron-withdrawing nature of the two nitrile groups. This high reactivity often leads to shorter reaction times and higher yields. Other active methylene compounds, such as ethyl cyanoacetate or diethyl malonate, can also be used, but may require more forcing conditions (e.g., heating) due to their lower acidity.[1]

  • Catalyst Selection: A weak base, such as piperidine, is typically used to catalyze the Knoevenagel condensation.[1] Stronger bases can lead to self-condensation of the aldehyde or other side reactions. The catalytic amount of piperidine is sufficient to generate the enolate of the active methylene compound without promoting unwanted side reactions.

  • Solvent and Temperature: Ethanol is a common solvent for this reaction as it is polar enough to dissolve the reactants and the catalyst, and it is relatively environmentally benign. The reaction is often carried out at room temperature due to the high reactivity of malononitrile.[2] However, for less reactive substrates or active methylene compounds, heating may be necessary to drive the reaction to completion. The bulky isopropoxy group on the benzaldehyde may introduce some steric hindrance, potentially slowing the reaction rate. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can be explored.

  • Solvent-Free Conditions: For a greener approach, a solvent-free reaction can be considered. In such a setup, the reactants are mixed with a catalytic amount of an environmentally benign catalyst, such as ammonium bicarbonate, and heated.[5] This method has been shown to be effective for polysubstituted benzaldehydes like syringaldehyde and can lead to high yields and purity.[5]

Data Presentation: Expected Outcome and Characterization

The expected product of this reaction is (E)-2-(3-allyl-5-ethoxy-4-isopropoxybenzylidene)malononitrile.

ParameterExpected Result
Product Name (E)-2-(3-allyl-5-ethoxy-4-isopropoxybenzylidene)malononitrile
Appearance White to off-white solid
Yield 85-95% (based on similar reactions)
Characterization ¹H NMR, ¹³C NMR, IR, Mass Spectrometry

The stereochemistry of the product is expected to be the more stable E-isomer.

Trustworthiness and Self-Validating Systems

The protocol described above is based on well-established and widely published methodologies for the Knoevenagel condensation. The progress of the reaction can be easily and reliably monitored by TLC, providing a clear indication of reaction completion and the formation of the desired product. The isolation of a solid product, which can be purified by washing or recrystallization, allows for straightforward characterization and confirmation of its identity and purity using standard analytical techniques.

Authoritative Grounding and Comprehensive References

The mechanistic claims and protocol standards presented in this document are supported by authoritative sources from the peer-reviewed scientific literature.

In-Text Citations and Logic Flow Diagram

Logic_Flow cluster_concept Conceptual Framework cluster_protocol Experimental Protocol cluster_optimization Optimization & Rationale A Knoevenagel Condensation: C=C Bond Formation [7] B Application in Drug Discovery [2, 6] A->B C Starting Material: This compound [4] B->C D Reaction with Malononitrile C->D E Catalysis with Piperidine [2, 7] D->E F Room Temperature Reaction [2] E->F G Consideration of Steric Hindrance F->G I Choice of Active Methylene Compound [7] F->I H Alternative Solvent-Free Conditions [16] G->H

Caption: Logical flow from concept to protocol and optimization.

References

  • Google Patents (n.d.).CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Google Patents (n.d.).WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • Banaras Hindu University (2021). Novel Methods of Knoevenagel Condensation. [Link]

  • Wikipedia (2023). Knoevenagel condensation. [Link]

  • Pure (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

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Application Notes and Protocols for the Synthesis of Novel PDE4 Inhibitors from 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the utilization of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde as a key precursor in the synthesis of novel phosphodiesterase 4 (PDE4) inhibitors. Phosphodiesterase 4 is a well-validated therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[1][2] The unique structural motifs of this compound offer medicinal chemists a versatile scaffold for the development of next-generation PDE4 inhibitors with potentially improved efficacy and side-effect profiles. These application notes provide a comprehensive overview of the underlying science, detailed hypothetical synthetic protocols, and a framework for the biological evaluation of newly synthesized compounds.

Introduction: The Therapeutic Promise of PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme primarily expressed in immune, epithelial, and brain cells that plays a crucial role in regulating intracellular signaling pathways.[1][2] Specifically, PDE4 hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP) into its inactive form, 5'-adenosine monophosphate (5'-AMP).[3][4] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors.[2][5] This cascade of events ultimately suppresses the production of pro-inflammatory mediators and enhances the release of anti-inflammatory molecules, making PDE4 a highly attractive target for the treatment of various inflammatory conditions.[5][6]

Several PDE4 inhibitors, such as roflumilast, apremilast, and crisaborole, have been approved for clinical use, validating the therapeutic potential of this drug class.[1][7] However, the clinical utility of some first-generation PDE4 inhibitors has been limited by dose-dependent side effects, including nausea and emesis.[6][8] This underscores the ongoing need for the discovery and development of novel PDE4 inhibitors with improved therapeutic windows.

The strategic design of new molecular entities with tailored pharmacokinetic and pharmacodynamic properties is paramount. The precursor at the center of this guide, this compound, presents a unique combination of functional groups that can be exploited to generate diverse libraries of potential PDE4 inhibitors.

The PDE4 Signaling Pathway

A clear understanding of the PDE4 signaling pathway is fundamental to the rational design of its inhibitors. The following diagram illustrates the central role of PDE4 in cAMP-mediated anti-inflammatory responses.

PDE4_Pathway cluster_cell Immune Cell Pro_inflammatory_Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro_inflammatory_Stimuli->Receptor AC Adenylate Cyclase (AC) Receptor->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates Pro_inflammatory_Mediators Pro-inflammatory Mediators cAMP->Pro_inflammatory_Mediators downregulates AMP 5'-AMP PDE4->AMP hydrolyzes CREB CREB PKA->CREB phosphorylates Anti_inflammatory_Mediators Anti-inflammatory Mediators CREB->Anti_inflammatory_Mediators upregulates PDE4_Inhibitor PDE4 Inhibitor (e.g., from Precursor) PDE4_Inhibitor->PDE4 inhibits Synthesis_Workflow Vanillin Vanillin Step1 Step 1: Allylation Vanillin->Step1 Intermediate1 4-Allyloxy-3-methoxybenzaldehyde Step1->Intermediate1 Step2 Step 2: Claisen Rearrangement Intermediate1->Step2 Intermediate2 3-Allyl-4-hydroxy-5-methoxybenzaldehyde Step2->Intermediate2 Step3 Step 3: Isopropylation Intermediate2->Step3 Intermediate3 3-Allyl-4-isopropoxy-5-methoxybenzaldehyde Step3->Intermediate3 Step4 Step 4: Demethylation Intermediate3->Step4 Intermediate4 3-Allyl-5-hydroxy-4-isopropoxybenzaldehyde Step4->Intermediate4 Step5 Step 5: Ethylation Intermediate4->Step5 Final_Product This compound Step5->Final_Product

Caption: Proposed Synthetic Workflow for the Precursor.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 4-Allyloxy-3-methoxybenzaldehyde

  • Rationale: This step introduces the allyl group via a standard Williamson ether synthesis.

  • Procedure:

    • To a solution of vanillin (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Add allyl bromide (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography.

Step 2: Synthesis of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde

  • Rationale: A thermal Claisen rearrangement will regioselectively move the allyl group to the ortho position of the hydroxyl group.

  • Procedure:

    • Heat 4-Allyloxy-3-methoxybenzaldehyde neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to approximately 180-200 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and purify the product by column chromatography.

Step 3: Synthesis of 3-Allyl-4-isopropoxy-5-methoxybenzaldehyde

  • Rationale: The newly formed phenolic hydroxyl group is alkylated with an isopropyl group.

  • Procedure:

    • Dissolve 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (1.0 eq) in a suitable solvent like DMF.

    • Add potassium carbonate (1.5 eq) followed by 2-iodopropane (1.2 eq).

    • Heat the mixture to 80 °C and monitor by TLC.

    • After completion, cool the mixture, add water, and extract with an organic solvent.

    • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Step 4: Synthesis of 3-Allyl-5-hydroxy-4-isopropoxybenzaldehyde

  • Rationale: Selective demethylation of the methoxy group ortho to the aldehyde is required. This can be challenging and may require optimization. Reagents like boron tribromide or certain thiolates can be employed.

  • Procedure (using Ethanethiolate):

    • Prepare a solution of sodium ethanethiolate by adding ethanethiol to a suspension of sodium hydride in dry DMF at 0 °C.

    • Add a solution of 3-Allyl-4-isopropoxy-5-methoxybenzaldehyde (1.0 eq) in DMF to the ethanethiolate solution.

    • Heat the reaction mixture and monitor by TLC.

    • Upon completion, quench the reaction with a mild acid and extract the product.

    • Purify by column chromatography.

Step 5: Synthesis of this compound

  • Rationale: The final ethylation of the phenolic hydroxyl group yields the target precursor.

  • Procedure:

    • Dissolve 3-Allyl-5-hydroxy-4-isopropoxybenzaldehyde (1.0 eq) in acetone or DMF.

    • Add potassium carbonate (1.5 eq) and ethyl iodide (1.2 eq).

    • Heat the mixture to reflux and monitor by TLC.

    • Work-up as in previous etherification steps and purify by column chromatography to yield the final product.

StepReactionKey ReagentsTypical Yield (Est.)
1AllylationVanillin, Allyl bromide, K₂CO₃85-95%
2Claisen RearrangementHeat70-85%
3Isopropylation2-Iodopropane, K₂CO₃80-90%
4DemethylationSodium ethanethiolate50-70%
5EthylationEthyl iodide, K₂CO₃80-90%

Application in the Synthesis of a Novel PDE4 Inhibitor: A Hypothetical Example

The aldehyde functionality of this compound is a key handle for the construction of more complex, biologically active molecules. For instance, it can be used to synthesize derivatives reminiscent of the catechol-ether class of PDE4 inhibitors, such as roflumilast.

Proposed Synthesis of a Hypothetical PDE4 Inhibitor

Inhibitor_Synthesis Precursor This compound StepA Step A: Knoevenagel Condensation Precursor->StepA IntermediateA α,β-Unsaturated Nitrile StepA->IntermediateA StepB Step B: Heterocycle Formation IntermediateA->StepB Final_Inhibitor Hypothetical PDE4 Inhibitor StepB->Final_Inhibitor

Caption: Synthesis of a Hypothetical PDE4 Inhibitor.

Detailed Experimental Protocol (Hypothetical)

Step A: Knoevenagel Condensation

  • Rationale: This classic reaction forms a new carbon-carbon double bond, extending the molecular scaffold.

  • Procedure:

    • Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

    • Add a catalytic amount of a base, such as piperidine.

    • Stir the reaction at room temperature and monitor by TLC.

    • The product, an α,β-unsaturated nitrile, may precipitate from the reaction mixture. If so, it can be collected by filtration.

Step B: Heterocycle Formation (e.g., Pyridone Synthesis)

  • Rationale: The versatile intermediate from Step A can be used to construct a variety of heterocyclic systems common in PDE4 inhibitors.

  • Procedure:

    • The α,β-unsaturated nitrile can undergo a cyclization reaction with a suitable partner, for example, an enolate, to form a substituted pyridone ring.

    • The specific conditions for this step would depend on the desired heterocyclic core and would require careful planning and optimization.

Biological Evaluation of Synthesized Compounds

Once a library of compounds has been synthesized from the precursor, a systematic biological evaluation is necessary to identify promising PDE4 inhibitors.

  • Primary Screening: An in vitro enzyme assay should be performed to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against PDE4.

  • Selectivity Profiling: Compounds with potent PDE4 inhibitory activity should be tested against other phosphodiesterase isoforms to assess their selectivity.

  • Cell-based Assays: The anti-inflammatory activity of the compounds should be evaluated in relevant cell-based assays, such as measuring the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in peripheral blood mononuclear cells (PBMCs).

  • In Vivo Models: Promising candidates can then be advanced to in vivo models of inflammatory diseases, such as rodent models of COPD or dermatitis.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of novel PDE4 inhibitors. The synthetic protocols and strategic guidance provided in these application notes offer a solid foundation for researchers engaged in the discovery and development of new therapeutics for inflammatory diseases. The unique substitution pattern of this benzaldehyde derivative allows for the exploration of novel chemical space, potentially leading to the identification of drug candidates with superior efficacy and safety profiles.

References

  • Frontiers in Pharmacology. (2024).
  • MDPI. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes.
  • Wikipedia. (2024). PDE4 inhibitor.
  • Patsnap Synapse. (2024). What are PDE4 inhibitors and how do they work?.
  • ACS Publications. (2020). Advances in the Development of Phosphodiesterase-4 Inhibitors.
  • PubMed. (2011).
  • NCBI Bookshelf. (2023). Phosphodiesterase Inhibitors.
  • ResearchGate. (2019). Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs).
  • Frontiers in Pharmacology. (2024).
  • PMC. (2018).
  • PubMed Central. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022.
  • PubMed. (2023). Advances in the development of phosphodiesterase-4 inhibitors.
  • NIH. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Chemistry LibreTexts. (2020). 9: Multistep Synthesis (Experiment).
  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • MDPI. (2022).
  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
  • Benchchem. (2025). Application Notes and Protocols for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Pharmaceutical Research.
  • Benchchem. (2025). Application of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Fragrance Development.
  • Chem-Impex. (n.d.). 3-Allyl-4-ethoxybenzaldehyde.
  • BLD Pharm. (n.d.). This compound.
  • Fisher Scientific. (n.d.). This compound, 95% Purity, C15H20O3, 5 grams.
  • PubChem. (2026). 3-Ethyl-4-isopropoxybenzaldehyde.
  • PubChem. (2025). 4-Isopropoxybenzaldehyde.

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A Stability-Indicating RP-HPLC Method for the Purity Analysis of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances for 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde. The method was developed to provide high resolution, sensitivity, and specificity, making it suitable for quality control in drug development and manufacturing processes. The protocol herein explains the rationale behind the selection of chromatographic parameters, from column and mobile phase to detection wavelength. Furthermore, a comprehensive method validation protocol, adhering to the International Council for Harmonisation (ICH) guidelines, is provided to ensure the method is fit for its intended purpose. This includes protocols for forced degradation studies to establish the stability-indicating nature of the assay.

Introduction: The Rationale for a Validated Purity Method

This compound (CAS No. 915924-52-6) is a substituted aromatic aldehyde.[1][2] As with any potential pharmaceutical intermediate or active pharmaceutical ingredient (API), establishing its purity is a critical requirement for ensuring safety and efficacy. A reliable analytical method is necessary to quantify the main component and separate it from any process-related impurities or degradation products that may arise during manufacturing or storage.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolving power and sensitivity.[3][4] Specifically, reverse-phase HPLC (RP-HPLC) is exceptionally well-suited for analyzing moderately non-polar molecules like the topic compound.[5][6] This document provides a self-validating system, grounding all procedural choices in established chromatographic theory and regulatory expectations, primarily the ICH Q2(R2) guideline on the validation of analytical procedures.[7][8]

Analyte Properties & Method Development Strategy

The molecular structure of this compound dictates the chromatographic strategy.

  • Structure: C₁₅H₂₀O₃

  • Molecular Weight: 248.32 g/mol [1][9]

  • Key Features: A benzaldehyde core functionalized with hydrophobic groups (allyl, ethoxy, isopropoxy).

  • Predicted Chromatographic Behavior: The presence of the benzene ring and alkyl chains renders the molecule relatively non-polar and hydrophobic. This makes it an ideal candidate for retention on a non-polar stationary phase, as used in RP-HPLC. The benzaldehyde moiety provides a strong chromophore for ultraviolet (UV) detection. Benzaldehyde and its derivatives typically exhibit maximum UV absorbance around 248-250 nm.[10][11]

Column Selection: The Foundation of Separation

Rationale: The primary mechanism of separation in RP-HPLC is the partitioning of the analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[5] Given the analyte's hydrophobic character, a C18 (octadecylsilyl) bonded silica column is the logical first choice. C18 phases provide strong hydrophobic retention for a wide range of organic molecules and are the most common columns used in RP-HPLC.[6][12] An alternative, a Phenyl-bonded phase, could offer different selectivity through π-π interactions with the analyte's aromatic ring, which can be advantageous for separating aromatic isomers or related substances.[13][14] For this method, a C18 column is selected for its versatility and robust performance.

Mobile Phase Selection: Driving the Elution

Rationale: The mobile phase in RP-HPLC is more polar than the stationary phase.[15] A mixture of water and a miscible organic solvent, such as acetonitrile or methanol, is standard.[5]

  • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths. The proportion of acetonitrile in the mobile phase is the primary lever for controlling the analyte's retention time; a higher percentage of acetonitrile will decrease retention.

  • Elution Mode: A gradient elution, where the concentration of the organic solvent is increased over time, is chosen. This approach is superior for purity analyses as it ensures that both early-eluting (more polar) and late-eluting (more non-polar) impurities are effectively separated and eluted from the column as sharp peaks.

Detector Wavelength Selection: Ensuring Sensitivity

Rationale: To achieve maximum sensitivity, the detection wavelength should be set at the absorbance maximum (λmax) of the analyte. Based on the benzaldehyde chromophore, a λmax is expected near 250 nm.[10][11] This should be experimentally confirmed by running a UV-Vis scan of the analyte in the chosen mobile phase using a photodiode array (PDA) detector. A PDA detector is highly recommended as it also enables peak purity analysis, a key component of method specificity.[16]

Detailed Protocol: HPLC Purity Analysis

This section outlines the optimized chromatographic conditions and the step-by-step procedure for sample analysis.

Recommended Equipment and Reagents
  • HPLC System: A gradient-capable HPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or similar).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • This compound Reference Standard (of known purity)

    • Sample of this compound for testing.

  • Solvent for Sample/Standard Preparation (Diluent): Acetonitrile and Water (50:50, v/v).

Optimized Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 250 nm
Run Time 25 minutes
Preparation of Solutions
  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Standard Working Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Working Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the Standard Working Solution five times to perform System Suitability Testing (SST).

  • Once SST criteria are met, inject the Sample Working Solution in duplicate.

  • After the sequence is complete, process the chromatograms.

Method Validation Protocol (per ICH Q2(R2))

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[16] The following protocols outline the validation of this purity method.

ValidationWorkflow start_node Method Validation Start Specificity Specificity & Forced Degradation start_node->Specificity param_node param_node sub_node sub_node end_node Validated Method Specificity_sub {Forced Degradation|Acid Hydrolysis|Base Hydrolysis|Oxidation|Thermal|Photolytic} Specificity->Specificity_sub Linearity Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision Accuracy->Precision Precision_sub {Repeatability (Intra-assay)|Intermediate Precision} Precision->Precision_sub Limits LOD & LOQ Robustness Robustness Limits->Robustness Robustness->end_node Specificity_sub->Linearity Precision_sub->Limits

Caption: Workflow for HPLC Method Validation per ICH Guidelines.

Specificity (including Forced Degradation)

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of other components, such as impurities, degradants, or placebo ingredients.[17][18] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of a purity method.[19][20]

Protocol:

  • Prepare Stressed Samples: Subject the analyte sample (in solution and as a solid) to the following conditions. The goal is to achieve 5-20% degradation of the active ingredient.[21]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid sample at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the solid sample to UV and visible light totaling not less than 1.2 million lux hours and 200 watt hours/square meter, respectively, as per ICH Q1B.[20]

  • Analysis: Analyze a control (unstressed) sample and each stressed sample.

  • Peak Purity Analysis: Use the PDA detector to assess the peak purity of the main analyte peak in all chromatograms to ensure no co-eluting peaks are present.[16]

Acceptance Criteria:

  • The method must demonstrate separation (resolution > 2) between the main analyte peak and any peaks generated from degradation products.

  • The peak purity analysis of the main analyte peak must pass (e.g., purity angle < purity threshold).

Linearity

Purpose: To verify the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.[17][22]

Protocol:

  • Prepare a series of at least five standard solutions from the stock solution, covering a range of 80% to 120% of the working concentration (e.g., 40, 45, 50, 55, 60 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

Acceptance Criteria:

  • The correlation coefficient (R²) of the linear regression line should be ≥ 0.999.[23]

Accuracy (Recovery)

Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery experiments.[18][24]

Protocol:

  • Prepare a sample matrix (placebo). If not available, use the sample itself.

  • Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration) with a known amount of the reference standard. Prepare each level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery of the added standard.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[24]

Protocol:

  • Repeatability (Intra-assay precision): Analyze six separate preparations of the sample at 100% of the working concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results from both sets of experiments and also for the combined data.

Acceptance Criteria:

  • The %RSD for the purity values should be not more than 2.0%.[23]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[25]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[25]

Protocol (Signal-to-Noise Method):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be done by injecting a series of diluted solutions of the analyte.

  • Confirm the LOQ by analyzing six preparations at the determined concentration and checking for acceptable precision and accuracy.

Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1, with a %RSD for precision of ≤ 10%.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[24]

Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (e.g., vary initial %B by ±2%)

  • Analyze the standard solution under each modified condition and evaluate the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).

Acceptance Criteria:

  • System suitability parameters must remain within their acceptance limits for all tested variations.

Data Analysis and System Suitability

Calculation of Purity

For purity analysis, the area percent method is commonly used. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is done by injecting the working standard solution multiple times.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision of the injector and detector system.
%RSD of Retention Time ≤ 1.0% (for n=5 injections)Indicates the stability and precision of the pump and mobile phase delivery.

Conclusion

The RP-HPLC method detailed in this application note provides a specific, linear, accurate, precise, and robust system for the purity analysis of this compound. The development strategy was based on the physicochemical properties of the analyte, and the method has been shown to be stability-indicating through forced degradation studies. Adherence to the comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated quality control environment, providing trustworthy data on the purity and stability of the compound.

References

  • Phenomenex. (2025).
  • Zhang, L., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances.
  • Zhang, L., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. PMC - NIH.
  • ResearchGate. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum.
  • RSC Publishing. (2019).
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  • ijarsct.
  • HELIX Chromatography.
  • ResolveMass Laboratories Inc. (2025).
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  • Chromtech. HPLC Column Selection Guide.
  • Pharmaceutical Technology. (2002).
  • assayprism.com.
  • HELIX Chromatography. HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I).
  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances.
  • Mathew, C., et al. (2023). THE ICH GUIDELINES IN PRACTICE: FORCED DEGRADATION STUDIES OF DORIPENEM BY AN LC-MS COMPATIBLE RP-HPLC METHOD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Pharmaguideline. (2017). Solvents used in HPLC Mobile Phase.
  • Mastelf. (2025).
  • Journal of Food and Drug Analysis. Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide).
  • Waters.
  • SCION Instruments. HPLC Column Selection Guide.
  • Dearden, J.C., & Forbes, W.F. (1959). PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES. Canadian Journal of Chemistry.
  • Mopper, K., & Stahovec, W.L. (1983). Trace analysis of aldehydes by reversed phase HPLC and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclo-hexandione.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
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  • Beijing Innochem. This compound.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • AMSbiopharma. (2025).
  • EPA. Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • Dohm, J. B., et al. (2011). Direct Spectrophotometric Assay for Benzaldehyde Lyase Activity. PMC - NIH.
  • Habibi-Khorassani, S. M., et al. (2015). The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),....
  • Tyndall, G. S., et al. (2001). Atmospheric chemistry of benzaldehyde: UV absorption spectrum and reaction kinetics and mechanisms of the C6H5C(O)O2 radical. RSC Publishing.
  • Achemica. This compound, 95% Purity.
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Application Notes and Protocols for the GC-MS Analysis of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the qualitative and quantitative analysis of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS). This substituted benzaldehyde is of interest in fragrance development, synthetic chemistry, and pharmaceutical research. The methodologies detailed herein are designed to ensure scientific rigor, reproducibility, and accurate characterization of the analyte. This document will cover sample preparation, optimal GC-MS parameters, expected mass fragmentation patterns, and a thorough protocol for method validation in alignment with industry standards.

Introduction: The Analytical Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone class of aromatic compounds, pivotal in the flavor, fragrance, and pharmaceutical industries. Their diverse functionalities give rise to a wide spectrum of chemical properties and biological activities. This compound (MW: 248.32 g/mol , Formula: C15H20O3) is a unique molecule featuring an allyl group, an ethoxy moiety, and an isopropoxy group, which collectively contribute to its potential as a novel fragrance component or a versatile synthetic intermediate.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the "gold standard" for the analysis of volatile and semi-volatile organic compounds like substituted benzaldehydes.[1] Its high chromatographic resolution combined with the specificity of mass spectrometric detection allows for confident identification and quantification even in complex matrices. This application note will provide a robust starting point for developing and validating a GC-MS method for this specific analyte.

Foundational Principles: Sample Preparation and Analyte Extraction

The primary goal of sample preparation is to present the analyte to the GC-MS system in a suitable solvent, at an appropriate concentration, and free from interfering matrix components. The choice of solvent is critical; volatile organic solvents such as dichloromethane, hexane, or ethyl acetate are recommended.[2][3] Aqueous solutions are generally incompatible with common non-polar GC columns.

Protocol 1: Liquid-Liquid Extraction (LLE) for Complex Matrices

This protocol is suitable for extracting this compound from emulsions, creams, or aqueous-based formulations.

  • Sample Aliquoting: Accurately weigh or measure a representative amount of the sample (e.g., 1 g or 1 mL) into a clean glass centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (IS). An ideal IS would be a structurally similar compound with a different retention time, such as a deuterated analog or another substituted benzaldehyde not present in the sample. For this analyte, 4-propoxybenzaldehyde could be a suitable choice.

  • Solvent Addition: Add 5 mL of a suitable extraction solvent (e.g., ethyl acetate).

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve a clean separation of the organic and aqueous/solid layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass vial using a Pasteur pipette.

  • Concentration (Optional): If the analyte concentration is low, the extract can be concentrated under a gentle stream of nitrogen.[4]

  • Final Dilution: Dilute the extract to a final volume with the chosen solvent to bring the analyte concentration within the calibrated range of the instrument.

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter into a GC autosampler vial to remove any particulates.

Instrumental Analysis: GC-MS Configuration and Method Parameters

The following parameters provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Table 1: Recommended GC-MS Parameters
Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides excellent retention time reproducibility and temperature control.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides good separation for a wide range of aromatic compounds.
Injector Temperature 250 °CEnsures efficient volatilization of the analyte while minimizing the risk of thermal degradation of the allyl group.
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace-level analysis. A split injection may be used for more concentrated samples.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas with optimal efficiency for most applications.
Oven Temperature Program Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °CThis temperature program allows for the separation of the analyte from potential impurities and matrix components with varying boiling points.
Transfer Line Temp 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Electron Energy 70 eVStandard energy for generating reproducible mass spectra and for comparison with spectral libraries.
MS Acquisition Mode Full Scan (m/z 40-400) and/or SIMFull scan is used for qualitative analysis and identification. Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity.
Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample Matrix LLE Liquid-Liquid Extraction Sample->LLE Filter Filtration LLE->Filter Vial GC Vial Filter->Vial Injector Injector (250°C) Vial->Injector Column GC Column (HP-5ms) Injector->Column Separation MS Mass Spectrometer Column->MS Detection TIC Total Ion Chromatogram MS->TIC Spectrum Mass Spectrum TIC->Spectrum Quant Quantification TIC->Quant Integration Library NIST Library Spectrum->Library Identification

Caption: Workflow for the GC-MS analysis of this compound.

Mass Spectral Analysis: Predicted Fragmentation Pattern

An experimental mass spectrum for this compound is not currently available in public databases. However, based on the established fragmentation patterns of substituted benzaldehydes, a predictive fragmentation can be outlined.

The primary fragmentation pathways for benzaldehyde derivatives under electron ionization (EI) include:

  • Loss of a hydrogen radical: Formation of a stable acylium ion ([M-H]⁺).

  • Loss of the formyl group: Cleavage of the C-C bond between the aromatic ring and the carbonyl group, resulting in the loss of a CHO radical.

  • Loss of carbon monoxide: Rearrangement and loss of CO from the molecular ion or the [M-H]⁺ fragment.

For this compound (MW=248.32), the following key fragments are anticipated:

  • m/z 248 (Molecular Ion, [M]⁺): The presence of the molecular ion is expected, though its abundance may vary.

  • m/z 247 ([M-H]⁺): Loss of the aldehydic hydrogen to form a stable acylium ion. This is often a prominent peak for aromatic aldehydes.

  • m/z 207 ([M-C3H5]⁺): Loss of the allyl group.

  • m/z 203 ([M-OC2H5]⁺): Loss of the ethoxy group.

  • m/z 189 ([M-OC3H7]⁺): Loss of the isopropoxy group.

  • m/z 165: A potential fragment resulting from the loss of both the allyl and ethoxy or isopropoxy groups with subsequent rearrangements.

The interpretation of the mass spectrum should be supported by comparison with a comprehensive mass spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[5][6][7][8][9]

Method Validation: Ensuring Data Integrity

A robust analytical method requires validation to demonstrate its suitability for the intended purpose. The following parameters, based on ICH guidelines, should be assessed.[10][11]

Protocol 2: Method Validation
  • Specificity: Analyze a blank matrix and a matrix spiked with the analyte and potential impurities. The method is specific if the analyte peak is well-resolved from any other components.

  • Linearity: Prepare a series of calibration standards of this compound in the chosen solvent, spanning the expected concentration range of the samples (e.g., 0.1 - 10 µg/mL). Plot the peak area ratio (analyte/IS) against the concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.995.

  • Accuracy: Analyze samples with known concentrations of the analyte (e.g., spiked matrix samples at low, medium, and high concentrations). Accuracy is expressed as the percentage recovery. Typical acceptance criteria are 80-120% recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze replicate samples (n=6) of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze replicate samples on different days with different analysts or instruments.

    • Precision is expressed as the relative standard deviation (%RSD), which should typically be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified. This can be estimated based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

Table 2: Example Validation Acceptance Criteria
Parameter Acceptance Criterion
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 80 - 120%
Precision (%RSD) ≤ 15%
LOD (S/N) ~ 3:1
LOQ (S/N) ~ 10:1

Potential Challenges and Troubleshooting

  • Matrix Effects: Complex sample matrices can cause enhancement or suppression of the analyte signal. The use of an internal standard and matrix-matched calibration standards can mitigate these effects.

  • Thermal Degradation: The allyl and ether functionalities may be susceptible to thermal degradation in the GC injector. If peak tailing or poor reproducibility is observed, reducing the injector temperature should be investigated.

  • Co-elution: In complex samples, other components may co-elute with the analyte. Optimizing the temperature program or using a column with a different stationary phase can improve separation. Two-dimensional gas chromatography (GCxGC) can also be employed for highly complex samples.[1]

Conclusion

The GC-MS method outlined in this application note provides a comprehensive and scientifically sound approach for the analysis of this compound. By following the detailed protocols for sample preparation, instrumental analysis, and method validation, researchers can achieve reliable and accurate results. The predicted fragmentation pattern serves as a valuable guide for mass spectral interpretation, ensuring confident identification of the analyte. This framework empowers scientists in the fragrance, pharmaceutical, and chemical synthesis fields to effectively characterize this novel substituted benzaldehyde.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • NIST. (2023). NIST 23 Mass Spectral Library. Retrieved from [Link]

  • Diablo Analytical. (n.d.). NIST Mass Spectral Library. Retrieved from [Link]

  • Wiley Science Solutions. (2023). Wiley Registry/NIST Mass Spectral Library 2023. Retrieved from [Link]

  • SpectralWorks. (n.d.). NIST 2023 MS and MS/MS Libraries. Retrieved from [Link]

  • Hawach Scientific. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

  • Wiley Science Solutions. (2023). NIST/EPA/NIH Mass Spectral Library 2023. Retrieved from [Link]

  • Mistry, N. R., et al. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education, 98(11), 3656–3661. [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]

  • Agilent Technologies. (2025). Analysis of Essential Oils Using Comprehensive Two-Dimensional Gas Chromatography (GC × GC) and High-Resolution Mass Spectrometer. Retrieved from [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. Retrieved from [Link]

  • Ozseven, A. (2025). From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions. Medium. [Link]

  • Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(10), 5017-5026. [Link]

  • Beijing xinghengyan technology co., LTD. (n.d.). This compound. Retrieved from [Link]

  • University of North Dakota. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. [Link]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • Sharma, R., & Singh, P. (2013). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 4(3), 42-51. [Link]

  • AHH Chemical. (n.d.). This compound, 95% Purity, C15H20O3, 5 grams. Retrieved from [Link]

  • Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51. [Link]

  • Takemoto, H., et al. (2022). Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. Bioscience, Biotechnology, and Biochemistry, 86(5), 656-664. [Link]

  • AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Brault, J. J., & Rezanka, L. J. (2014). MASS SPECTROMETRY OF FATTY ALDEHYDES. Lipids, 49(10), 969–981. [Link]

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Application Notes and Protocols: The Role of the Allyl Group in the Reactivity of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde, a multifunctional aromatic compound with significant potential in organic synthesis, medicinal chemistry, and fragrance development. The core focus of this document is to elucidate the pivotal role of the ortho-allyl group in modulating the reactivity of the benzaldehyde moiety and the aromatic system. We will explore the electronic and steric interplay of the allyl, ethoxy, and isopropoxy substituents, and their collective influence on the molecule's chemical behavior. This guide offers in-depth application notes, detailed experimental protocols for key transformations, and a discussion of the synthetic utility of this versatile building block.

Introduction: A Molecule of Synthetic Potential

This compound is a polysubstituted aromatic aldehyde characterized by a unique arrangement of functional groups that offer multiple avenues for chemical modification. The aldehyde group serves as a versatile handle for a wide range of transformations, including condensations, oxidations, and reductions. The allyl group, positioned ortho to the aldehyde, is not merely a passive substituent; its electronic and steric properties, along with its inherent reactivity, significantly influence the overall chemical profile of the molecule. Furthermore, the two distinct alkoxy groups, ethoxy and isopropoxy, contribute to the electronic nature of the aromatic ring and can play a role in directing regioselectivity in certain reactions.

The strategic placement of these functionalities makes this compound a valuable intermediate for the synthesis of more complex molecular architectures, including heterocyclic systems and natural product analogs. Its potential applications span from the development of novel bioactive compounds in pharmaceutical research to the creation of unique fragrance and flavor profiles.[1][2]

Synthesis of this compound

While a specific, peer-reviewed synthesis for this compound is not prominently available in the literature, a robust and logical synthetic route can be extrapolated from the well-established chemistry of substituted phenols and the Claisen rearrangement.[3][4] The following multi-step protocol is based on analogous syntheses of related 3-allyl-4,5-dialkoxybenzaldehydes.

Logical Synthesis Workflow

start Syringaldehyde step1 Selective Isopropylation start->step1 intermediate1 4-Hydroxy-3-isopropoxy-5-methoxybenzaldehyde step1->intermediate1 step2 Allylation intermediate1->step2 intermediate2 4-(Allyloxy)-3-isopropoxy-5-methoxybenzaldehyde step2->intermediate2 step3 Claisen Rearrangement intermediate2->step3 intermediate3 3-Allyl-4-hydroxy-5-isopropoxybenzaldehyde step3->intermediate3 step4 Ethylation intermediate3->step4 product This compound step4->product

Caption: Proposed synthetic pathway for this compound.

Protocol 1: Multi-step Synthesis

Objective: To synthesize this compound from a commercially available starting material.

Step 1: Selective Isopropylation of Syringaldehyde

  • To a solution of syringaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

  • Add 2-iodopropane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture, filter the solid, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-hydroxy-3-isopropoxy-5-methoxybenzaldehyde.

Step 2: Allylation of the Phenolic Hydroxyl Group

  • Dissolve the product from Step 1 (1.0 eq) in acetone or DMF.

  • Add potassium carbonate (1.5 eq) followed by the dropwise addition of allyl bromide (1.2 eq).

  • Heat the mixture to reflux and monitor by TLC.

  • Upon completion, work up the reaction as described in Step 1 to obtain 4-(allyloxy)-3-isopropoxy-5-methoxybenzaldehyde.

Step 3: Thermal Claisen Rearrangement

  • The allyl ether from Step 2 is heated in a high-boiling point solvent, such as N-methyl-2-pyrrolidone (NMP), or neat under an inert atmosphere.[4]

  • Microwave irradiation at approximately 200 °C for 2-3 hours can significantly accelerate this rearrangement.[4]

  • Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the rearranged product.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 3-allyl-4-hydroxy-5-isopropoxybenzaldehyde.

Step 4: Ethylation of the Rearranged Phenol

  • Dissolve the phenolic product from Step 3 (1.0 eq) in acetone or DMF.

  • Add potassium carbonate (1.5 eq) and then ethyl iodide or diethyl sulfate (1.2 eq).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, perform an aqueous workup as previously described and purify the final product, this compound, by column chromatography.

The Influence of the Allyl Group on Reactivity

The allyl group at the ortho position exerts a profound influence on the reactivity of both the aldehyde functionality and the aromatic ring through a combination of electronic and steric effects.

Reactivity of the Aldehyde Group

The aldehyde group in this compound is subject to the electronic effects of three substituents. The ethoxy and isopropoxy groups are electron-donating through resonance, which increases the electron density on the aromatic ring and subsequently on the carbonyl carbon of the aldehyde. This increased electron density makes the carbonyl carbon less electrophilic and can decrease its reactivity towards nucleophiles compared to unsubstituted benzaldehyde.

The allyl group, while primarily considered weakly electron-donating or neutral, can also participate in hyperconjugation. However, its most significant impact is often steric. Being in the ortho position, the allyl group can sterically hinder the approach of bulky nucleophiles to the aldehyde carbonyl. This steric hindrance can be exploited to achieve selectivity in certain reactions.

Key Reaction: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[5] It is a fundamental carbon-carbon bond-forming reaction. For sterically hindered aldehydes like our target molecule, reaction conditions may need to be optimized.[6][7]

Protocol 2: Knoevenagel Condensation with Malononitrile

Objective: To demonstrate the reactivity of the aldehyde group in a C-C bond-forming reaction.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add malononitrile (1.1 eq) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. For sterically hindered substrates, gentle heating may be required.

  • Upon completion, a precipitate of the product may form. If so, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture and purify the product by column chromatography.

ReactantMolar Eq.CatalystSolventConditionsExpected Product
This compound1.0PiperidineEthanolRT to reflux2-(3-Allyl-5-ethoxy-4-isopropoxybenzylidene)malononitrile
Malononitrile1.1(0.1 eq)
Reactivity of the Allyl Group

The allyl group is a versatile functional handle, amenable to a variety of transformations. Its reactivity is influenced by the electronic nature of the aromatic ring to which it is attached.

Key Reactions of the Allyl Group:

  • Isomerization: The terminal double bond of the allyl group can be isomerized to the thermodynamically more stable internal (propenyl) position under basic or transition-metal-catalyzed conditions.[8] This transformation is valuable for subsequent reactions that require a conjugated system.

  • Oxidation: The double bond can be oxidized to afford different functional groups. For instance, Wacker oxidation can convert the terminal alkene to a methyl ketone, although aldehyde-selective variants exist.[6][7][9] Dihydroxylation followed by oxidative cleavage can yield a new aldehyde.

  • Hydroboration-Oxidation: This two-step process results in the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol.[5][10][11]

  • Cyclization: The proximity of the allyl group to the aldehyde functionality opens up possibilities for intramolecular cyclization reactions, leading to the formation of fused ring systems.[12] Rhodium-catalyzed hydroacylation is a known method for the cyclization of ortho-allylbenzaldehydes.[12]

  • Diels-Alder Reaction: If the allyl group is first isomerized to a 1,3-diene, it can participate as the diene component in a Diels-Alder cycloaddition.[13][14]

Protocol 3: Wacker-type Oxidation of the Allyl Group

Objective: To selectively oxidize the terminal alkene of the allyl group to an aldehyde.

Materials:

  • This compound

  • PdCl₂(MeCN)₂ (catalyst)

  • 1,4-Benzoquinone (oxidant)

  • tert-Butanol (solvent)

  • Air or oxygen atmosphere

Procedure: (Based on the aldehyde-selective Wacker oxidation protocol by Grubbs et al.[9])

  • To a reaction vessel, add this compound (1.0 eq), 1,4-benzoquinone (1.1 eq), and PdCl₂(MeCN)₂ (0.1 eq).

  • Add tert-butanol as the solvent.

  • Stir the reaction mixture under an atmosphere of air (using a balloon) or by bubbling air through the solution.

  • Monitor the reaction by TLC. The reaction may require several hours to reach completion.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting aldehyde by column chromatography.

Protocol 4: Hydroboration-Oxidation of the Allyl Group

Objective: To convert the allyl group to a primary alcohol via anti-Markovnikov hydration.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) or 9-BBN

  • Tetrahydrofuran (THF), anhydrous

  • Aqueous sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30% solution)

Procedure:

  • Hydroboration:

    • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of BH₃·THF (1.0 M in THF, approx. 1.1 eq of B-H bonds) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add aqueous NaOH (e.g., 3M solution).

    • Very slowly, add hydrogen peroxide (30% solution) dropwise, ensuring the temperature does not rise significantly.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (as monitored by TLC or GC-MS).

    • Perform an aqueous workup by extracting with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting alcohol by column chromatography.

Spectroscopic Characterization

The structural elucidation of this compound and its reaction products relies on a combination of spectroscopic techniques. Based on data for analogous compounds, the following key signals can be expected.[15][16][17]

TechniqueExpected Key Signals for this compound
¹H NMR Aldehydic proton (~9.8 ppm, singlet), aromatic protons (two singlets), allyl group protons (multiplets for the vinyl protons and a doublet for the methylene group), ethoxy group protons (quartet and triplet), and isopropoxy group protons (septet and doublet).
¹³C NMR Carbonyl carbon (~191 ppm), aromatic carbons, allyl carbons, ethoxy carbons, and isopropoxy carbons.
IR Spectroscopy Characteristic absorption bands for the aldehyde C=O stretch (~1690 cm⁻¹), C-H stretch of the aldehyde, aromatic C=C stretching, and C-O stretching of the ether linkages.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

This compound is a molecule with a rich and varied reactivity profile, largely dictated by the presence and position of the allyl group. This functional group not only provides a handle for a diverse array of chemical transformations but also modulates the reactivity of the aldehyde and the aromatic ring through electronic and steric effects. The protocols and application notes provided herein offer a framework for researchers to explore the synthetic utility of this compound in their respective fields. The ability to selectively transform either the aldehyde or the allyl group makes this molecule a valuable and versatile building block for the synthesis of complex and functionally diverse target molecules. Further research into the specific reaction kinetics and mechanisms involving this compound will undoubtedly uncover new and exciting applications in the chemical sciences.

References

  • Teo, P., Wickens, Z. K., Dong, G., & Grubbs, R. H. (2012). Efficient and highly aldehyde selective Wacker oxidation. Organic Letters, 14(13), 3237–3239. [Link][6]

  • Wickens, Z. K., Skakuj, K., Morandi, B., & Grubbs, R. H. (2014). Catalyst-controlled Wacker-type oxidation: facile access to functionalized aldehydes. Journal of the American Chemical Society, 136(3), 890–893. [Link][7][18]

  • Chemistry LibreTexts. (2023, January 22). Wacker Oxidation. [Link][19]

  • Kolagkis, P. X., Serviou, S. K., Stini, N., Demertzidou, V., Poursaitidis, E. T., & Galathri, E. M. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link][6]

  • Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. [Link][18]

  • Wikipedia. (2024, May 14). Diels–Alder reaction. [Link][13]

  • Chemistry LibreTexts. (2019, June 5). 11.10: Hydroboration–Oxidation. [Link][10]

  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. [Link][14]

  • Wikipedia. (2024, April 29). Hydroboration–oxidation reaction. [Link][5]

  • Theodorou, A., & Vassilikogiannakis, G. (2008). Unsaturated aldehydes as alkene equivalents in the Diels-Alder reaction. Chemistry, 14(18), 5638–5644. [Link][20]

  • Dembitsky, V. M. (2006). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. Mini-Reviews in Organic Chemistry, 3(4), 321-333. [Link][21]

  • PubChem. (n.d.). 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde. [Link][1]

  • Golborn, P., & Scheinmann, F. (1973). Isomerisation of allyl phenyl ethers and allylphenols with transition metal catalysts. Journal of the Chemical Society, Perkin Transactions 1, 2870-2875. [Link][8]

  • Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. [Link][11]

  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. [Link][22]

  • Chemistry Steps. (n.d.). Hydroboration Oxidation of Alkenes. [Link][23]

  • Johnson, K. F., Schmidt, A. C., & Stanley, L. M. (2015). Rhodium-Catalyzed, Enantioselective Hydroacylation of ortho-Allylbenzaldehydes. Organic Letters, 17(19), 4654–4657. [Link][12]

  • SpectraBase. (n.d.). 3-allyl-5-ethoxy-4-(2-propynyloxy)benzaldehyde - Optional[1H NMR] - Spectrum. [Link][16]

Sources

The Versatile Building Block: 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. Substituted benzaldehydes are a cornerstone of synthetic chemistry, providing a versatile entry point for the construction of a vast array of complex molecules and heterocyclic systems.[1] Among these, 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde (CAS No. 915924-52-6) emerges as a particularly promising, yet underexplored, precursor.[2] Its unique trifecta of functional groups—a reactive aldehyde, a modifiable allyl group, and sterically influencing alkoxy substituents—offers a powerful toolkit for the synthesis of novel heterocyclic compounds with significant potential in drug development and material science.[3]

This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into its synthesis, key chemical properties, and its application in the construction of diverse heterocyclic frameworks. The protocols and mechanistic insights presented herein are designed to empower researchers, scientists, and drug development professionals to harness the full potential of this valuable synthetic intermediate. While direct literature on this specific molecule is emerging, the methodologies are grounded in well-established reactions of analogous compounds, providing a solid foundation for its application.[1]

Chemical Profile and Synthesis

A comprehensive understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValue
CAS Number 915924-52-6
Molecular Formula C₁₅H₂₀O₃
Molecular Weight 248.32 g/mol
Appearance Expected to be a colorless to pale yellow liquid
Solubility Expected to be soluble in common organic solvents like ethanol, acetone, and dichloromethane

Table 1: Physicochemical Properties of this compound.[2]

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be extrapolated from established syntheses of similar benzaldehyde derivatives.[4] The proposed multi-step synthesis begins with a readily available starting material, such as isovanillin, and proceeds through a series of classical organic transformations.

G A Isovanillin B 4-(Allyloxy)-3-methoxybenzaldehyde A->B Allylation (Allyl bromide, K₂CO₃) C 3-Allyl-4-hydroxy-5-methoxybenzaldehyde B->C Claisen Rearrangement (Heat) D 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde C->D Etherification (Ethyl iodide, Base) E This compound D->E Isopropylation (2-Iodopropane, Base)

Caption: Proposed synthesis of this compound.

Applications in Heterocyclic Synthesis

The true synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The aldehyde facilitates condensation and multicomponent reactions, while the allyl group can participate in a variety of cyclization and addition reactions.

Knoevenagel Condensation for the Synthesis of Bioactive Scaffolds

The Knoevenagel condensation is a robust method for carbon-carbon bond formation, reacting an aldehyde with an active methylene compound.[1] This reaction, when applied to this compound, provides a direct route to substituted alkenes that are themselves valuable intermediates for more complex heterocyclic systems.

This protocol is adapted from established procedures for analogous benzaldehydes.[1]

Objective: To synthesize a key intermediate for potential pharmacophores via a Knoevenagel condensation.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Absolute Ethanol (solvent)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add malononitrile (1.1 equivalents) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate may form. If so, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

G cluster_0 Knoevenagel Condensation A 3-Allyl-5-ethoxy-4- isopropoxybenzaldehyde C (E)-2-(3-Allyl-5-ethoxy-4- isopropoxybenzylidene)malononitrile A->C Piperidine, Ethanol B Malononitrile B->C Piperidine, Ethanol

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights to help you optimize your reaction outcomes and ensure the highest purity of your target compound.

Section 1: Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to minimize impurity formation. A common and logical synthetic route begins with a commercially available precursor, such as isovanillin, and proceeds through a series of etherifications and a key rearrangement reaction. Understanding this pathway is the first step in effective troubleshooting.

The proposed five-step synthesis is as follows:

  • Isopropylation: A Williamson ether synthesis to attach the isopropoxy group.

  • Demethylation: Selective cleavage of the methyl ether to reveal a hydroxyl group.

  • Allylation: A second Williamson ether synthesis to form an allyl ether intermediate.

  • Claisen Rearrangement: A thermal[1][1]-sigmatropic rearrangement to move the allyl group from the oxygen to the aromatic ring.[2][3]

  • Ethylation: The final Williamson ether synthesis to furnish the target molecule.

Below is a visual representation of this synthetic workflow.

G cluster_0 Synthetic Workflow A Isovanillin B 3-Isopropoxy-4-methoxybenzaldehyde A->B 1. Isopropylation (Williamson Ether Synthesis) C 3-Isopropoxy-4-hydroxybenzaldehyde B->C 2. Demethylation D 4-Allyloxy-3-isopropoxybenzaldehyde C->D 3. Allylation (Williamson Ether Synthesis) E 3-Allyl-5-isopropoxy-4-hydroxybenzaldehyde D->E 4. Claisen Rearrangement F This compound (Final Product) E->F 5. Ethylation (Williamson Ether Synthesis)

Caption: A plausible synthetic route to this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The question-and-answer format is designed to help you quickly identify the root cause of a problem and implement an effective solution.

Issue 1: Low Yield in Etherification Steps (Isopropylation, Allylation, Ethylation)

Question: My yield after one of the Williamson ether synthesis steps is significantly lower than expected, and TLC analysis shows a large amount of unreacted starting material. What's going wrong?

Possible Causes & Impurities:

  • Inefficient Deprotonation: The phenolic proton must be removed to form the nucleophilic phenoxide. If the base is too weak or insufficient, the reaction will not proceed to completion.[4]

  • Poor Nucleophilicity: The choice of solvent can dramatically impact the reactivity of the phenoxide. Protic solvents (like ethanol or water) can solvate the anion, reducing its nucleophilicity.[5]

  • Steric Hindrance: While primary alkyl halides (allyl bromide, ethyl iodide) are ideal, secondary halides like isopropyl bromide are more sterically hindered and can be sluggish.[1][6]

  • Competing Elimination (E2) Reaction: The alkoxide base can promote an E2 elimination reaction with the alkyl halide, especially with secondary halides (isopropyl bromide) or at elevated temperatures, forming an alkene byproduct.[1][7]

Diagnostic Steps:

  • Check pH: After the reaction, check the pH of the aqueous phase. A basic pH may indicate unreacted base, but a neutral or acidic pH does not guarantee complete deprotonation if the base was consumed in side reactions.

  • Analyze Crude Product: Use ¹H NMR to look for the characteristic signals of the unreacted phenol starting material. For the isopropylation step, look for propene gas evolution (difficult to track) or corresponding byproducts.

  • TLC Analysis: Compare the crude reaction mixture to a spot of the starting material. A large, persistent starting material spot confirms an incomplete reaction.

Solutions & Preventative Measures:

  • Base Selection: For phenols, a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient. For more difficult reactions, a stronger base like sodium hydride (NaH) can be used, which deprotonates the alcohol irreversibly.[4][5] Ensure at least 1.5 equivalents of base are used.

  • Solvent Choice: Use a polar aprotic solvent such as DMF, acetonitrile, or DMSO. These solvents solvate the cation (e.g., K⁺ or Na⁺), leaving a more "naked" and highly reactive phenoxide anion.[5]

  • Temperature Control: For the more challenging isopropylation, gentle heating (50-80 °C) may be required. However, if elimination is suspected, try running the reaction at a lower temperature for a longer duration.[5][6]

  • Reagent Quality: Ensure alkyl halides are free from degradation and that solvents are anhydrous, as water will quench the phenoxide.

Issue 2: Incomplete Claisen Rearrangement

Question: After heating my allyl ether intermediate (4-Allyloxy-3-isopropoxybenzaldehyde), NMR analysis shows a mixture of the desired rearranged product and the starting allyl ether. How can I drive the reaction to completion?

Possible Causes & Impurities:

  • Insufficient Thermal Energy: The Claisen rearrangement is a thermal pericyclic reaction and requires a specific activation energy. The reaction temperature may be too low or the heating time too short.[3]

  • Unreacted Starting Material: The primary impurity is simply the unreacted 4-Allyloxy-3-isopropoxybenzaldehyde.

Diagnostic Steps:

  • ¹H NMR Spectroscopy: This is the most powerful tool for diagnosis.

    • Starting Material (Allyl Ether): Look for the characteristic signals of the allyl group attached to oxygen: O-CH₂- (a doublet around 4.5-4.7 ppm) and the aromatic protons adjacent to the ether linkage.

    • Product (Allyl Phenol): Look for the new signals of the allyl group attached to the carbon of the aromatic ring: Ar-CH₂- (a doublet around 3.3-3.5 ppm) and a new phenolic -OH signal (a broad singlet).

  • TLC/LC-MS: The product phenol is more polar than the starting ether. A two-spot pattern on TLC that corresponds to the starting material and a more polar product is indicative of an incomplete reaction.

Solutions & Preventative Measures:

  • Optimize Reaction Temperature: The Claisen rearrangement typically requires high temperatures, often between 180-250 °C.[3] Running the reaction in a high-boiling solvent like diphenyl ether or N,N-diethylaniline can help maintain a consistent, high temperature.

  • Increase Reaction Time: Monitor the reaction by TLC every few hours. Continue heating until the starting material spot is completely consumed.

  • Microwave Chemistry: Microwave-assisted heating can often dramatically reduce reaction times and improve yields for thermal rearrangements.

Issue 3: Final Product is Impure and Shows Unexpected Signals

Question: My final product, this compound, shows extra peaks in the NMR and GC-MS. What could these impurities be?

Possible Causes & Impurities:

  • C-Alkylated Byproducts: During the Williamson ether synthesis steps, the phenoxide can act as an ambident nucleophile, leading to a small amount of alkylation on the aromatic ring (C-alkylation) instead of the desired O-alkylation.[4][7]

  • Oxidized Product: Aldehydes are prone to oxidation to the corresponding carboxylic acid (3-Allyl-5-ethoxy-4-isopropoxybenzoic acid), especially if exposed to air over time.[8] This is a very common impurity.

  • Unreacted Phenol: Incomplete ethylation in the final step will leave the precursor, 3-Allyl-5-isopropoxy-4-hydroxybenzaldehyde.

  • Residual Solvents: High-boiling solvents like DMF or DMSO can be difficult to remove completely.

Diagnostic Steps & Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying common final product impurities.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product? A1: For substituted benzaldehydes, purification can often be achieved through a combination of techniques. First, perform a liquid-liquid extraction and wash the organic layer with a dilute sodium bicarbonate solution to remove any acidic impurities like the corresponding benzoic acid.[8][9] After drying and concentrating, column chromatography on silica gel is typically effective for removing other organic impurities. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide high purity material.

Q2: My benzaldehyde product is developing a yellow color upon storage. Why is this happening and how can I prevent it? A2: The yellowing of benzaldehydes is often due to slow air oxidation to benzoic acid derivatives and potentially the formation of other colored polymeric byproducts.[8] To prevent this, store the purified product under an inert atmosphere (nitrogen or argon), in a dark, sealed container, and at a low temperature (e.g., in a refrigerator). Adding a small amount of a radical inhibitor like BHT is also a common industrial practice.

Q3: Which analytical techniques are most suitable for monitoring the reaction and assessing final purity? A3: A combination of methods provides the most complete picture:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities, byproducts, and confirming the mass of the desired product.[10]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can separate non-volatile impurities. HPLC with UV detection is a standard method for analyzing aromatic aldehydes.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural confirmation of intermediates and the final product. ¹H, ¹³C, and 2D NMR techniques can unambiguously identify structures and detect impurities.

Analytical MethodPrimary UseKey Information Provided
TLC Reaction monitoringPresence of starting materials, product formation
GC-MS Impurity identificationMolecular weight of components, detection of volatiles
HPLC-UV Purity quantificationPercentage purity, detection of non-volatile impurities[11]
NMR Structure elucidationUnambiguous structure confirmation, impurity structure
FTIR Functional group analysisConfirmation of C=O (aldehyde), disappearance of O-H (phenol)

Table 1. Recommended analytical methods for synthesis monitoring and purity assessment.

Section 4: Key Experimental Protocol

Protocol: Removal of Acidic Impurities from Crude Benzaldehyde

This protocol describes the standard workup procedure to remove the common 3-Allyl-5-ethoxy-4-isopropoxybenzoic acid impurity that forms via oxidation.

Materials:

  • Crude this compound dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

Procedure:

  • Transfer the organic solution containing the crude product to a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release CO₂ gas that may form.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the NaHCO₃ wash one more time to ensure complete removal of the acid.

  • Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate.

  • Wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water.

  • Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter or decant the dried organic solution and concentrate it under reduced pressure to yield the purified aldehyde, which can then be further purified by chromatography or recrystallization if necessary.

References

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2023). Vilsmeier-Haack formilation help. Retrieved from [Link]

  • Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0031416A1 - Process for the preparation of substituted benzaldehydes.
  • European Patent Office. (n.d.). EP 0016487 B1 - Method for the purification of benzaldehyde. Retrieved from [Link]

  • American Chemical Society. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • American Chemical Society. (n.d.). Spot Tests for Aromatic and α,β-Unsaturated Aldehydes. Analytical Chemistry. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1994). ALDEHYDES, SCREENING 2539. Retrieved from [Link]

  • University of Cape Town. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]

  • PubMed. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Retrieved from [Link]

  • Wikipedia. (2023). Claisen rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • American Chemical Society. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

  • Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Allyl-4-ethoxybenzaldehyde. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Claisen rearrangement. Retrieved from [Link]

Sources

Technical Support Center: Chromatographic Purification of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-AEIB-CC01

Version: 1.0

Introduction

This technical guide provides a comprehensive framework for the purification of crude 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde using silica gel column chromatography. This polysubstituted benzaldehyde, a key intermediate in pharmaceutical and fragrance development, often contains structurally similar impurities from its synthesis, such as starting materials or side-products.[1][2] Achieving high purity is critical for subsequent synthetic steps and analytical characterization.

This document is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to address common challenges encountered during the purification process. Our approach is grounded in fundamental chromatographic principles to empower researchers to not only follow a protocol but to logically diagnose and resolve experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for this purification?

A1: For this compound, standard flash-grade silica gel (SiO₂) with a particle size of 40-63 µm is the most appropriate stationary phase.[3] Silica gel is slightly acidic and works well for separating compounds of moderate polarity like this substituted benzaldehyde.[4] If your compound shows signs of degradation (e.g., streaking on the TLC plate even with proper solvent conditions), you might consider using deactivated silica or neutral alumina, though this is less common.[4][5]

Q2: How do I select an appropriate solvent system (mobile phase)?

A2: The selection of a mobile phase is crucial for achieving good separation.[5] This process should always begin with Thin-Layer Chromatography (TLC) analysis. A good starting point for a moderately polar compound like this is a binary mixture of a nonpolar solvent and a polar solvent.[6][7]

  • Recommended Nonpolar Solvents: Hexanes, Heptane, or Petroleum Ether.

  • Recommended Polar Solvents: Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).

The goal is to find a solvent ratio that provides a retention factor (Rf) for the target compound of approximately 0.25-0.35 on a TLC plate. This Rf value typically ensures that the compound will elute from the column effectively without taking an excessively long time and will be well-separated from impurities.

Q3: What are the potential impurities I should be looking for?

A3: Based on plausible synthetic routes extrapolated from similar molecules, potential impurities could include unreacted starting materials (e.g., a precursor phenol like 3-allyl-4-hydroxy-5-methoxybenzaldehyde), reagents, or side-products from incomplete reactions.[1][8] These impurities are likely to have different polarities. For instance, a precursor phenol would be significantly more polar than the final ether product and would have a much lower Rf value.

Q4: Can I use a gradient elution for this purification?

A4: Yes, a step-gradient elution is highly effective if your crude mixture contains impurities with significantly different polarities. You would start with a less polar solvent system to elute nonpolar impurities first, and then incrementally increase the polarity (e.g., increase the percentage of ethyl acetate) to elute your target compound and then any more polar impurities.[3][5]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the complete workflow for purifying crude this compound.

Workflow Overview

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Analysis (Solvent System Optimization) Slurry 2. Prepare Silica Slurry TLC->Slurry Optimal solvent found Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute Column Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions via TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Identify pure fractions Evap 9. Evaporate Solvent Combine->Evap Final 10. Characterize Pure Product Evap->Final

Caption: Purification workflow from method development to final product characterization.

Step 1: TLC Analysis for Solvent System Optimization
  • Prepare Samples: Dissolve a small amount of your crude product in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate.[4] Make the spot as small as possible to prevent streaking.[9]

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., start with 10% Ethyl Acetate in Hexane). Ensure the solvent level is below the baseline.[10] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (the aromatic ring should be UV active).[9][10] Circle the spots with a pencil.

  • Calculate Rf: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimize: Adjust the solvent ratio until your target compound has an Rf of ~0.25-0.35.

    • If the Rf is too low (spot doesn't move far), increase the polarity of the mobile phase (increase % EtOAc).

    • If the Rf is too high (spot moves with the solvent front), decrease the polarity (decrease % EtOAc).

Step 2: Column Preparation
  • Select Column Size: Choose a glass column with a diameter and length appropriate for the amount of crude material you need to purify. A common rule of thumb is to use a mass of silica gel that is 50-100 times the mass of the crude sample.[3]

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry by mixing the required amount of silica gel with your initial, least polar eluting solvent in a beaker.[3]

    • Pour the slurry into the column. Use additional solvent and gentle tapping on the side of the column to ensure even packing without air bubbles.

    • Add a protective layer of sand on top of the silica bed.[11]

    • Drain the solvent until the level just meets the top of the sand layer. Never let the column run dry.

Step 3: Sample Loading
  • Wet Loading: Dissolve the crude product in a minimal amount of the initial elution solvent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica bed.

  • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent, add a small amount of silica gel (~2-3 times the mass of your crude product), and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column bed.[11] Dry loading often results in better separation and sharper bands.

Step 4: Elution and Fraction Collection
  • Carefully add the eluting solvent to the column.

  • Apply gentle air pressure to the top of the column to start the flow. Maintain a steady flow rate.

  • Begin collecting the eluent in fractions (e.g., in test tubes or vials). The size of the fractions will depend on the scale of your separation.

  • If using a gradient, start with the low-polarity solvent system and switch to progressively more polar mixtures after a few column volumes.

Step 5: Analysis and Product Isolation
  • Monitor the fractions being collected using TLC to determine which ones contain your purified product.

  • Combine the fractions that contain only the pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide (Q&A Format)

Troubleshooting Problem Identify Problem NoMove Compound won't elute (Rf = 0) Problem->NoMove PoorSep Poor Separation (Overlapping Spots) Problem->PoorSep Streaking Streaking or Tailing Peaks Problem->Streaking LowYield Low Product Recovery Problem->LowYield Sol_IncPol Increase Solvent Polarity NoMove->Sol_IncPol Sol_DecPol Decrease Solvent Polarity (Shallower Gradient) PoorSep->Sol_DecPol CheckLoad Check Sample Loading (Avoid Overload) PoorSep->CheckLoad Streaking->CheckLoad DryLoad Use Dry Loading Technique Streaking->DryLoad AcidBase Add Modifier to Eluent (e.g., 0.1% Acetic Acid) Streaking->AcidBase If compound is acidic CheckColumn Check for Column Cracking or Channeling LowYield->CheckColumn Analyze Analyze LowYield->Analyze Analyze silica for retained product

Caption: A decision tree for troubleshooting common column chromatography issues.

Q: My compound is stuck at the top of the column and won't elute. What's wrong?

A: This indicates that your eluting solvent is not polar enough to move the compound through the silica gel.[5]

  • Solution: Gradually increase the polarity of your mobile phase. For example, if you are using 5% ethyl acetate in hexane, try increasing it to 10% or 15%. This will increase the solvent's ability to compete for the polar sites on the silica gel, allowing your compound to move down the column.[5]

Q: The separation between my product and an impurity is very poor. How can I improve it?

A: Poor separation (co-elution) occurs when the Rf values of the two compounds are too close.

  • Solution 1: Fine-tune the solvent system. Try a less polar mobile phase. This will increase the interaction of the compounds with the stationary phase, potentially exaggerating the small polarity differences and improving separation.

  • Solution 2: Use a different solvent system. Sometimes, switching one of the solvents (e.g., trying diethyl ether instead of ethyl acetate) can alter the selectivity of the separation.

  • Solution 3: Check your column dimensions. A longer, narrower column can provide higher resolution for difficult separations. Also, ensure you have not overloaded the column with too much crude material.[3]

Q: My compound appears as a long streak or a "tailing" spot on the TLC plate and column. Why?

A: Streaking or tailing can have several causes:

  • Sample Overload: You have applied too much sample to the TLC plate or column.[9][12] Solution: Use a more dilute sample for TLC analysis and ensure you do not exceed the column's loading capacity.

  • Acidic Impurities/Degradation: The benzaldehyde may have partially oxidized to the corresponding carboxylic acid, which interacts very strongly and unevenly with the acidic silica gel.[12] Solution: Add a very small amount of a modifier to your eluent, such as 0.1-0.5% acetic acid, to suppress the ionization of the acidic impurity and achieve a sharper band.

  • Insolubility: The compound may be sparingly soluble in the mobile phase, causing it to streak as it moves. Solution: Ensure your compound is fully dissolved during loading. Dry loading can often mitigate this issue.[11]

Q: My final yield is very low. Where did my product go?

A: Low recovery can be due to several factors:

  • Irreversible Adsorption: The compound may be binding too strongly to the silica gel and not eluting completely. This can happen if the solvent is not polar enough or if the compound is unstable on silica. Solution: After your expected product has eluted, try flushing the column with a very polar solvent (like 10% methanol in dichloromethane) to see if any remaining material comes off.[6][7]

  • Physical Loss: The column may have cracked or channeled, allowing the compound to elute unevenly and mix with impure fractions. Solution: Ensure the column is packed carefully and uniformly. Keep the top of the silica bed level during elution.

  • Incorrect Fraction Combination: You may have been too conservative when combining fractions, discarding fractions that contained a significant amount of product. Solution: Rely on careful TLC analysis of all fractions to make informed decisions about which ones to combine.

Data Summary Table

ParameterGuideline / RecommendationRationale & Causality
Stationary Phase Flash Silica Gel (40-63 µm)Standard, cost-effective adsorbent for moderately polar organic molecules. Its slightly acidic nature is compatible with aldehydes.[3][4]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Petroleum Ether/Diethyl EtherProvides a good polarity range for separating moderately polar compounds. Ethyl acetate is a standard choice for difficult separations.[6][7]
Optimal TLC Rf 0.25 - 0.35An Rf in this range ensures the compound interacts sufficiently with the stationary phase for separation but will elute in a reasonable number of column volumes.
Sample Loading Dry loading using Celite or Silica GelPrevents the use of a large volume of strong solvent for dissolution, which can disrupt the top of the column and lead to band broadening.[11]
Silica to Compound Ratio 50:1 to 100:1 (by mass)Provides sufficient surface area for effective separation. A higher ratio is needed for separating compounds with very similar Rf values.[3]

References

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. [Link]

  • Vertex AI Search Result.
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • BenchChem. Application Notes and Protocols for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Pharmaceutical Research.
  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

  • BenchChem. Application of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Fragrance Development.
  • JoVE. Column Chromatography: Principle, Separation of Compounds from a Mixture. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • BenchChem. Technical Support Center: Purification of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.
  • YouTube. Thin Layer Chromatography (TLC) demonstration. [Link]

  • Chrom Tech. HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. [Link]

  • ResearchGate. TLC of a mixture of benzaldehyde and benzyl alcohol. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Chromedia. HPLC Troubleshooting Guide. [Link]

  • HALO Columns. LC Chromatography Troubleshooting Guide. [Link]

  • UCLA Chemistry.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • YouTube. Column Chromatography (Purification). [Link]

  • BenchChem. A Comparative Guide to the Characterization and Validation of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.

Sources

Technical Support Center: Recrystallization of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this compound in high purity. Drawing upon established principles of crystallization and data from structurally similar molecules, this document offers troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.

I. Understanding the Molecule and Potential Challenges

This compound is a polysubstituted aromatic aldehyde. Its structure, featuring multiple alkoxy groups and an allyl substituent, presents a moderate degree of lipophilicity. While a solid at room temperature, its purification via recrystallization requires careful solvent selection to avoid common pitfalls associated with this class of compounds.

Key Potential Challenges:

  • "Oiling Out": Instead of forming crystals, the compound may separate from the cooling solvent as a liquid oil. This is a significant issue as oils tend to trap impurities, defeating the purpose of recrystallization. This phenomenon is more likely if the solute's melting point is low or if the solution is cooled too rapidly.

  • Oxidation: Like many aldehydes, this compound is susceptible to oxidation to the corresponding carboxylic acid, which can complicate purification and analysis.

  • Supersaturation: The solution may cool without forming crystals, even when the concentration of the solute exceeds its solubility limit.

This guide will provide systematic approaches to mitigate these and other potential issues.

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for this compound?

A1: An ideal solvent should dissolve the compound when hot but not at room temperature. Given the molecule's structure with ether linkages and an aromatic ring, it possesses both polar and non-polar characteristics. Therefore, solvents of intermediate polarity are excellent starting points. Alcohols such as ethanol , methanol , or isopropanol are highly recommended for initial screening. Additionally, a two-solvent system, or "solvent pair," can be very effective. A common and successful strategy for similar substituted benzaldehydes is an alcohol-water mixture (e.g., ethanol/water) or a hydrocarbon-ether system.[1]

Q2: My crude product has a brownish or yellowish tint. How can I remove colored impurities?

A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use a microspatula tip of charcoal per 100 mL of solvent. After adding the charcoal, boil the solution for a few minutes to allow for adsorption of the impurities. It is crucial to then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using an excessive amount of charcoal can lead to a loss of your desired product.

Q3: I see an oily layer forming as my solution cools instead of crystals. What is happening and how do I fix it?

A3: This phenomenon is known as "oiling out." It occurs when the solute separates from the solution at a temperature above its melting point or when the solution becomes supersaturated too quickly for an ordered crystal lattice to form. To resolve this:

  • Reheat the solution until the oil redissolves completely.

  • Add more of the "good" solvent (the solvent in which the compound is more soluble) to decrease the level of saturation.

  • Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling and encourage crystal formation.

  • If using a solvent pair, you may have added too much of the "poor" solvent (the anti-solvent). Add more of the "good" solvent until the solution is clear again at a high temperature, then cool slowly.

  • Consider a different solvent system entirely.

Q4: The solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What should I do?

A4: This is a common issue caused by supersaturation. To induce crystallization, you can:

  • Scratch the inner surface of the flask with a glass stirring rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a "seed crystal." If you have a small crystal of the pure compound, adding it to the supersaturated solution can initiate crystallization.

  • Reduce the volume of the solvent. If too much solvent was added initially, you can gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then attempt to cool it again.

Q5: My final product seems pure by TLC, but the melting point is broad. What could be the issue?

A5: A broad melting point range is typically an indicator of impurities. One possibility is the inclusion of solvent within the crystal lattice. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent. If the melting point remains broad, a second recrystallization may be necessary.

III. Experimental Protocols & Troubleshooting

Protocol 1: Single-Solvent Recrystallization (Ethanol)

This protocol is a recommended starting point based on the general solubility of similar alkoxy-substituted benzaldehydes.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until it begins to boil.

  • Achieve Saturation: Continue adding hot ethanol dropwise until all the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure a good recovery yield.

  • (Optional) Hot Filtration: If any insoluble impurities are present or if activated charcoal was used, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Two-Solvent Recrystallization (Ethanol-Water)

This method is particularly useful if the compound is too soluble in a single solvent even at low temperatures, or to combat "oiling out." A successful recrystallization from an ethanol-water mixture has been reported for the closely related syringaldehyde.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Induce Cloudiness: While keeping the solution hot, add water dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

  • Re-clarify: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of a cold ethanol-water mixture (in the same proportion as the crystallization solution).

  • Drying: Dry the pure crystals under vacuum.

Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
"Oiling Out" 1. Cooling is too rapid.2. Solution is overly concentrated.3. Melting point of the compound is lower than the boiling point of the solvent.1. Reheat to dissolve the oil, add a small amount of additional "good" solvent, and cool slowly.2. Try a different solvent or solvent pair with a lower boiling point.3. Ensure very slow, gradual cooling.
No Crystal Formation 1. Solution is too dilute (excess solvent).2. Supersaturation.1. Boil off some solvent to concentrate the solution and cool again.2. Induce crystallization by scratching the flask or adding a seed crystal.
Low Recovery Yield 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. The compound has significant solubility in the cold solvent.1. Use the minimum amount of solvent necessary for dissolution.2. Ensure the filtration apparatus is hot.3. Cool the solution in an ice-salt bath to further decrease solubility.
Colored Crystals Presence of persistent colored impurities.Add a minimal amount of activated charcoal to the hot solution and perform a hot gravity filtration before cooling.

IV. Visualization of Workflows

Single-Solvent Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Crude Product in Flask add_solvent Add minimal hot solvent start->add_solvent dissolve Dissolve completely add_solvent->dissolve hot_filt_q Insoluble impurities? dissolve->hot_filt_q hot_filt Hot Gravity Filtration hot_filt_q->hot_filt Yes cool Slow Cooling to RT hot_filt_q->cool No hot_filt->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with cold solvent vac_filt->wash dry Dry under vacuum wash->dry end Pure Crystals dry->end

Caption: Workflow for single-solvent recrystallization.

Troubleshooting "Oiling Out"

G start Hot Saturated Solution cool Cooling start->cool oil_q Oil forms? cool->oil_q reheat Reheat to Dissolve oil_q->reheat Yes crystals Crystals Form oil_q->crystals No add_solvent Add More 'Good' Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool slow_cool->crystals

Caption: Decision workflow for addressing "oiling out".

V. References

  • Organic Syntheses. Syringic Aldehyde. Available at: [Link]

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troubleshooting low yield in the synthesis of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. We provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges and optimize your reaction yields.

Introduction: A Strategic Overview

The synthesis of this compound is a nuanced process that involves the sequential construction of a polysubstituted aromatic ring. A logical and robust synthetic strategy is paramount. The pathway detailed here involves three cornerstone reactions in organic synthesis: a Williamson Ether Synthesis to create a key intermediate, a Claisen Rearrangement to install the allyl group, and a Vilsmeier-Haack reaction for the final formylation. Each step presents unique challenges that can impact the overall yield and purity of the final product. This guide is structured to address each of these stages systematically.

Overall Synthetic Workflow

The diagram below illustrates the proposed three-stage synthetic pathway, providing a high-level map of the process from a plausible starting phenol to the target benzaldehyde.

Synthetic Workflow Figure 1: Overall Synthetic Pathway cluster_reagents A 3-Ethoxy-4-isopropoxyphenol (Starting Material) C 4-Allyloxy-3-ethoxy-5- isopropoxybenzene A->C Step 1: Williamson Ether Synthesis B Allyl Bromide, K₂CO₃ Acetone E 3-Allyl-5-ethoxy-4- isopropoxyphenol C->E Step 2: Claisen Rearrangement D Heat (e.g., 180-220 °C) High-boiling solvent G 3-Allyl-5-ethoxy-4- isopropoxybenzaldehyde (Final Product) E->G Step 3: Vilsmeier-Haack Formylation F POCl₃, Anhydrous DMF (Vilsmeier Reagent)

Caption: High-level overview of the synthetic route.

Troubleshooting Guide by Reaction Step

This section provides detailed troubleshooting for specific issues that may arise during each phase of the synthesis.

Step 1: Williamson Ether Synthesis of 4-Allyloxy-3-ethoxy-5-isopropoxybenzene

This reaction forms an ether from a phenol and an alkyl halide under basic conditions, proceeding via an SN2 mechanism.[1] While generally reliable, several factors can lead to low yields.

Q1: My Williamson ether synthesis has a low yield or fails completely. What went wrong?

Low conversion of the starting phenol is the most common issue. This can be traced to several root causes, from reagent quality to competing side reactions.

Troubleshooting Williamson Ether Synthesis Figure 2: Decision tree for low yield in Step 1. Start Low Yield in Williamson Ether Synthesis CheckReagents Are reagents anhydrous and pure? Start->CheckReagents CheckBase Is the base strong enough and sufficiently activated? CheckReagents->CheckBase Yes Sol_Reagents Solution: - Use freshly dried solvent (e.g., acetone). - Ensure K₂CO₃ is anhydrous (oven-dry). - Use pure allyl bromide. CheckReagents->Sol_Reagents No CheckTemp Is the reaction temperature and time optimized? CheckBase->CheckTemp Yes Sol_Base Solution: - Use a stronger base (e.g., NaH) if needed. - Grind K₂CO₃ to increase surface area. - Consider a phase-transfer catalyst. CheckBase->Sol_Base No CheckSideReactions Are side products observed (e.g., elimination)? CheckTemp->CheckSideReactions Yes Sol_Temp Solution: - Reflux for 8-12 hours. - Monitor by TLC until starting phenol is consumed. - Higher temperatures may be needed. CheckTemp->Sol_Temp No Sol_SideReactions Solution: - Lower reaction temperature to favor SN2. - Ensure primary alkyl halide is used (allyl bromide is ideal). - Avoid overly strong/bulky bases. CheckSideReactions->Sol_SideReactions Yes

Caption: Troubleshooting workflow for the Williamson ether synthesis.

ParameterRecommendationRationale
Base Anhydrous K₂CO₃ or Cs₂CO₃Sufficiently basic to deprotonate the phenol without being overly aggressive, which could promote elimination side reactions with the allyl bromide.[2]
Solvent Anhydrous Acetone or DMFPolar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base but do not hydrogen-bond with the nucleophile.[3][4]
Temperature Reflux (Acetone: ~56°C)Provides sufficient energy to overcome the activation barrier without significantly promoting the E2 elimination side reaction.[1]
Reaction Time 8-24 hoursThe reaction can be slow; it is critical to monitor by TLC until the starting phenol spot has disappeared.
  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-ethoxy-4-isopropoxyphenol (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and anhydrous acetone.

  • Reagent Addition: Add allyl bromide (1.1-1.2 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 8-24 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate system), checking for the consumption of the starting phenol.

  • Work-up: After cooling to room temperature, filter off the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether or ethyl acetate and wash with 1M NaOH to remove any unreacted phenol, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude allyl ether, which can be purified further by column chromatography if necessary.[2]

Step 2: Claisen Rearrangement of 4-Allyloxy-3-ethoxy-5-isopropoxybenzene

This is a thermally induced[5][5]-sigmatropic rearrangement that moves the allyl group from the ether oxygen to the ortho-position of the ring, forming a new C-C bond.[6] The primary challenges are achieving complete conversion and avoiding side reactions.

Q2: My Claisen rearrangement gives a low yield of the desired phenol. What should I do?

Incomplete reaction and byproduct formation are common issues, often related to temperature control.

Troubleshooting Claisen Rearrangement Figure 3: Decision tree for low yield in Step 2. Start Low Yield in Claisen Rearrangement CheckTemp Was the temperature high enough (typically 180-220 °C)? Start->CheckTemp CheckPurity Was the starting allyl ether pure? CheckTemp->CheckPurity Yes Sol_Temp Solution: - Increase temperature gradually. - Use a high-boiling solvent like NMP or decalin. - Consider microwave irradiation for rapid heating. CheckTemp->Sol_Temp No CheckSideReactions Are para-rearranged or decomposition products observed? CheckPurity->CheckSideReactions Yes Sol_Purity Solution: - Purify the allyl ether from Step 1 (e.g., column chromatography) to remove non-volatile impurities. CheckPurity->Sol_Purity No Sol_SideReactions Solution: - Lower the temperature and extend reaction time. - Consider using a Lewis acid catalyst (e.g., BF₃·OEt₂) to facilitate rearrangement at a lower temperature. CheckSideReactions->Sol_SideReactions Yes Troubleshooting Vilsmeier-Haack Reaction Figure 4: Decision tree for low yield in Step 3. Start Low Yield in Vilsmeier-Haack Reaction CheckReagentPrep Was the Vilsmeier reagent prepared correctly at 0 °C under anhydrous conditions? Start->CheckReagentPrep CheckStoichiometry Was the stoichiometry of POCl₃ and DMF optimized (e.g., 1.5 eq. of reagent)? CheckReagentPrep->CheckStoichiometry Yes Sol_ReagentPrep Solution: - Use anhydrous DMF and fresh POCl₃. - Add POCl₃ dropwise to DMF at 0 °C with vigorous stirring to prevent solidification. CheckReagentPrep->Sol_ReagentPrep No CheckTempControl Was the reaction temperature controlled during substrate addition and reaction? CheckStoichiometry->CheckTempControl Yes Sol_Stoichiometry Solution: - Start with 1.5 eq. of Vilsmeier reagent. - Increase to 2-3 eq. for less reactive substrates, but be cautious of diformylation. CheckStoichiometry->Sol_Stoichiometry No CheckWorkup Was the reaction quenched and hydrolyzed properly? CheckTempControl->CheckWorkup Yes Sol_TempControl Solution: - Add substrate solution dropwise at 0 °C. - Allow to warm to RT or gently heat (e.g., 40-60 °C) based on TLC monitoring. CheckTempControl->Sol_TempControl No Sol_Workup Solution: - Pour reaction mixture slowly onto crushed ice. - Neutralize carefully with aq. NaOH or NaOAc solution to hydrolyze the iminium intermediate. CheckWorkup->Sol_Workup No

Sources

preventing oxidation of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde to carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling this aromatic aldehyde, with a specific focus on preventing its oxidation to the corresponding carboxylic acid. Here you will find in-depth troubleshooting guides and frequently asked questions to ensure the stability and purity of your compound throughout your experimental workflows.

Troubleshooting Guide: Unwanted Oxidation

This section addresses common issues encountered when this compound unexpectedly oxidizes.

Question: I ran a reaction and my final product is contaminated with a significant amount of 3-allyl-5-ethoxy-4-isopropoxybenzoic acid. What could have gone wrong?

Answer: The conversion of your aldehyde to a carboxylic acid is a classic oxidation reaction. Several factors during your experimental setup could have led to this unwanted side reaction. The primary culprit is often unintended exposure to an oxidizing agent.

  • Atmospheric Oxygen: Aldehydes, especially aromatic ones, can be susceptible to autoxidation upon prolonged exposure to air (oxygen).[1] This process can be slow but is often accelerated by heat or light. If your reaction was run at an elevated temperature or for an extended duration without a proper inert atmosphere, air oxidation is a likely cause.

  • Peroxide Contamination in Solvents: Ethers, such as THF or diethyl ether, are commonly used solvents that can form explosive peroxides over time when exposed to air and light. These peroxides are potent oxidizing agents that can readily convert your aldehyde to a carboxylic acid. Always use freshly distilled or certified peroxide-free solvents.

  • Presence of Strong Oxidizing Agents: While you may not have intentionally added a strong oxidizing agent, some reagents can have oxidizing properties.[2][3][4] For example, certain metal catalysts or even trace impurities in other starting materials could contribute to the oxidation. A thorough review of all reagents used is recommended.

Question: How can I confirm that my sample of this compound has started to oxidize?

Answer: There are a few methods to check for the presence of the carboxylic acid impurity:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The carboxylic acid is significantly more polar than the aldehyde. On a silica gel TLC plate, the acid will have a lower Rf value (it will travel a shorter distance up the plate) than the aldehyde. You may see a "streak" from the acid spot due to its strong interaction with the silica.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the aldehydic proton typically appears as a singlet between 9-10 ppm. The carboxylic acid proton is a broad singlet that can appear anywhere from 10-13 ppm. The presence of a peak in this region is a strong indicator of oxidation.

  • Infrared (IR) Spectroscopy: The C=O stretch of the aldehyde is typically around 1700 cm⁻¹. The C=O stretch of the carboxylic acid is usually found at a slightly different frequency (around 1710 cm⁻¹), but the most telling sign is the appearance of a very broad O-H stretch from the carboxylic acid, which spans a wide range from approximately 2500-3300 cm⁻¹.

Question: My aldehyde is already partially oxidized. Is there a way to purify it and remove the carboxylic acid?

Answer: Yes, it is possible to remove the acidic impurity. The most straightforward method takes advantage of the acidic nature of the carboxylic acid.

  • Liquid-Liquid Extraction: Dissolve the impure aldehyde in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This salt will then partition into the aqueous layer.[5]

  • Separate the organic layer, which now contains the purified aldehyde.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified aldehyde.

For more challenging separations, forming a bisulfite adduct of the aldehyde can be an effective purification strategy.[6][7] This method isolates the aldehyde, which can then be regenerated.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the proper handling and storage of this compound to prevent oxidation.

Question: What are the ideal storage conditions for this compound?

Answer: Proper storage is the first line of defense against oxidation.[8][9]

Storage ParameterRecommendationRationale
Temperature Store at 2-8 °C.[10]Lower temperatures slow down the rate of chemical reactions, including oxidation.
Atmosphere Store under an inert gas like argon or nitrogen.[10]This displaces oxygen, a key reactant in the oxidation process.
Light Store in an amber or opaque container.[8]Light can provide the energy to initiate and accelerate oxidation reactions.
Container Use a tightly sealed, airtight container.Prevents exposure to atmospheric oxygen and moisture.

Question: Should I use an antioxidant, and if so, which one?

Answer: Adding a radical scavenger antioxidant can be beneficial, especially for long-term storage. Butylated hydroxytoluene (BHT) is a common and effective antioxidant for preventing the autoxidation of aldehydes.[11] It works by intercepting the free radicals that propagate the oxidation chain reaction. A very small amount (e.g., 0.01-0.1%) is typically sufficient. However, you must consider if the antioxidant will interfere with any downstream reactions.

Question: How do I properly set up a reaction under an inert atmosphere to prevent oxidation?

Answer: Using an inert atmosphere is crucial for many reactions involving sensitive reagents like this compound.[12] This involves removing air from your reaction vessel and replacing it with an unreactive gas like nitrogen or argon.[12][13][14]

Protocol: Setting Up a Reaction Under an Inert Atmosphere
  • Glassware Preparation: Ensure all glassware is thoroughly dried, either in an oven or by flame-drying under vacuum, to remove any adsorbed water.[13]

  • Assembly: Assemble your reaction apparatus (e.g., round-bottom flask with a condenser and stir bar) while it's still warm and immediately seal the system with rubber septa.

  • Purging the System: Insert a needle connected to a balloon filled with nitrogen or argon gas through the septum.[15] Insert a second, open needle to act as an outlet.

  • Allow the inert gas to flow through the flask for several minutes to displace all the air.[15]

  • Remove the outlet needle first, then the inlet needle, to maintain a positive pressure of inert gas inside the flask.

  • Reagent Addition: Add solvents and liquid reagents via syringe through the septum. Solid reagents can be added quickly by briefly removing the septum and maintaining a positive flow of inert gas out of the flask.

Below is a workflow diagram illustrating the decision-making process for handling this aldehyde.

G start Start: Handling This compound storage_check Is the aldehyde for long-term storage? start->storage_check reaction_setup Is the reaction sensitive to oxidation? storage_check->reaction_setup No store_inert Store at 2-8°C under inert gas (Ar or N2) in an amber vial. storage_check->store_inert Yes use_inert_atmosphere Set up reaction under inert atmosphere. reaction_setup->use_inert_atmosphere Yes standard_conditions Proceed with standard reaction conditions. reaction_setup->standard_conditions No add_antioxidant Consider adding BHT (0.01-0.1%). store_inert->add_antioxidant add_antioxidant->reaction_setup use_anhydrous_solvents Use fresh, peroxide-free anhydrous solvents. use_inert_atmosphere->use_anhydrous_solvents post_reaction_check Post-Reaction: Check for Oxidation (TLC, NMR, IR) use_anhydrous_solvents->post_reaction_check standard_conditions->post_reaction_check purification_needed Is purification needed? post_reaction_check->purification_needed purify Purify via basic wash (e.g., NaHCO3) or bisulfite adduct formation. purification_needed->purify Yes final_product Pure Aldehyde purification_needed->final_product No purify->final_product

Caption: Decision workflow for handling and using the aldehyde.

References

  • Common Oxidizing Agents & Reducing Agents. ChemTalk. [Link]

  • Myrac Aldehyde | Premium Aromatic Aldehyde. Consolidated Chemical. [Link]

  • Inert atmosphere Definition - Organic Chemistry II Key Term. Fiveable. [Link]

  • Oxidizing Agents. Organic Chemistry Portal. [Link]

  • Inert Atmosphere. YouTube. [Link]

  • organic chemistry review - common oxidizing agents. YouTube. [Link]

  • Purifying aldehydes?. Reddit. [Link]

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?. ResearchGate. [Link]

  • Oxidation of aromatic aldehydes to their carboxylic acid a. ResearchGate. [Link]

  • Oxidizing Agents. TigerWeb. [Link]

  • 12.7: Oxidizing Agents - Chemistry LibreTexts. [Link]

  • How to create inert atmosphere ?. ResearchGate. [Link]

  • Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. NIH. [Link]

  • Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA) Exposure: A Systematic Review. NIH. [Link]

  • 7.3: Inert Atmospheric Methods - Chemistry LibreTexts. [Link]

  • Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. MDPI. [Link]

  • Étard reaction. Wikipedia. [Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. [Link]

  • Workup: Aldehydes. Department of Chemistry : University of Rochester. [Link]

  • Oxidation of aldehydes to carboxylic acids?. Sciencemadness Discussion Board. [Link]

  • What is the reason why aldehydes are not oxidised to carboxylic acids in the presence of chromium trioxide and pyridine?. Quora. [Link]

  • Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation. NIH. [Link]

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  • Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. JoVE. [Link]

Sources

optimizing reaction conditions for the synthesis of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this molecule or structurally similar compounds. Here, we address common experimental challenges, provide in-depth explanations for reaction mechanisms, and offer field-proven troubleshooting strategies to optimize your synthetic outcomes.

Core Synthetic Strategy: An Overview

The most reliable and common synthetic route to this compound involves a multi-step process starting from a readily available phenol. The key transformation is a[1][1]-sigmatropic rearrangement, specifically the Claisen rearrangement, which is a powerful method for forming carbon-carbon bonds.[2][3] The general workflow involves the formation of an allyl aryl ether, its thermal rearrangement to install the allyl group at the ortho-position, and subsequent functionalization.

Below is a diagram illustrating a plausible and efficient synthetic workflow.

G cluster_0 Step 1: Allylation cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: Ethylation SM 4-Hydroxy-3-isopropoxy-5-ethoxybenzaldehyde (Starting Material) Int1 4-(Allyloxy)-3-isopropoxy-5-ethoxybenzaldehyde (Allyl Ether Intermediate) SM->Int1 Allyl Bromide, K₂CO₃, Acetone Int2 3-Allyl-4-hydroxy-5-isopropoxybenzaldehyde (Rearranged Phenol) Int1->Int2 Heat (Δ) High-boiling solvent (e.g., DMF, Xylene) FP This compound (Final Product) Int2->FP Ethyl Iodide, K₂CO₃, DMF

Caption: Plausible synthetic workflow for the target molecule.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Question: My Claisen rearrangement (Step 2) is giving a very low yield. What factors should I investigate?

Answer: A low yield in a Claisen rearrangement is a common issue, typically related to reaction conditions. This is a thermal, pericyclic reaction, and its success is highly dependent on achieving the necessary activation energy in a controlled manner.[4][5]

  • Critical Temperature: The Claisen rearrangement of allyl aryl ethers often requires high temperatures, typically in the range of 180-250 °C.[1][6] If your yield is low, the primary reason is likely insufficient temperature. Gradually increase the reaction temperature in 10-15 °C increments and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Effects: The choice of solvent is crucial. While the reaction can be run neat, high-boiling, polar aprotic solvents can significantly accelerate the rate.[2][7]

    • Recommended Solvents: N,N-Dimethylformamide (DMF) or high-boiling hydrocarbons like xylene or mesitylene are excellent choices.[8] Polar solvents are known to stabilize the somewhat polar six-membered cyclic transition state, thus lowering the activation energy.[2]

    • Troubleshooting: If you are using a lower-boiling solvent like toluene, you may not be reaching the required temperature. Switch to a solvent with a higher boiling point as indicated in the table below.

  • Reaction Time: These rearrangements can be slow. Ensure you are running the reaction for a sufficient duration (often 12-24 hours). Monitor by TLC until the starting allyl ether spot has been completely consumed.

Question: After the Claisen rearrangement, my TLC plate shows multiple new spots, and the crude NMR is complex. What are the likely side products?

Answer: The appearance of multiple products suggests side reactions are occurring.

  • Incomplete Rearrangement: The most prominent spot is likely your unreacted starting material. This reinforces the need to optimize temperature and reaction time.

  • Para-Rearrangement Product: If the ortho-position is sterically hindered or if the reaction is run under very harsh conditions, a subsequent Cope rearrangement can occur, moving the allyl group to the para-position.[9] While less likely in this specific substrate where one ortho position is free, it cannot be entirely ruled out without characterization.

  • Decomposition: Aromatic aldehydes can be sensitive to prolonged high temperatures. If you see significant charring or a complex baseline on your NMR, decomposition may be an issue. Consider running the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

Question: I'm struggling to purify the final product, this compound. My column chromatography fractions are not clean. What should I do?

Answer: Purifying aromatic aldehydes can be challenging due to their moderate polarity and potential for oxidation to the corresponding carboxylic acid.[10]

  • Bisulfite Adduct Formation: A classic and highly effective method for purifying aldehydes is the formation of a solid sodium bisulfite adduct.[11][12]

    • Protocol: Dissolve your crude product in a minimal amount of ethanol. Add a saturated aqueous solution of sodium metabisulfite and stir vigorously. The aldehyde will precipitate as a crystalline adduct. Filter this solid, wash it with cold ethanol and then ether to remove non-aldehydic impurities. To regenerate the pure aldehyde, dissolve the adduct in an aqueous sodium bicarbonate or dilute HCl solution and extract with an organic solvent (e.g., ethyl acetate).[10]

  • Column Chromatography Optimization:

    • Deactivate Silica: Aldehydes can sometimes interact poorly with standard silica gel. Consider pre-treating your silica gel by slurrying it in your eluent system containing 1% triethylamine to neutralize acidic sites.

    • Solvent System: A gradient elution starting from a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity should provide better separation.

  • Vacuum Distillation: If the aldehyde is thermally stable, short-path vacuum distillation (Kugelrohr) can be an excellent method for removing non-volatile impurities.[10]

Frequently Asked Questions (FAQs)

Question: Can you explain the mechanism of the Claisen rearrangement and why it's a[1][1]-sigmatropic shift?

Answer: The Claisen rearrangement is a concerted pericyclic reaction, meaning all bond-breaking and bond-forming occur in a single step through a cyclic transition state.[2][6] It is classified as a[1][1]-sigmatropic rearrangement because the new sigma (σ) bond forms between carbon-3 of the allyl group and carbon-3 of the vinyl group (in this case, the aromatic ring position), relative to the original C-O sigma bond that breaks.

The reaction proceeds through a highly ordered, six-membered chair-like transition state.[9] This concerted movement involves the electrons from one C-O sigma bond, one C=C pi bond, and one aromatic pi bond. The initial product is a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the stable, aromatic o-allylphenol product to restore aromaticity.[1] This restoration of the aromatic ring is a powerful thermodynamic driving force for the overall reaction.

Question: What is the Vilsmeier-Haack reaction, and could it be used as an alternative to synthesize this molecule?

Answer: The Vilsmeier-Haack reaction is a method for formylating (adding a -CHO group to) electron-rich aromatic rings.[13][14] It uses a "Vilsmeier reagent," which is an electrophilic iminium salt formed in situ from a substituted amide (like DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[15][16]

This reaction could theoretically be an alternative. For instance, one could synthesize 1-allyl-3-ethoxy-2-isopropoxybenzene and then attempt to formylate it. However, the Vilsmeier reagent is a relatively weak electrophile and requires a highly activated, electron-rich aromatic ring.[17][18] Furthermore, it can present regioselectivity challenges. Given the substitution pattern, formylation might occur at an undesired position. The Claisen rearrangement route is generally more reliable and regioselective for this type of substitution pattern.

Question: How can I confirm the identity and purity of my final product?

Answer: A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization.[19]

  • ¹H NMR (Proton NMR): This is the most powerful tool. You should expect to see distinct signals for:

    • An aldehydic proton (~9.8 ppm).

    • Two aromatic protons (singlets).

    • Protons of the allyl group (a doublet for the CH₂ and a multiplet for the CH).

    • Protons for the ethoxy and isopropoxy groups (quartet/triplet and septet/doublet, respectively).

  • ¹³C NMR (Carbon NMR): Look for the characteristic carbonyl carbon of the aldehyde around 191 ppm, in addition to the expected aromatic and aliphatic carbons.[19]

  • IR Spectroscopy: A strong absorption band around 1690 cm⁻¹ is characteristic of the aldehyde C=O stretch.[19]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. Look for the molecular ion peak [M]⁺.

  • High-Performance Liquid Chromatography (HPLC): This is the best method to assess purity. A pure compound should show a single, sharp peak.

Optimization Parameters and Experimental Protocol

Data Summary Table
ParameterRecommended ConditionRationale & Potential Impact on Optimization
Claisen Rearrangement Temp. 180 - 220 °CExpertise: Below this range, the reaction is often too slow, leading to low conversion. Above this range, the risk of decomposition and side-product formation increases.[9]
Solvent N,N-Dimethylformamide (DMF)Trustworthiness: A high-boiling polar aprotic solvent stabilizes the transition state, accelerating the reaction and often allowing for lower temperatures compared to non-polar solvents.[8]
Atmosphere Inert (N₂ or Ar)Authoritative Grounding: Prevents oxidation of the starting materials, intermediates, and the final aldehyde product, especially at the high temperatures required for the rearrangement.
Purification Method Bisulfite Adduct FormationExpertise: Highly selective for aldehydes, allowing for efficient removal of non-aldehydic impurities that are difficult to separate by standard chromatography.[11][12]
Experimental Protocol: Synthesis of 3-Allyl-4-hydroxy-5-isopropoxybenzaldehyde (Step 2)

This protocol is a representative example based on established methodologies for the Claisen Rearrangement.[4][20]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-(allyloxy)-3-isopropoxy-5-ethoxybenzaldehyde (1.0 eq).

  • Solvent Addition: Add dry N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 200 °C using a heating mantle and a temperature controller.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting material spot is no longer visible (typically 12-18 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water (3x) and then with brine (1x) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil (the rearranged phenol) can be purified by flash column chromatography on silica gel or carried forward to the next step if sufficiently pure.

References

  • Chemistry LibreTexts. (2024). 4.4: Reactions of Ethers - Claisen Rearrangement. [Link]

  • Chemistry Notes. (n.d.). Claisen Rearrangement: Mechanism and examples. [Link]

  • Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]

  • Reddit. (2015). Purifying aldehydes?. [Link]

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  • Sawama, Y., et al. (1979). Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. PubMed. [Link]

  • Google Patents. (2000).
  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]

  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]

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  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • National Institutes of Health. (2023). Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions. [Link]

  • The University of Queensland. (n.d.). Experimental and Computational Investigations into the Benzyl-Claisen Rearrangement. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • ACS Publications. (2023). Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions. [Link]

  • SpectraBase. (n.d.). 3-allyl-5-ethoxy-4-(2-propynyloxy)benzaldehyde - Optional[1H NMR] - Spectrum. [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. (n.d.). Claisen Rearrangement: Mechanism & Examples. [Link]

  • ResearchGate. (n.d.). Optimization of the catalysts for the ketone Claisen rearrangement. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • PubChem. (n.d.). 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde. [Link]

  • Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. [Link]

  • Slideshare. (n.d.). Vilsmeier haack rxn. [Link]

  • Chemistry Learner. (n.d.). Claisen Rearrangement: Definition, Examples, and Mechanism. [Link]

  • Chemistry LibreTexts. (2023). Claisen Rearrangement. [Link]

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Technical Support Center: Troubleshooting Streaking on TLC for 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering streaking issues during the Thin-Layer Chromatography (TLC) analysis of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a frequently asked questions section to facilitate the rapid resolution of this common chromatographic problem.

Introduction to the Challenge

This compound is a moderately polar aromatic aldehyde. Its analysis by TLC is generally straightforward, but like many organic compounds, it can exhibit problematic streaking on the stationary phase. This phenomenon obscures the clear separation of the compound from impurities or reaction components, making accurate assessment of purity or reaction progress difficult. Streaking in TLC is not a random occurrence; it is a direct consequence of the physicochemical interactions between the analyte, the stationary phase (typically silica gel), and the mobile phase. Understanding these interactions is key to resolving the issue.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for my this compound to streak on a TLC plate?

A1: The most frequent cause of streaking is sample overloading.[1][2] Applying too concentrated a sample to the TLC plate saturates the stationary phase, leading to a continuous band rather than a distinct spot. Always start with a dilute solution (a concentration of 1% is a good rule of thumb) and apply a very small spot.[1]

Q2: Could the solvent I dissolve my sample in be causing the streaking?

A2: Yes. If your sample is dissolved in a highly polar solvent, it can interfere with the spotting process and lead to a "ring" effect or streaking. It is best to dissolve the sample in a volatile solvent of low to moderate polarity, such as ethyl acetate or dichloromethane.

Q3: My compound is pure, but it still streaks. What could be the issue?

A3: If you are confident in your sample's purity and have optimized the concentration, the issue may lie with the interaction between your compound and the silica gel stationary phase. Aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially on the slightly acidic surface of silica gel. This acidic impurity can cause significant streaking.[3] Additionally, the compound itself might be unstable on silica.[4]

Q4: How does the mobile phase composition affect streaking?

A4: An inappropriate mobile phase polarity is a major contributor to streaking. If the mobile phase is not polar enough to effectively move the compound up the plate, or if it is too polar, it can lead to poor separation and band broadening that appears as a streak. The ideal mobile phase should result in a retention factor (Rf) for your compound between 0.3 and 0.7.

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving streaking of this compound on TLC.

Step 1: Address the Basics - Sample Application

The first step in troubleshooting is to rule out the most common errors related to sample application.

  • Sample Concentration: As mentioned, overloading is a primary culprit. Prepare a dilution series of your sample to find the optimal concentration.

  • Spotting Technique: Apply the sample as a small, tight spot (1-2 mm in diameter). Use a microcapillary tube to apply the sample, and ensure the solvent has completely evaporated before developing the plate.

Protocol 1: Preparation of a Sample Dilution Series for TLC

  • Prepare a stock solution of your sample in ethyl acetate (e.g., 10 mg/mL).

  • Create a series of dilutions from this stock solution: 1:2, 1:5, 1:10, and 1:20.

  • Spot each dilution on a TLC plate, along with your original sample.

  • Develop the plate in your standard mobile phase.

  • Observe the resulting spots. The ideal concentration will produce a round, well-defined spot.

Step 2: Optimize the Mobile Phase

If adjusting the sample concentration does not resolve the streaking, the next step is to optimize the mobile phase.

  • Polarity Adjustment: this compound is a moderately polar compound. A good starting point for a mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

  • Solvent System Screening: Experiment with different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1). You can also try other solvent systems, such as dichloromethane/methanol or toluene/ethyl acetate.

Solvent System (v/v) Polarity Suitability for this compound
9:1 Hexane:Ethyl AcetateLowMay result in low Rf, but good for separating non-polar impurities.
4:1 Hexane:Ethyl AcetateMedium-LowA good starting point for achieving an optimal Rf.
2:1 Hexane:Ethyl AcetateMediumShould increase the Rf.
DichloromethaneMediumCan be used as a single solvent or in combination with others.
95:5 Dichloromethane:MethanolMedium-HighUseful if the compound is not moving sufficiently in less polar systems.
  • Addition of Acidic/Basic Modifiers: If you suspect the presence of an acidic impurity (e.g., the corresponding carboxylic acid from oxidation), adding a small amount of a weak acid to the mobile phase can suppress the ionization of the impurity and reduce streaking.[3]

Protocol 2: Mobile Phase Modification with Acetic Acid

  • Prepare your chosen mobile phase (e.g., 4:1 Hexane:Ethyl Acetate).

  • Add a small amount of glacial acetic acid (e.g., 0.1-1% by volume) to the mobile phase.

  • Mix thoroughly and use this modified mobile phase to develop your TLC plate.

  • Compare the results with a plate run in the mobile phase without the acid modifier. A significant reduction in streaking suggests the presence of an acidic impurity.

Step 3: Investigate Compound Stability on Silica Gel

If the above steps do not resolve the issue, your compound may be decomposing on the silica gel plate. A 2D TLC experiment can help diagnose this problem.[4]

Protocol 3: 2D TLC for Stability Assessment

  • Use a square TLC plate.

  • Spot your sample in one corner of the plate.

  • Develop the plate in your optimized mobile phase.

  • Remove the plate and allow it to dry completely.

  • Rotate the plate 90 degrees so that the line of separated spots is now the new baseline.

  • Develop the plate again in the same mobile phase.

  • Visualize the plate. If the compound is stable, you will see all spots along a diagonal line. If there are spots that appear off the diagonal, it indicates that the compound is decomposing on the plate.[4]

Troubleshooting Workflow Diagram

The following diagram illustrates the logical flow for troubleshooting streaking on TLC.

TLC_Troubleshooting start Streaking Observed on TLC check_conc Step 1: Check Sample Concentration (Protocol 1) start->check_conc overloaded Is the sample overloaded? check_conc->overloaded dilute Dilute sample and re-spot overloaded->dilute Yes optimize_mp Step 2: Optimize Mobile Phase overloaded->optimize_mp No resolved Streaking Resolved dilute->resolved adjust_polarity Adjust Polarity (Table 1) optimize_mp->adjust_polarity add_modifier Add Modifier (e.g., Acetic Acid) (Protocol 2) adjust_polarity->add_modifier check_stability Step 3: Check Compound Stability (Protocol 3) add_modifier->check_stability run_2d_tlc Run 2D TLC check_stability->run_2d_tlc decomposition Decomposition observed? run_2d_tlc->decomposition alt_stationary_phase Consider alternative stationary phase (e.g., Alumina, C18) decomposition->alt_stationary_phase Yes decomposition->resolved No alt_stationary_phase->resolved

Caption: A systematic workflow for troubleshooting streaking on TLC plates.

Chemical Interactions Leading to Streaking

This diagram illustrates the potential chemical interactions at the molecular level that can cause streaking.

Streaking_Mechanisms cluster_causes Potential Causes of Streaking cluster_interactions Interactions with Silica Gel (SiO2) cluster_solutions Solutions overloading Sample Overloading silica Silica Gel Surface (Si-OH) overloading->silica Saturation of binding sites dilution Dilute Sample overloading->dilution acidic_impurity Acidic Impurity (e.g., Carboxylic Acid) acidic_impurity->silica Strong ionic interaction acid_modifier Add Acetic Acid to Mobile Phase acidic_impurity->acid_modifier decomposition On-Plate Decomposition decomposition->silica Catalyzed by acidic surface alt_phase Use Alternative Stationary Phase decomposition->alt_phase

Caption: Chemical interactions on silica gel that can lead to TLC streaking.

Conclusion

Resolving streaking in the TLC analysis of this compound is a systematic process of elimination. By starting with the most common issues of sample preparation and mobile phase selection before moving to more complex investigations of compound stability, researchers can efficiently diagnose and solve the problem. This guide provides the necessary framework and experimental protocols to achieve clean, well-defined spots, ensuring the accuracy and reliability of your chromatographic results.

References

  • Analysis of vanillin by TLC and HPLC-PDA in herbal material and tincture from Vanilla planifolia Jacks ex. Andrews. (n.d.). Retrieved from [Link]

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • TLC profile with vanillin sulfate spray from the isolated 13.1 compound. Mobile phase. (n.d.). Retrieved from [Link]

  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Tailing in TLC - can anyone help? (2013, November 1). Retrieved from [Link]

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Technical Support Center: Troubleshooting "Oiling Out" During Recrystallization of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenging phenomenon of "oiling out" during the recrystallization of benzaldehyde derivatives. Here, we provide in-depth, experience-driven answers to common questions and detailed troubleshooting protocols to help you achieve high-purity crystalline products.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why does it happen with my benzaldehyde derivative?

"Oiling out," technically known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from the solution as a liquid (an "oil") rather than a solid crystal.[1][2][3] This oil is a supersaturated, solute-rich liquid phase that is immiscible with the surrounding solvent.

This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[4][5] Instead of molecules arranging into an ordered crystal lattice, they aggregate into disordered liquid droplets. Benzaldehyde derivatives are particularly susceptible to this issue for two primary reasons:

  • Low Melting Points: Many substituted benzaldehydes have relatively low melting points. If the solvent chosen for recrystallization has a high boiling point, it's easy for the solution to remain hotter than the compound's melting point when precipitation begins.[1][6]

  • Impurities: Significant impurities can dramatically depress the melting point of your compound, increasing the likelihood that it will be a liquid at the temperature of precipitation.[4][7] The oil phase can also be a better solvent for these impurities, trapping them and hindering purification.[3][4]

Q2: What are the negative consequences of oiling out?

Oiling out is a significant problem in purification because it defeats the primary goal of recrystallization. The key consequences include:

  • Poor Purification: The oil phase often acts as a micro-solvent for impurities, which then get trapped when the oil eventually solidifies.[4][8]

  • Amorphous or Poor-Quality Solids: The subsequent solidification of the oil is often rapid and uncontrolled, leading to the formation of an amorphous glass, a waxy solid, or very small, impure crystals rather than a well-defined crystalline product.[3]

  • Process Control and Scalability Issues: Oiling out is highly dependent on kinetics, such as cooling rate and agitation.[3][9] This makes the process difficult to control and reproduce, especially during scale-up, where heat transfer and mixing dynamics change significantly.[3]

In-Depth Troubleshooting Guide

This section provides a structured, problem-based approach to both rescue a failed crystallization and prevent oiling out in future experiments.

Scenario 1: My compound has already oiled out. What are my immediate options?

If you observe oily droplets forming in your flask, do not panic. The situation can often be salvaged.

Protocol 1: Immediate Remediation of an Oiled-Out Solution
  • Re-dissolve the Oil: Place the flask back on the heat source. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) until the oil completely redissolves, creating a clear solution again.[4] The logic here is that the initial solution may have been too concentrated, leading to precipitation at too high a temperature.[4]

  • Induce Nucleation at a Lower Temperature:

    • Slow Cooling: Allow the flask to cool much more slowly. Insulate the flask by placing it in a beaker of warm water and allowing both to cool to room temperature together. This provides a larger window of time for crystals to nucleate below the compound's melting point.[1]

    • Scratching: Once the solution is slightly cooled and supersaturated, use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[1][5] The microscopic scratches provide nucleation sites.

    • Seeding: If you have a pure crystal of your compound, add a tiny speck (a "seed crystal") to the cooled, supersaturated solution.[1][5] This provides a perfect template for crystal growth, bypassing the kinetic barrier of primary nucleation.

  • If Remediation Fails: If the oil persists, the best course of action is to recover the material. Re-heat the solution to dissolve the oil, then remove the solvent via rotary evaporation. You can then attempt the recrystallization again with a modified protocol based on the insights gained.[4]

Scenario 2: How can I proactively select a solvent system to prevent oiling out?

The most effective way to combat oiling out is to prevent it from happening in the first place. This begins with rational solvent selection.

The cardinal rule is: The boiling point of the recrystallization solvent should be lower than the melting point of the compound being purified. [5] However, this is not always possible. The following workflow provides a more robust strategy.

Workflow: Systematic Solvent Screening

The ideal solvent should exhibit poor solubility at room temperature and high solubility at its boiling point.[10]

  • Initial Solubility Tests:

    • Place ~20 mg of your crude benzaldehyde derivative into several small test tubes.

    • Add 0.5 mL of a candidate solvent to each tube at room temperature. Observe solubility. A good candidate will not dissolve the compound at this stage.[11]

    • Gently heat the insoluble mixtures to the solvent's boiling point. A good solvent will now fully dissolve the compound.[11]

    • Allow the clear solutions to cool slowly to room temperature, then in an ice bath. The ideal solvent will produce a high yield of crystalline precipitate.

  • Data-Driven Solvent Selection:

    Use the following table as a starting point for selecting candidate solvents based on the polarity of your benzaldehyde derivative and its expected melting point.

SolventBoiling Point (°C)PolarityCommon Applications & Notes
Hexane / Heptane 69 / 98Non-polarGood for non-polar derivatives. Often used as the anti-solvent ("poor" solvent) in a mixed system.
Toluene 111Non-polarUseful for compounds with moderate polarity, but be mindful of its higher boiling point.
Ethyl Acetate 77IntermediateA versatile solvent for many derivatives. Its moderate boiling point is often advantageous.
Acetone 56Polar AproticA strong, low-boiling solvent. Can be useful for low-temperature recrystallizations.[6]
Isopropanol (IPA) 82Polar ProticA common choice, good for moderately polar compounds.
Ethanol 78Polar ProticSimilar to IPA, but slightly more polar.
Methanol 65Polar ProticA very polar, low-boiling solvent. Can be a good choice if ethanol or IPA are too effective.[4]
Water 100Very PolarGenerally used as an anti-solvent for organic-soluble compounds or for highly polar, water-soluble derivatives.

This table provides general guidance. Always perform experimental solubility tests as described above.

  • Utilizing Mixed-Solvent Systems:

    A mixed-solvent system is a powerful technique when no single solvent is ideal. It involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then slowly adding a "poor" solvent (the anti-solvent, in which it is insoluble) until the solution becomes faintly cloudy (the saturation point).[12] A few drops of the "good" solvent are then added to restore clarity, and the solution is cooled slowly. This allows you to finely tune the supersaturation point to a lower temperature, effectively avoiding the oiling out zone.

Scenario 3: My solvent choice seems correct, but I'm still getting oil. What other parameters can I change?

If oiling out persists despite careful solvent selection, you must focus on controlling the kinetics of crystallization.

Troubleshooting Kinetic Factors

The central goal is to slow down the process to give molecules time to arrange in an ordered lattice.

  • Decrease Solute Concentration: Simply use more solvent. While this may decrease your overall yield, it lowers the saturation temperature of the solution, which may drop it below the compound's melting point.[5][6] This is often a successful trade-off for achieving a pure product.

  • Drastically Slow the Cooling Rate: As mentioned in Protocol 1, slow, controlled cooling is critical.[1] Avoid placing a hot flask directly into an ice bath. Allow it to cool to room temperature on the benchtop, insulated if necessary, before moving to a colder environment.

  • Control Agitation: While stirring can aid dissolution, vigorous agitation during the cooling phase can sometimes promote rapid precipitation or oiling out. Allow the solution to cool under quiescent (still) conditions.[2]

  • Purify Your Crude Material First: If you suspect a high impurity load is depressing the melting point, consider a preliminary purification step.

    • Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution can adsorb colored and highly polar impurities.[4][7][13] Filter the hot solution to remove the charcoal before cooling.

    • Acid-Base Extraction: For N-substituted aminobenzaldehydes, an acid wash can remove basic impurities, or the product itself can be solubilized by acidification and then precipitated by neutralization, leaving non-basic impurities behind.[14]

Visualizing the Troubleshooting Process

The following diagrams illustrate the core concepts and decision-making workflows described in this guide.

Diagram 1: The Oiling Out Phenomenon

G Conceptual Phase Diagram: Oiling Out vs. Crystallization cluster_0 Temperature vs. Concentration A Solubility Curve B Metastable Zone (Supersaturated) C Unsaturated Solution D Melting Point (Tm) of Solute E OILING OUT ZONE (Supersaturated & Temp > Tm) F CRYSTALLIZATION ZONE (Supersaturated & Temp < Tm) p1 p2 p1->p2 p3 p7 p3->p7 p4 p5 p6 p8 p9 X_axis Concentration Y_axis Temperature

Caption: Oiling out occurs when a solution's cooling path enters the supersaturated region while the temperature is still above the solute's melting point (Tm).

Diagram 2: Troubleshooting Decision Workflow

G start Oiling Out Observed reheat Re-heat to dissolve oil. Add more solvent. start->reheat slow_cool Cool solution VERY slowly. (e.g., insulated bath) reheat->slow_cool induce Attempt to Induce Crystallization slow_cool->induce scratch Scratch with glass rod induce->scratch Option 1 seed Add seed crystal induce->seed Option 2 fail Oiling Out Persists induce->fail If options fail success Success! Collect Crystals scratch->success seed->success recover Recover compound (Rotovap) fail->recover reassess Re-evaluate Protocol recover->reassess solvent Change Solvent / Use Mixed Solvents reassess->solvent Strategy A concentration Decrease Concentration (Use More Solvent) reassess->concentration Strategy B purify Pre-purify Crude (Charcoal, Extraction) reassess->purify Strategy C

Caption: A step-by-step decision tree for addressing an oiling out event and planning subsequent experiments.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • University of Colorado, Boulder. (n.d.). Recrystallization. Available at: [Link]

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods? Available at: [Link]

  • Kaye, I. A. (1971). Purification of Low-Melting Compounds. Journal of Chemical Education, 48(4), 259. Available at: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at: [Link]

  • National Taiwan University. (2024). Experiment 20: RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Available at: [Link]

  • Veesler, S., et al. (2005). Crystallization in the Presence of a Liquid−Liquid Phase Separation. Crystal Growth & Design, 5(4), 1547-1552. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]

  • ResearchGate. (2025). Crystallization in the Presence of a Liquid−Liquid Phase Separation. Available at: [Link]

  • University of Toronto. (n.d.). Recrystallization, Filtration and Melting Point. Available at: [Link]

  • LUTPub. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. Available at: [Link]

  • Royal Society of Chemistry. (2024). Liquid–liquid phase separation into reactant-rich precursors during mineral crystallization. CrystEngComm. Available at: [Link]

  • ACS Publications. (2021). Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design. Available at: [Link]

  • ResearchGate. (2025). Experimental investigation and prediction of oiling out during crystallization process. Available at: [Link]

  • Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • Google Patents. (1986). US4622429A - Process for the preparation of substituted benzaldehydes.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Available at: [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). Available at: [Link]

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Technical Support Center: Advanced Purification Strategies for 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile benzaldehyde intermediate and encountering challenges in its separation from starting materials and reaction byproducts. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your purification workflow.

Introduction: The Purification Challenge

This compound is a valuable building block in pharmaceutical and organic synthesis.[1][2] Its synthesis, likely involving a multi-step sequence such as allylation, etherification, and formylation, can result in a crude product containing a mixture of structurally similar compounds. These include unreacted starting materials (e.g., substituted phenols), partially etherified intermediates, and isomers. The similar polarity and physical properties of these compounds make purification a non-trivial task, often leading to issues with yield and purity.

This guide will walk you through a logical approach to diagnosing and solving these separation challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q1: My TLC plate shows multiple spots very close to my product spot. How can I improve my separation?

Answer: This is a classic sign of impurities with polarities very similar to your target compound. Standard column chromatography may not be sufficient without careful optimization.

Root Cause Analysis:

  • Partially Reacted Intermediates: An incomplete etherification step is a likely culprit. For example, you may have 3-Allyl-4-hydroxy-5-ethoxybenzaldehyde or 3-Allyl-4-hydroxy-5-isopropoxybenzaldehyde present. These hydroxyl-containing impurities will be slightly more polar than your desired product.

  • Isomeric Byproducts: Depending on the formylation reaction used (e.g., Vilsmeier-Haack or Duff reaction), you may have small amounts of positional isomers.

  • Starting Material Carryover: Inefficient purification of intermediates from previous steps can lead to their presence in the final crude mixture.

Solutions:

  • Optimize TLC Solvent System: Before attempting a column, dedicate time to finding the optimal solvent system. Test various ratios of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane). The goal is to achieve a retention factor (Rf) of ~0.3 for your product, with maximum separation from the nearest impurities.

  • Consider a Different Adsorbent: While silica gel is the most common stationary phase, alumina (basic or neutral) can offer different selectivity for aromatic compounds and may improve separation.[3] For particularly stubborn separations, consider using a modified silica gel, such as an amine-bonded phase, which can be effective for polar compounds.[4]

  • Employ Gradient Elution: A gradient elution during column chromatography, where the polarity of the mobile phase is gradually increased, can significantly enhance the separation of closely related compounds.[4][5]

Q2: My product is an oil and fails to crystallize, or it "oils out" during recrystallization. What should I do?

Answer: Oiling out is a common problem for substituted benzaldehydes, which often have lower melting points or are liquids at room temperature.[6][7] This happens when a compound separates from the solution as a liquid instead of a solid because the cooling solution becomes supersaturated at a temperature above the compound's melting point.

Solutions:

  • Change the Solvent System: The choice of solvent is critical.[8] You need a solvent pair: one in which your compound is soluble (the "soluble solvent," e.g., ethyl acetate, acetone) and one in which it is insoluble (the "anti-solvent," e.g., hexane, heptane). Dissolve your oily product in a minimal amount of the hot soluble solvent and then slowly add the anti-solvent until the solution becomes faintly cloudy. Allow it to cool slowly.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent line. The microscopic scratches on the glass can provide a surface for crystal nucleation.

    • Seeding: If you have a small amount of pure, solid product, add a single seed crystal to the cooled, supersaturated solution.

  • Purify Further Before Crystallization: The presence of impurities is a major reason for crystallization failure.[9] Your product may not be pure enough to form a stable crystal lattice. Run a careful column chromatography first to achieve >95% purity before attempting recrystallization.

  • Chemical Derivatization: For aldehydes that are persistently oily, a temporary conversion to a crystalline derivative can be an effective purification strategy.[9][10] The most common method is the formation of a sodium bisulfite adduct, which is often a solid that can be filtered and washed.[11][12] The pure aldehyde can then be regenerated by treating the adduct with a base like sodium carbonate.[10][12]

Q3: I am losing a significant amount of product during column chromatography. How can I improve my yield?

Answer: Product loss on a column can be attributed to several factors, from irreversible adsorption on the stationary phase to issues with fraction collection.

Solutions:

  • Deactivate the Silica Gel: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition or irreversible binding. You can deactivate the silica by preparing a slurry with your non-polar solvent and adding 1-2% triethylamine before packing the column. This will neutralize the acidic sites.

  • Use a "Plug" or "Flash" Column: If the impurities are significantly different in polarity from your product (e.g., highly polar baseline material or very non-polar byproducts), a full, long column may be unnecessary. A short "plug" of silica gel can effectively remove these impurities with minimal product loss.

  • Careful Fraction Collection: Collect smaller fractions and analyze them carefully by TLC before combining. It's better to isolate a smaller amount of highly pure product and a second fraction of mixed material than to combine too broadly and contaminate your main product.

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed for separating the target compound from less polar starting materials and more polar, hydroxylated intermediates.

1. Preparation:

  • Adsorbent: Use silica gel (230-400 mesh).
  • Solvent System: Based on prior TLC analysis, prepare an appropriate mobile phase. A good starting point for this compound is a mixture of Hexane and Ethyl Acetate (e.g., 95:5 to 90:10 v/v).
  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

2. Chromatography:

  • Pack the column with the silica gel slurry.
  • Carefully load the sample onto the top of the column.
  • Begin elution with the chosen solvent system. If using a gradient, start with a lower polarity (e.g., 98:2 Hexane:EtOAc) and gradually increase the concentration of ethyl acetate.
  • Collect fractions and monitor by TLC. Use a UV lamp to visualize the spots.
  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator.
Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for moderately polar compounds.
Mobile Phase Hexane:Ethyl Acetate (9:1)Good starting polarity for separating substituted benzaldehydes. Adjust based on TLC.
Loading Method Dry LoadingPrevents band broadening and improves separation efficiency.
Elution Isocratic or GradientUse gradient for complex mixtures with varying polarities.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This chemical purification method is highly selective for aldehydes.[12]

1. Adduct Formation:

  • Dissolve the crude oily product in a minimal amount of ethanol or methanol in a flask.
  • Slowly add a saturated aqueous solution of sodium bisulfite while stirring vigorously. A white precipitate of the aldehyde-bisulfite adduct should form.[11]
  • Continue stirring for 30-60 minutes at room temperature to ensure complete reaction.
  • Collect the solid precipitate by vacuum filtration.
  • Wash the solid with cold ethanol, followed by diethyl ether, to remove non-aldehyde impurities.

2. Aldehyde Regeneration:

  • Transfer the washed adduct to a clean flask.
  • Add a 10% aqueous solution of sodium carbonate or sodium hydroxide to the solid. Stir until the solid dissolves and the mixture becomes basic (check with pH paper). This regenerates the aldehyde.
  • Transfer the mixture to a separatory funnel and extract the pure aldehyde into an organic solvent like diethyl ether or dichloromethane (3 x 20 mL).
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the purified product.

Visualizing the Workflow

A logical approach is key to successful purification. The following diagram outlines a decision-making process for purifying your crude product.

PurificationWorkflow Crude Crude Product TLC Analyze by TLC Crude->TLC Spots_Separated Spots Well Separated? TLC->Spots_Separated Column Perform Flash Column Chromatography Spots_Separated->Column Yes Spots_Close Spots Close/Overlapping Spots_Separated->Spots_Close No Purity_Check1 Check Purity (TLC, NMR) Column->Purity_Check1 Purity_Check1->Column Impure Pure_Product Pure Product Purity_Check1->Pure_Product >95% Pure Optimize_TLC Optimize TLC Solvent System Spots_Close->Optimize_TLC Bisulfite Consider Bisulfite Adduct Formation Spots_Close->Bisulfite Alternative Optimize_TLC->Column Purity_Check2 Check Purity (TLC, NMR) Bisulfite->Purity_Check2 Purity_Check2->Pure_Product >95% Pure

Caption: Decision workflow for purification strategy.

Frequently Asked Questions (FAQs)

Q: How do I store the purified this compound? A: Aromatic aldehydes can be susceptible to air oxidation, where the aldehyde group is converted to a carboxylic acid.[13] It is best to store the purified product under an inert atmosphere (nitrogen or argon) in a sealed container at a low temperature (e.g., 4°C) to minimize degradation.

Q: Can I use distillation to purify this compound? A: Vacuum distillation is a potential method for purifying liquid compounds if their boiling points are sufficiently different from those of the impurities and if the compound is thermally stable. Given the relatively high molecular weight of this compound, vacuum distillation would be necessary to lower the boiling point and prevent decomposition. However, chromatography is generally more effective for removing structurally similar impurities.

Q: My NMR spectrum shows that the product is pure after the column, but it still won't crystallize. Why? A: Even high purity as determined by NMR does not guarantee crystallinity. The compound may be a liquid or an amorphous solid at room temperature. If a solid is expected based on literature, trace amounts of residual solvent can sometimes inhibit crystallization. Try dissolving the product in a minimal amount of a low-boiling solvent (like dichloromethane) and then removing it under high vacuum for an extended period to remove any trapped solvent molecules.

References

  • Benchchem. Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
  • Discoveracs.org. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025-06-18).
  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
  • Benchchem. Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
  • PubMed. Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. (2013-07-26).
  • Benchchem. Application of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Fragrance Development.
  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. (2023-01-30).
  • ResearchGate. How to recrystallize an oily compound?. (2025-04-15).
  • Google Patents. US4622429A - Process for the preparation of substituted benzaldehydes.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07).
  • ResearchGate. Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013-05-08).
  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. (2025-02-16).
  • Separation Techniques.
  • PMC - NIH. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. (2020-11-01).
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Reddit. Purifying aldehydes? : r/chemistry. (2015-04-01).
  • Benchchem. The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025-06-16).
  • Benchchem. Application Notes and Protocols for 3-Allyl-5-ethoxy-4-methoxybenzaldehyde in Pharmaceutical Research.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
  • Benchchem. Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
  • Google Patents. EP0323290A1 - Process for the preparation of aromatic aldehydes.
  • chemicalbook. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis.
  • PMC - NIH. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018-04-02).
  • YouTube. Organic Chemistry Lab: Recrystallization. (2007-11-28).
  • Chem-Impex. 3-Allyl-4-ethoxybenzaldehyde.
  • BLD Pharm. 915924-52-6|this compound.

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Technical Support Center: Deactivating Silica Gel for Chromatography of Sensitive Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of sensitive aldehydes using silica gel chromatography. The inherent reactivity of aldehydes, coupled with the acidic nature of standard silica gel, often leads to compound degradation, low yields, and purification artifacts. This document offers field-proven protocols and mechanistic explanations to help you navigate these challenges and ensure the integrity of your compounds.

Troubleshooting Guide

This section addresses specific issues encountered during the chromatography of sensitive aldehydes, presented in a problem-and-solution format.

Problem 1: Very low or zero recovery of the aldehyde from the column.

  • Potential Cause: Your aldehyde is likely decomposing or irreversibly binding to the active sites on the silica gel. The surface of standard silica gel is covered in silanol (Si-OH) groups, which are weakly acidic and can act as catalysts for degradation or as strong binding sites.[1][2]

  • Recommended Solution: The most effective solution is to passivate, or "deactivate," the silica gel before use. This reduces the acidity and the number of highly active sites available to interact with your compound. You can achieve this by treating the silica with either water or a basic modifier like triethylamine (TEA). Additionally, ensure your chosen solvent system is non-reactive. Avoid alcohols (like methanol or ethanol) as they can form hemiacetals and acetals with your aldehyde, a reaction catalyzed by the acidic silica.[3][4] A solvent system like hexanes/ethyl acetate is often a safer choice.

Problem 2: TLC analysis of the collected fractions shows new spots that were not in the crude material.

  • Potential Cause: The appearance of new spots is a classic sign of on-column decomposition.[1] The acidic silanol groups on the silica surface can catalyze a variety of side reactions, including:

    • Aldol Condensation: Particularly for aldehydes with α-hydrogens.[5]

    • Epimerization: If your aldehyde has a stereocenter at the α-position.

    • Oxidation: Silica gel can mediate the oxidation of certain sensitive motifs.[6]

  • Recommended Solution: First, confirm that your compound is indeed unstable on silica. This can be quickly checked using a 2D TLC plate. Spot your compound in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in the same solvent system.[2] If the spot is no longer on the diagonal, it is degrading. To prevent this, use deactivated silica for your column. Adding a small amount of triethylamine (0.1-1%) to your eluent can neutralize the acidic sites and often prevents these degradation pathways.[7][8]

Problem 3: The aldehyde streaks badly down the column, leading to poor separation and mixed fractions.

  • Potential Cause: Streaking, or "tailing," occurs when a compound has a wide range of interaction strengths with the stationary phase. This is common for polar compounds like aldehydes that can hydrogen bond strongly with the most active silanol groups. For compounds containing basic functional groups (e.g., amines), protonation by the acidic silica can occur, creating a second, more polar species that moves slower and causes streaking.[9]

  • Recommended Solution: Adding a competitive base to the mobile phase will "mask" the highly acidic sites on the silica, ensuring more uniform interactions. For many aldehydes, especially those with basic nitrogen atoms, adding 0.5-2% triethylamine to the eluent is highly effective at reducing tailing and improving peak shape.[10][11] This modifier competes with your compound for the active sites, resulting in a sharper chromatographic band.

Frequently Asked Questions (FAQs)

Q1: What makes standard silica gel hostile to sensitive aldehydes?

The surface of silica gel is populated with silanol groups (Si-OH). These groups are acidic and can readily donate a proton or act as a Lewis acid, catalyzing unwanted reactions.[3][8] For sensitive aldehydes, this acidic environment can promote degradation through several pathways, including acid-catalyzed aldol reactions, acetal formation if an alcohol is present in the eluent, or rearrangement of nearby functional groups.[3][4][5][6]

Q2: What are the most common methods for deactivating silica gel?

There are two primary, well-established methods for deactivating silica gel to make it suitable for sensitive compounds:

  • Deactivation with Water: This involves adding a controlled amount of water (typically 1-15% by weight) to the dry silica powder.[12][13] The water molecules preferentially bind to the most active silanol sites, effectively shielding them from your compound.

  • Deactivation with Triethylamine (TEA): This method neutralizes the acidic silanol sites. It can be done either by preparing a slurry of the silica in a solvent containing TEA and then removing the solvent, or more commonly, by adding a small percentage (0.1-3%) of TEA directly to the chromatography eluent.[7][14]

Q3: How do I decide whether to use water or triethylamine for deactivation?

The choice depends on the specific properties of your aldehyde. The table below provides a guide to help you decide.

FeatureDeactivation with WaterDeactivation with Triethylamine (TEA)
Mechanism Shields the most active polar sites via competitive hydrogen bonding.[12][13]Neutralizes acidic silanol groups via an acid-base reaction.[9][11]
Best For General purpose deactivation for moderately sensitive, neutral compounds that are prone to strong adsorption.Acid-sensitive compounds and compounds containing basic functional groups (e.g., amines) that are prone to protonation and tailing.[8]
Advantages Simple, inexpensive, and effective at reducing strong polar interactions.Highly effective at preventing acid-catalyzed degradation and improving the peak shape of basic compounds.[10]
Disadvantages Can alter the overall polarity of the stationary phase, requiring adjustments to the solvent system. May not be sufficient for highly acid-sensitive molecules.TEA is basic and may be reactive toward base-sensitive compounds. It must be removed from the final product, although it is volatile.

Q4: Are there alternative stationary phases I can use instead of deactivating silica?

Yes. If your aldehyde is particularly sensitive, you may consider using a different stationary phase altogether. Common alternatives include:

  • Alumina: Can be obtained in neutral, acidic, or basic forms. Neutral alumina is often a good choice for acid-sensitive compounds.[2][8]

  • Florisil®: A magnesium silicate-based adsorbent that is milder and less acidic than silica gel.[2][8]

  • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This is an excellent alternative as the acidic silanol groups are end-capped, preventing interactions with the analyte.

Experimental Protocols & Visualizations

Protocol 1: Deactivation of Silica Gel with Water

This protocol describes how to prepare silica gel with a defined water content to reduce its activity.

  • Activation (Optional but Recommended): To ensure a consistent starting point, heat your silica gel in a furnace at 120-150°C for at least 4 hours to remove adsorbed water. Let it cool to room temperature in a desiccator.

  • Calculation: Weigh the desired amount of dry, activated silica gel into a flask or sealable container. Determine the mass of water to add based on your target percentage. For example, to prepare 100 g of 10% water-deactivated silica, you would use 90 g of dry silica and 10 g of deionized water.[13]

  • Addition: Add the calculated amount of deionized water dropwise to the silica gel while vigorously shaking or swirling the container.[15] Using a rotary evaporator (without vacuum) can also ensure even mixing.[15]

  • Equilibration: Seal the container tightly and shake or rotate it until all clumps are gone and the powder is free-flowing. Let the mixture equilibrate for at least 6-12 hours before use to allow for even distribution of the water molecules.[12][15] Store in a tightly sealed container.

Protocol 2: Deactivation of Silica Gel with Triethylamine (TEA)

Method A: Pre-treatment of Silica (Slurry Method) [14]

  • Preparation: In a round-bottom flask, combine your required amount of silica gel with a low-boiling solvent like petroleum ether or hexanes to form a slurry.

  • Addition of TEA: Add 1-2 mL of triethylamine for every 100 g of silica gel.

  • Mixing: Swirl the slurry thoroughly to ensure the TEA is evenly distributed.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. Dry the silica completely under vacuum. The resulting free-flowing powder is your deactivated silica, ready for use.

Method B: Addition of TEA to the Eluent [7][16]

  • Solvent Preparation: Prepare your desired mobile phase (e.g., 90:10 hexanes:ethyl acetate). Add triethylamine to the mixture to a final concentration of 0.5-2% (v/v).

  • Column Packing: Pack your chromatography column with silica gel as you normally would, using the TEA-containing eluent.

  • Equilibration: Before loading your sample, flush the packed column with at least 2-3 column volumes of the TEA-containing eluent. This ensures the entire silica bed is neutralized.[7]

  • Elution: Run the chromatography using the TEA-containing eluent.

Visualization of Key Workflows

G cluster_start Start: Sensitive Aldehyde Purification cluster_decision Choose Deactivation Method cluster_tea TEA Deactivation cluster_water Water Deactivation cluster_end Chromatography start Identify Aldehyde Sensitivity (e.g., via 2D TLC) decision Acid-Sensitive or Basic Compound? start->decision tea_eluent Add 0.5-2% TEA to Eluent decision->tea_eluent  Yes water_calc Calculate & Add 1-15% Water to Dry Silica decision->water_calc  No (General Deactivation) tea_pack Pack & Equilibrate Column tea_eluent->tea_pack run_column Load Sample & Run Chromatography tea_pack->run_column water_equil Equilibrate for >6 Hours water_calc->water_equil water_equil->run_column

Caption: Decision workflow for deactivating silica gel.

G cluster_reactants cluster_products aldehyde Sensitive Aldehyde (R-CHO) interaction Acidic Silanol Site (Catalyst) aldehyde->interaction Adsorption silica Activated Silica Surface (-Si-OH) silica->interaction aldol Aldol Adduct (via enolate) acetal Acetal/Hemiacetal (if ROH solvent present) other Other Degradation (Epimerization, etc.) interaction->aldol  Catalyzes interaction->acetal  Catalyzes interaction->other  Catalyzes

Caption: Potential degradation pathways on activated silica.

References

  • Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel? [Video]. YouTube. [Link]

  • Various Authors. (2019, May 20). Deactivation of silica gel? ResearchGate. [Link]

  • Various Authors. (2016, October 10). How can I prepare deactivated silica gel with 12%v/w water for chromatography? ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • Various Authors. (2019, March 28). Deactivation of silica gel? ResearchGate. [Link]

  • Various Authors. (2025, November 26). Recent problems with silica gel chromatography. ResearchGate. [Link]

  • Luo, D., et al. (2022). Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. NIH National Center for Biotechnology Information. [Link]

  • Taniguchi, T., & Curran, D. P. (2012). Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes. Organic Chemistry Portal. [Link]

  • Various Authors. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. [Link]

  • Various Authors. (2015, May 13). Deactivating Silica Gel with Triethylamine. Reddit. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Chapman, R. L., & Hair, M. L. (1965). The sorption of acetaldehyde on silica gels. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 835-839. [Link]

  • Various Authors. (2013, November 19). TLC and streaking: why add triethylamine? Reddit. [Link]

  • Pelletier, J. C. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Various Authors. (2014, November 4). When basification of silica gel is required, before using Column chromatography? ResearchGate. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde and Other Bioactive Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Benzaldehyde Derivative

In the landscape of medicinal chemistry and drug development, benzaldehyde and its derivatives represent a class of organic compounds with a remarkable breadth of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] The specific nature, number, and position of substituents on the benzene ring are critical determinants of a compound's biological efficacy and its mechanism of action.[2] This guide provides a comparative analysis of a novel synthetic derivative, 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde , against a panel of well-characterized and biologically active benzaldehyde derivatives.

Due to the nascent stage of research into this compound, direct experimental data on its biological activities are not yet widely published. Therefore, this guide will employ a predictive and comparative framework. By examining the extensive data available for structurally analogous and well-studied derivatives—namely Vanillin , Syringaldehyde , and their modified counterparts—we can infer the potential bioactivity of our target compound. This analysis is grounded in established structure-activity relationships (SAR) that govern the functionality of this chemical class.[3] We will explore comparative performance in key therapeutic areas, supported by standardized experimental protocols, to provide a robust predictive overview for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activities: A Data-Driven Overview

To establish a quantitative basis for comparison, this section summarizes the reported biological activities of selected, well-researched benzaldehyde derivatives. The data is presented in terms of IC₅₀ (the half maximal inhibitory concentration) for antioxidant and anticancer activities, and Minimum Inhibitory Concentration (MIC) for antimicrobial effects. These metrics provide a standardized measure of potency.

Antioxidant Activity

The antioxidant capacity of phenolic compounds like benzaldehyde derivatives is often attributed to their ability to donate a hydrogen atom or an electron to scavenge free radicals.[4][5] The substitution pattern on the aromatic ring significantly influences this activity.[6] Generally, electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃), enhance antioxidant potential.[4]

CompoundAssayIC₅₀ (µg/mL)Reference
Vanillin DPPH Radical Scavenging> 100[6]
Syringaldehyde DPPH Radical Scavenging~30-40 (variable)[6]
Protocatechuic Aldehyde DPPH Radical Scavenging< 10[6]
2,3-Dihydroxybenzaldehyde Peroxidase InhibitionHigh Activity[3]
Trolox (Standard) DPPH Radical Scavenging~5-10[7]

Table 1: Comparative Antioxidant Activity of Benzaldehyde Derivatives.

Antimicrobial Activity

Vanillin and its derivatives are known to possess antimicrobial properties, often acting in a bacteriostatic manner by affecting the cytoplasmic membrane.[8][9] The efficacy can vary significantly depending on the microbial species and the specific chemical structure of the benzaldehyde derivative.[8][10]

CompoundOrganismMIC (mg/mL)Reference
Vanillin E. coli (MDR)1.25[10]
Vanillin S. aureus (MDR)2.5[10]
Vanillic Acid Staphylococcus sp.Not specified (Zone of Inhibition: 22.67 mm)[11]
Syringaldehyde K. pneumoniaReduced population by 61% (concentration not specified)Not specified in snippets

Table 2: Comparative Antimicrobial Activity of Benzaldehyde Derivatives.

Anticancer Activity

The anticancer potential of benzaldehyde derivatives is a significant area of research. Syringaldehyde-derived chalcones, for example, have demonstrated notable cytotoxicity against various cancer cell lines, inducing apoptosis and cell cycle arrest.[12][13] The mechanism often involves interaction with key signaling pathways that regulate cell proliferation and survival.[14]

CompoundCell LineIC₅₀ (µM)Reference
Syringaldehyde-Chalcone Hybrid (CSH1) TNBC cells (MDA-MB-231)~5-10 (deduced from study)[14]
Syringaldehyde-derived Chalcone (2a) A2780 (Ovarian Cancer)< 10 (deduced from study)[12]
Substituted Benzaldehydes (general) Various (OVCAR-8, HL-60)0.36 - 4.75 µg/mL[2]
Doxorubicin (Standard) VariousSub-micromolar range[2]

Table 3: Comparative Anticancer Activity of Benzaldehyde Derivatives.

Structure-Activity Relationship (SAR) Analysis: Predicting the Profile of this compound

The unique combination of allyl, ethoxy, and isopropoxy groups on the benzaldehyde ring of our target compound provides several strategic features for predicting its biological activity.

  • The Allyl Group : The presence of an allyl (-CH₂-CH=CH₂) group is a key feature. Allyl-phenols, such as eugenol, are known for their significant biological activities. This group can provide a reactive handle for metabolic processes and may contribute to enhanced membrane permeability. In the context of anticancer activity, allyl groups can be involved in targeting specific cellular components.

  • The Alkoxy Groups (Ethoxy and Isopropoxy) : Compared to the methoxy groups found in vanillin and syringaldehyde, the ethoxy (-OCH₂CH₃) and isopropoxy (-OCH(CH₃)₂) groups on the target molecule increase its lipophilicity. This enhanced lipophilicity could lead to improved transport across cell membranes, potentially increasing bioavailability and intracellular concentration. Vanillin derivatives with higher lipophilicity have shown improved ability to permeate or disrupt the cell membranes of Gram-positive bacteria.[10] However, the increased steric bulk of the isopropoxy group compared to a methoxy group might influence how the molecule fits into the binding site of a target enzyme or receptor, which could either enhance or diminish its activity depending on the specific target.

  • Overall Substitution Pattern : The 4-isopropoxy and 5-ethoxy groups are electron-donating, which is a favorable characteristic for antioxidant activity by stabilizing the resulting phenoxy radical.[4] The overall electronic and steric profile suggests that this compound could possess a unique spectrum of activity. It is plausible to hypothesize potent antioxidant properties due to the electron-donating substituents. Its antimicrobial and anticancer activities are likely to be significant, potentially enhanced by its increased lipophilicity, though this requires empirical validation.

Mechanistic Insights: Potential Signaling Pathway Interactions

Many bioactive benzaldehydes exert their effects by modulating key intracellular signaling pathways that are often dysregulated in diseases like cancer and chronic inflammation.[15][16] Two of the most critical pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone in regulating inflammation, immunity, and cell survival.[17][18] Its constitutive activation is a hallmark of many cancers and inflammatory diseases.[15][19] Bioactive compounds, including certain phenolic aldehydes, can inhibit this pathway, leading to reduced production of pro-inflammatory mediators and the induction of apoptosis in cancer cells.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB binds & inhibits Proteasome Proteasomal Degradation IkB->Proteasome targeted for Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription activates Inhibitor Benzaldehyde Derivatives Inhibitor->IKK inhibit

Caption: Simplified NF-κB signaling pathway and potential inhibition by benzaldehyde derivatives.

MAPK Signaling Pathway

The MAPK pathway transduces extracellular signals to intracellular responses, controlling fundamental cellular processes like proliferation, differentiation, and apoptosis.[20][21] It is frequently overactive in various cancers due to mutations in key components like RAS or RAF.[22] Targeting this pathway is a major strategy in cancer therapy.

Standardized Experimental Protocols

To ensure the reproducibility and validity of comparative data, standardized in vitro assays are essential. Below are outlines of key experimental protocols.

Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[5][7]

Methodology:

  • Reagent Preparation : Prepare a stock solution of the test compound and a series of dilutions in methanol or ethanol. Prepare a fresh solution of DPPH in the same solvent to a standard absorbance (e.g., ~1.0 at 517 nm).

  • Reaction : Add a small volume of each compound dilution to the DPPH solution in a 96-well plate. Include a positive control (e.g., Trolox or Ascorbic Acid) and a blank (solvent only).[7]

  • Incubation : Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[5]

  • Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation : Calculate the percentage of radical scavenging activity for each concentration. Plot the percentage of inhibition against concentration to determine the IC₅₀ value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[23][24]

MIC_Workflow Start Start PrepCulture Prepare Bacterial Inoculum (e.g., 5x10^5 CFU/mL) Start->PrepCulture Inoculate Inoculate Wells with Bacterial Suspension PrepCulture->Inoculate SerialDilution Perform 2-fold Serial Dilution of Test Compound in Broth (96-well plate) SerialDilution->Inoculate Incubate Incubate Plate (e.g., 37°C for 18-24h) Inoculate->Incubate Read Visually Inspect for Turbidity (Bacterial Growth) Incubate->Read End Determine MIC: Lowest concentration with no visible growth Read->End

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 3: MTT Assay for Cytotoxicity (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25][26]

Methodology:

  • Cell Seeding : Seed cancer cells (e.g., HL-60, A2780) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).[27] Include untreated cells as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.[28]

  • Absorbance Reading : Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

While direct experimental data for this compound is currently limited, a comparative analysis based on the established biological activities of its structural analogs provides a strong predictive foundation. The unique combination of allyl, ethoxy, and isopropoxy substituents suggests a promising profile, particularly in terms of antioxidant, antimicrobial, and anticancer activities, potentially enhanced by increased lipophilicity.

The SAR analysis indicates that this novel derivative warrants empirical investigation. The standardized protocols outlined in this guide offer a clear roadmap for such studies. Future research should focus on the synthesis and subsequent in vitro evaluation of this compound against a panel of antioxidant, antimicrobial, and cancer cell line assays. Elucidating its precise mechanisms of action, particularly its interaction with key signaling pathways like NF-κB and MAPK, will be crucial in unlocking its full therapeutic potential. This compound stands as an intriguing candidate for further exploration in the field of drug discovery.

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  • Synthesis, characterization, and anticancer activity of syringaldehyde-derived chalcones against female cancers. Semantic Scholar. [Link]

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  • Microbial conversion of vanillin for enhanced antimicrobial activity: A comprehensive study. International Journal of Advanced Biochemistry Research. [Link]

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A Comparative Guide to the Structural Validation of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a principal analytical technique, offering profound insights into molecular architecture at the atomic level.[4][5] This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR data for the synthesized aromatic aldehyde, 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde, and contrasts it with a structurally related analogue, 4-ethoxy-3-methoxybenzaldehyde, to underscore the power of NMR in structural validation.

While experimental spectra for this compound are not publicly available, this guide utilizes predicted NMR data, a common and increasingly accurate practice in modern chemistry, often employing machine learning and DFT calculations.[6][7][8]

Molecular Structure and Predicted NMR Data

The structural integrity of a molecule is paramount, and NMR spectroscopy provides a detailed roadmap of its atomic connectivity.[3] Below is a visual representation of this compound, followed by its predicted ¹H and ¹³C NMR data.

Caption: Molecular structure of this compound.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.85s1HAldehyde (-CHO)
7.30s1HAromatic (Ar-H)
7.28s1HAromatic (Ar-H)
5.95m1HAllyl (-CH=CH₂)
5.10d1HAllyl (=CH₂)
5.05d1HAllyl (=CH₂)
4.60sept1HIsopropoxy (-OCH(CH₃)₂)
4.10q2HEthoxy (-OCH₂CH₃)
3.40d2HAllyl (Ar-CH₂-)
1.40t3HEthoxy (-OCH₂CH₃)
1.35d6HIsopropoxy (-OCH(CH₃)₂)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
191.5Aldehyde (C=O)
158.0Aromatic (Ar-C-O)
153.0Aromatic (Ar-C-O)
137.0Allyl (-CH=)
135.0Aromatic (Ar-C-Allyl)
131.0Aromatic (Ar-C-CHO)
116.0Allyl (=CH₂)
109.0Aromatic (Ar-CH)
108.0Aromatic (Ar-CH)
72.0Isopropoxy (-OCH)
65.0Ethoxy (-OCH₂)
34.0Allyl (Ar-CH₂)
22.0Isopropoxy (-CH₃)
15.0Ethoxy (-CH₃)
Comparative Analysis with 4-Ethoxy-3-methoxybenzaldehyde

To highlight the specificity of the NMR data, a comparison with a structurally similar molecule, 4-ethoxy-3-methoxybenzaldehyde (a close relative of vanillin), is instructive.

Table 3: Experimental ¹H and ¹³C NMR Data for 4-Ethoxy-3-methoxybenzaldehyde

NucleusChemical Shift (ppm)Multiplicity / Assignment
¹H9.82s, Aldehyde (-CHO)
7.42d, Aromatic (Ar-H)
7.40s, Aromatic (Ar-H)
6.95d, Aromatic (Ar-H)
4.18q, Ethoxy (-OCH₂CH₃)
3.92s, Methoxy (-OCH₃)
1.48t, Ethoxy (-OCH₂CH₃)
¹³C191.1Aldehyde (C=O)
154.9Aromatic (Ar-C-O)
149.8Aromatic (Ar-C-O)
129.9Aromatic (Ar-C)
126.6Aromatic (Ar-CH)
111.4Aromatic (Ar-CH)
109.5Aromatic (Ar-CH)
64.5Ethoxy (-OCH₂)
56.0Methoxy (-OCH₃)
14.7Ethoxy (-CH₃)

The comparison reveals distinct differences, primarily in the signals corresponding to the allyl and isopropoxy groups in the target molecule, which are absent in the spectrum of 4-ethoxy-3-methoxybenzaldehyde. The presence of the characteristic allyl proton signals (~5-6 ppm) and the isopropoxy methine and methyl signals (~4.6 and ~1.35 ppm, respectively) provide unequivocal evidence for the structure of this compound.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, the following protocols are recommended.

Sample Preparation

A well-prepared sample is critical for obtaining a high-resolution NMR spectrum.[9][10][11]

  • Weighing the Sample: Accurately weigh 5-20 mg of the solid compound for ¹H NMR and 20-50 mg for ¹³C NMR.[9][12]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic molecules.[13]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.[9]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube, ensuring no solid particles are transferred.[11][12]

  • Capping and Cleaning: Cap the NMR tube securely and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.[9]

cluster_prep Sample Preparation A Weigh Sample (5-20 mg for ¹H, 20-50 mg for ¹³C) B Select & Add Deuterated Solvent (~0.6-0.7 mL) A->B C Dissolve Sample (Vortex/Sonicate) B->C D Transfer to NMR Tube C->D E Cap & Clean Tube D->E

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following steps outline the general procedure for acquiring NMR spectra.

  • Instrument Setup: Insert the prepared NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the magnetic field homogeneity, which is crucial for high resolution.[9]

  • Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal detection.

  • Acquisition Parameters: Set the appropriate experimental parameters, including the number of scans, spectral width, and relaxation delay.

  • Data Acquisition: Initiate the acquisition of the Free Induction Decay (FID).

  • Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase and baseline corrections are then applied to the spectrum.

cluster_acq NMR Data Acquisition & Processing F Insert Sample & Lock G Shim Magnetic Field F->G H Tune & Match Probe G->H I Set Acquisition Parameters H->I J Acquire FID I->J K Fourier Transform J->K L Phase & Baseline Correction K->L

Caption: Workflow for NMR data acquisition and processing.

Conclusion

The detailed analysis of predicted ¹H and ¹³C NMR data provides a robust framework for the structural validation of this compound. The comparative approach with a known analogue effectively demonstrates the diagnostic power of NMR spectroscopy in identifying specific functional groups and confirming molecular structure. Adherence to the outlined experimental protocols is essential for obtaining high-quality data, a prerequisite for confident structural elucidation in the rigorous environment of pharmaceutical research and development.

References

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A Comparative Guide to the Biological Activities of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde and Vanillin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic agent discovery, phenolic aldehydes represent a class of compounds with significant and diverse biological activities. This guide provides an in-depth comparative analysis of two such molecules: the well-characterized natural product, vanillin, and the less-explored synthetic derivative, 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde. While vanillin's bioactivities are extensively documented, this guide will extrapolate the potential therapeutic profile of this compound based on established structure-activity relationships of analogous benzaldehyde derivatives, offering a predictive framework for future research.

Introduction to the Molecules

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a primary component of the vanilla bean extract and is widely used as a flavoring agent in foods, beverages, and pharmaceuticals.[1] Beyond its organoleptic properties, vanillin has garnered significant attention for its multifaceted pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.[1] Its safety profile is well-established, with the FDA recognizing it as a safe food additive.[1]

This compound is a synthetic benzaldehyde derivative. Direct experimental data on its biological activities are scarce in publicly available literature. However, its structural features—a benzaldehyde core with allyl, ethoxy, and isopropoxy substitutions—provide a basis for predicting its potential bioactivities by drawing comparisons with structurally related compounds. The presence of these functional groups is anticipated to modulate its electronic and steric properties, thereby influencing its interaction with biological targets.

Comparative Analysis of Biological Activities

This section will compare the known biological activities of vanillin with the predicted activities of this compound, supported by data from structurally similar compounds.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals.[2]

Vanillin exhibits notable antioxidant activity, although the results can vary depending on the assay used. It has demonstrated potent scavenging of the ABTS radical cation and has shown strong activity in the oxygen radical absorbance capacity (ORAC) assay.[3][4] However, its activity against the DPPH radical is reported to be weak.[3] The antioxidant mechanism of vanillin is thought to involve the donation of the hydrogen atom from its phenolic hydroxyl group.[2]

This compound: The antioxidant potential of this molecule is inferred from its structure. The core phenolic aldehyde structure is a prerequisite for antioxidant activity. The presence of an allyl group might enhance its radical scavenging capacity. The ethoxy and isopropoxy groups, being electron-donating, could potentially increase the stability of the resulting phenoxy radical, thereby contributing to its antioxidant effect. However, the replacement of the hydroxyl group with an isopropoxy group may diminish its hydrogen-donating ability, a key mechanism for radical scavenging. Further experimental validation is necessary to confirm its antioxidant profile.

CompoundAntioxidant AssayIC50 Value / ActivityReference
Vanillin ABTS Radical ScavengingStronger than ascorbic acid and Trolox[4]
DPPH Radical ScavengingWeak activity[3]
ORAC AssayStronger than ascorbic acid and Trolox[4]
Protocatechuic Aldehyde DPPH Radical ScavengingMore active than BHT and BHANot specified in snippets
Syringaldehyde DPPH Radical ScavengingSignificant activityNot specified in snippets
Anti-inflammatory Activity

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Many phenolic compounds exert anti-inflammatory effects by modulating key signaling pathways.

Vanillin has well-documented anti-inflammatory properties. It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in various cell models.[5] Mechanistically, vanillin has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[5]

This compound: Based on the activities of other benzaldehyde derivatives, it is plausible that this compound possesses anti-inflammatory properties. The anti-inflammatory effects of such molecules are often linked to their ability to modulate the NF-κB and MAPK pathways.[6] The allyl, ethoxy, and isopropoxy substitutions could influence its interaction with key enzymes and transcription factors in these pathways. For instance, the lipophilicity conferred by the ethoxy and isopropoxy groups might enhance cell membrane permeability and interaction with intracellular targets.

CompoundCell LineEffectIC50 ValueReference
Vanillin RAW 264.7 MacrophagesInhibition of NO, TNF-α, IL-6, IL-1β productionNot specified[5]
Syringaldehyde RAW 264.7 MacrophagesInhibition of LPS-induced COX-2 activity19.23 µM[7]
Protocatechuic Aldehyde -Decreases TNF-α and IL-6 levelsNot specified[8]
Antimicrobial Activity

The increasing prevalence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents from natural and synthetic sources.

Vanillin exhibits broad-spectrum antimicrobial activity against bacteria and fungi.[9] Its mode of action is believed to involve the disruption of cell membrane integrity, leading to the dissipation of ion gradients and inhibition of respiration.[10] Vanillin's inhibitory action is generally considered to be bacteriostatic rather than bactericidal.[10]

This compound: The antimicrobial potential of this compound can be inferred from its structural similarity to other bioactive benzaldehydes. The aldehyde functional group is often crucial for antimicrobial activity. The lipophilic nature of the ethoxy and isopropoxy groups may facilitate its passage through microbial cell membranes, potentially enhancing its efficacy. The allyl group could also contribute to its antimicrobial profile.

CompoundOrganism(s)MIC/MBC (mg/mL)Reference
Vanillin E. coli, Salmonella, S. aureusMIC: 1.25-2.5, MBC: 5-10[5][11]
Vanillin E. coli, L. plantarum, L. innocuaMICs: 15, 75, and 35 mmol/L respectively[10]
Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced side effects is a major focus of drug discovery.

Vanillin has demonstrated promising anticancer properties in various cancer cell lines and animal models.[12][13] It can induce apoptosis, inhibit cell proliferation, and suppress metastasis.[1][14] The anticancer mechanisms of vanillin are multifaceted and include the modulation of signaling pathways such as NF-κB and MAPK, and the inhibition of matrix metalloproteinases.[13][14] Some studies suggest that vanillin can also enhance the efficacy of conventional chemotherapy drugs.[12] However, clinical trials in humans are still limited.[15]

This compound: The potential anticancer activity of this synthetic derivative is speculative but can be guided by the structure-activity relationships of other anticancer benzaldehydes. The substituted benzaldehyde scaffold is a common feature in a number of compounds with cytotoxic and antiproliferative activities. The specific combination of allyl, ethoxy, and isopropoxy groups could lead to novel interactions with cancer-related targets. Further investigation is required to determine its efficacy and mechanism of action against cancer cells.

CompoundCancer Cell LineEffectReference
Vanillin Colorectal adenocarcinoma (HT-29)Induces apoptosis and inhibits proliferation[1]
Vanillin Human hepatic carcinoma (HepG2) and neuroblastoma (SH-SY5Y)Inhibits proliferation and induces apoptosis[16]
Benzyloxybenzaldehyde derivatives HL-60Arrested cell cycle progression and induced apoptosis[17]

Experimental Protocols

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.[2]

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

Protocol:

  • Generation of ABTS radical cation (ABTS•+): Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ working solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction mixture: Add 10 µL of the test compound at various concentrations to 190 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[18]

Anti-inflammatory Activity Assay

This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubation: Incubate the mixture at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[9][17]

Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that reduces cell viability by 50%) can be determined.[19]

Signaling Pathway and Workflow Diagrams

Caption: The NF-κB signaling pathway and the inhibitory role of vanillin.

MAPK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress / Growth Factors Receptor Receptor Stress_Stimuli->Receptor MAPKKK MAPKKK (e.g., MEKK, RAF) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors translocates & phosphorylates Vanillin Vanillin / Benzaldehyde Derivative Vanillin->MAPK inhibits phosphorylation Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) Transcription_Factors->Gene_Expression regulates

Caption: The MAPK signaling cascade and the inhibitory action of vanillin.

Conclusion and Future Perspectives

Vanillin stands as a well-established natural compound with a broad spectrum of beneficial biological activities, supported by a wealth of experimental data. Its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties make it a valuable lead compound for drug development.

In contrast, the biological profile of this compound remains largely unexplored. However, based on the principles of structure-activity relationships and the known bioactivities of analogous benzaldehyde derivatives, it is reasonable to hypothesize that this synthetic compound may also possess significant therapeutic potential. The presence of the allyl, ethoxy, and isopropoxy functional groups could confer unique pharmacological properties, potentially leading to enhanced efficacy or a different spectrum of activity compared to vanillin.

This comparative guide underscores the need for comprehensive experimental evaluation of this compound to validate its predicted biological activities. Future research should focus on in vitro and in vivo studies to elucidate its mechanisms of action and to assess its safety and efficacy. Such investigations will be crucial in determining whether this novel benzaldehyde derivative can be developed into a valuable therapeutic agent.

References

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  • Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli. PubMed. [Link]

  • Vanillin prevents the growth of endometriotic lesions through anti-inflammatory and antioxidant pathways in a mouse model. PubMed. [Link]

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  • Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. PubMed. [Link]

  • Microbial conversion of vanillin for enhanced antimicrobial activity: A comprehensive study. International Journal of Advanced Biochemistry Research. [Link]

  • Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. Semantic Scholar. [Link]

  • Evaluation of antioxidant activity of vanillin by using multiple antioxidant assays. Request PDF. [Link]

  • Protocatechuic Aldehyde Protects Against Isoproterenol-Induced Cardiac Hypertrophy via Inhibition of the JAK2/STAT3 Signaling Pathway. PubMed. [Link]

  • Mode of antimicrobial action of vanillin against Escherichia coli, Lactobacillus plantarum and Listeria innocua. PubMed. [Link]

  • Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Oriental Journal of Chemistry. [Link]

  • Vanillin selectively modulates the action of antibiotics against resistant bacteria. PubMed. [Link]

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  • Evidence of vanillin binding to CAMKIV explains the anti-cancer mechanism in human hepatic carcinoma and neuroblastoma cells. PubMed. [Link]

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  • A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. PubMed Central. [Link]

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  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. PubMed. [Link]

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A Comparative Guide to the Analytical Validation of a New Synthetic Batch of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust validation of newly synthesized chemical batches is a cornerstone of reproducible scientific research and drug development.[1][2][3] This guide provides a comprehensive framework for the analytical validation of a new synthetic batch of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde, a polysubstituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. We present a multi-tiered analytical approach, comparing the new batch against a certified reference standard to establish its identity, purity, and structural integrity. Detailed, step-by-step protocols for spectroscopic and chromatographic analyses are provided, underpinned by the principles of scientific rigor and causality. This document serves as an objective, data-driven resource for researchers, quality control analysts, and drug development professionals to ensure the consistency and quality of their chemical starting materials.

Introduction: The Imperative for Rigorous Batch Validation

This compound is a complex organic molecule whose utility as a synthetic precursor is entirely dependent on its structural fidelity and purity. In any multi-step synthesis, the introduction of an impure or misidentified starting material can lead to failed reactions, the generation of complex side-products, and a significant loss of time and resources. Batch-to-batch variability is an inherent challenge in chemical manufacturing; therefore, a systematic validation process is not merely a quality control measure but a critical step to ensure the reliability and reproducibility of experimental outcomes.[1][4]

The validation process, as outlined in this guide, is designed to provide documented evidence that a new batch of a compound consistently meets predetermined specifications and quality attributes.[3][5] Our approach is aligned with the principles outlined in internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), which emphasize demonstrating that an analytical procedure is suitable for its intended purpose.[6][7][8][9][10]

The Comprehensive Validation Workflow

A successful validation workflow is systematic, moving from broad identity confirmation to precise purity quantification. Each step provides a layer of evidence, culminating in a high-confidence assessment of the new batch. The causality is clear: we first confirm the molecule is what we think it is (identity), and only then do we meticulously quantify how much of it is present relative to any impurities (purity).

Below is a diagram of the logical workflow for validating a new chemical batch.

Validation_Workflow cluster_0 Phase 1: Identity & Structural Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Final Assessment NMR ¹H & ¹³C NMR Spectroscopy (Confirms C-H Framework) FTIR FT-IR Spectroscopy (Confirms Functional Groups) NMR->FTIR MS Mass Spectrometry (Confirms Molecular Weight) FTIR->MS HPLC HPLC-UV Analysis (Quantifies Purity & Impurities) MS->HPLC Solvent Residual Solvent Analysis (GC-HS) (If Applicable) HPLC->Solvent Compare Data Comparison (New Batch vs. Reference) Solvent->Compare Decision Release or Reject Batch Compare->Decision Batch Receive New Synthetic Batch Batch->NMR

Sources

A Comparative Guide to the Antioxidant Properties of Substituted Benzaldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous search for novel therapeutic agents, the antioxidant potential of substituted benzaldehydes has garnered significant attention. These aromatic aldehydes, distinguished by the presence of various functional groups on the benzene ring, exhibit a wide spectrum of free-radical scavenging capabilities. This guide provides an in-depth comparison of their antioxidant properties, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for potent antioxidant candidates.

The Chemical Rationale: Understanding Antioxidant Mechanisms

The antioxidant activity of substituted benzaldehydes, particularly those bearing hydroxyl groups, is primarily governed by their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS)[1]. This action disrupts the chain reactions of oxidation that can lead to cellular damage. The two predominant mechanisms are:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby quenching it. The resulting benzaldehyde radical is stabilized by resonance.

  • Single Electron Transfer (SET): An electron is transferred from the antioxidant molecule to the free radical, forming a cation radical from the antioxidant and an anion from the free radical. This is often followed by proton transfer.

The efficiency of these mechanisms is profoundly influenced by the nature and position of the substituents on the benzaldehyde scaffold.

Structure-Activity Relationship: The Key to Potency

The antioxidant capacity of a substituted benzaldehyde is not arbitrary; it is dictated by its chemical structure. The interplay of various substituents determines the molecule's ability to scavenge free radicals.

The Crucial Role of Hydroxyl and Methoxy Groups

Hydroxyl (-OH) and methoxy (-OCH₃) groups are paramount in conferring antioxidant activity. Their electron-donating nature increases the electron density on the aromatic ring, facilitating the donation of a hydrogen atom or an electron.

  • Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups correlates with enhanced antioxidant activity. For instance, dihydroxybenzaldehydes exhibit greater radical scavenging potential than their monohydroxy counterparts[2][3].

  • Position of Hydroxyl Groups: The relative position of hydroxyl groups is critical. Ortho- and para-dihydroxy substitutions lead to higher antioxidant activity due to the formation of stable intramolecular hydrogen bonds and better resonance stabilization of the resulting radical.

  • Methoxy Substituents: Methoxy groups also contribute to antioxidant potential through their electron-donating resonance effect. Syringaldehyde, with two methoxy groups and one hydroxyl group, is a notable example of a potent natural antioxidant benzaldehyde[4].

Impact of Other Substituents

The influence of other functional groups can be broadly categorized:

  • Electron-Donating Groups (EDGs): Groups like alkyls and amines enhance antioxidant activity by increasing the electron density on the aromatic ring, making the hydroxyl protons more easily abstractable[5][6][7].

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and carboxyl (-COOH) generally diminish antioxidant activity. They pull electron density away from the ring, increasing the O-H bond dissociation energy and making it more difficult to donate a hydrogen atom[5][7].

Comparative Antioxidant Activity of Substituted Benzaldehydes

To provide a clear comparison, the following table summarizes the 50% inhibitory concentration (IC₅₀) values for various substituted benzaldehydes from two common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). A lower IC₅₀ value indicates a higher antioxidant activity.

CompoundSubstituentsDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Reference
BenzaldehydeNone>1000-[8]
4-Hydroxybenzaldehyde4-OH>500-[4]
2,4-Dihydroxybenzaldehyde2,4-diOH85.345.2[2]
3,4-Dihydroxybenzaldehyde3,4-diOH25.615.8[2]
2,3-Dihydroxybenzaldehyde2,3-diOH15.2-[8]
2,4,5-Trihydroxybenzaldehyde2,4,5-triOH10.8-[8]
Vanillin4-OH, 3-OCH₃150.789.4[4]
Syringaldehyde4-OH, 3,5-diOCH₃45.228.7[4]
4-Hydroxy-3-nitrobenzaldehyde4-OH, 3-NO₂>200-[8]

Note: IC₅₀ values can vary depending on the specific experimental conditions.

Experimental Protocols for Antioxidant Activity Assessment

Accurate and reproducible assessment of antioxidant activity is crucial. Below are detailed protocols for the DPPH and ABTS assays, widely used for their simplicity and reliability.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to reduce the stable DPPH radical.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the substituted benzaldehyde derivatives in methanol to obtain a series of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay is based on the reduction of the pre-formed ABTS radical cation.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•⁺):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • Working Solution Preparation: Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the substituted benzaldehyde derivatives in the same solvent used for dilution.

  • Reaction Mixture: Add 190 µL of the ABTS•⁺ working solution to 10 µL of each sample concentration in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

  • IC₅₀ Determination: The IC₅₀ value is determined from the dose-response curve.

Visualizing Structure-Activity Relationships and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the key relationships and processes.

G cluster_SAR Structure-Activity Relationship A Substituted Benzaldehyde B Antioxidant Activity A->B C Number & Position of -OH C->B Increases D Presence of -OCH3 D->B Increases E Electron-Donating Groups E->B Increases F Electron-Withdrawing Groups F->B Decreases G cluster_DPPH DPPH Assay Workflow P1 Prepare DPPH Solution (0.1 mM) P3 Mix DPPH and Sample P1->P3 P2 Prepare Benzaldehyde Samples P2->P3 P4 Incubate (30 min, dark) P3->P4 P5 Measure Absorbance at 517 nm P4->P5 P6 Calculate % Inhibition & IC50 P5->P6

Caption: Step-by-step workflow for the DPPH antioxidant assay.

G cluster_ABTS ABTS Assay Workflow A1 Generate ABTS Radical Cation A2 Prepare Working Solution (Abs ~0.7) A1->A2 A4 Mix ABTS•⁺ and Sample A2->A4 A3 Prepare Benzaldehyde Samples A3->A4 A5 Incubate (6 min) A4->A5 A6 Measure Absorbance at 734 nm A5->A6 A7 Calculate % Inhibition & IC50 A6->A7

Caption: Step-by-step workflow for the ABTS antioxidant assay.

Conclusion

The antioxidant properties of substituted benzaldehydes are intricately linked to their molecular architecture. The presence, number, and position of hydroxyl and methoxy groups are the most significant determinants of their radical scavenging efficacy, with electron-donating substituents further enhancing this activity. This guide provides a foundational understanding and practical protocols for the comparative evaluation of these promising compounds. For researchers in drug discovery and development, a systematic approach to studying these structure-activity relationships is essential for the rational design of novel and potent antioxidant agents.

References

  • Guzman, J. D. (2014). Natural Cinnamic Acids, Cinnamates and Cinnamaldehydes as Antioxidants and Antimicrobials. Journal of Chemical and Pharmaceutical Research, 6(9), 475-488.
  • Moreno, M., Estévez Brito, R., & Rodríguez Mellado, J. M. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus, 3(1), 1-9. [Link]

  • Rodríguez Mellado, J. M., et al. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus, 3(1), pp. 1-9.
  • Oriental Journal of Chemistry. (2018). Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. [Link]

  • G-Biosciences. DPPH Antioxidant Assay. [Link]

  • G-Biosciences. ABTS Antioxidant Capacity Assay. [Link]

  • protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. [Link]

  • Sghaier, M. B., et al. (2011). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays.
  • ResearchGate. (2021). Antioxidant activity by DPPH assay: in vitro protocol. [Link]

  • MDPI. (2023). Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. [Link]

  • Khoury, S., et al. (2016). Effect of Electron Donating Groups on Polyphenol-based Antioxidant Dendrimers. Molecules, 21(10), 1338.
  • PubMed. (2024). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. [Link]

  • ResearchGate. (2020). Electronic (Donating or Withdrawing) Effects of Ortho-Phenolic Substituents in Dendritic Antioxidants. [Link]

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HPLC vs. GC for Purity Determination of Aromatic Aldehydes: A Senior Application Scientist’s Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Aromatic Aldehyde Purity

Aromatic aldehydes, such as vanillin and benzaldehyde, are cornerstone molecules in the pharmaceutical, fragrance, and food industries. Their characteristic reactivity, centered on the carbonyl group, makes them valuable synthetic intermediates. However, this reactivity also predisposes them to side reactions, leading to impurities that can compromise the safety, efficacy, and sensory profile of the final product. Consequently, robust and reliable analytical methods for purity determination are not just a matter of quality control; they are a fundamental requirement for regulatory compliance and product success.

The two titans of chromatographic separation, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the primary tools for this task. The choice between them is a critical decision dictated by the physicochemical properties of the aldehyde and the specific analytical goals. This guide provides an in-depth comparison of these techniques, grounded in scientific principles and practical field experience, to empower researchers and drug development professionals in making the optimal methodological choice.

The Deciding Factor: Volatility and Thermal Stability

The fundamental difference between HPLC and GC lies in the state of the mobile phase—liquid for HPLC and gas for GC.[1] This distinction dictates the primary prerequisite for analysis:

  • Gas Chromatography (GC) requires the analyte to be volatile and thermally stable enough to exist in the gaseous state within the heated GC inlet and column without degradation.[2] Operating temperatures for the inlet can range from 150-300°C.[3]

  • High-Performance Liquid Chromatography (HPLC) analyzes samples in a liquid state at or near ambient temperatures, making it inherently suitable for compounds that are non-volatile or prone to decomposition at high temperatures.[2][3]

For many common aromatic aldehydes (e.g., benzaldehyde, vanillin), both techniques are viable. However, for higher molecular weight aldehydes or those with thermally sensitive functional groups, HPLC is often the more direct and safer choice.[4]

Head-to-Head Comparison: HPLC vs. GC

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation in a liquid mobile phase based on analyte partitioning between the liquid and a solid stationary phase (e.g., based on polarity).[5]Separation in a gaseous mobile phase based on analyte volatility and interaction with a stationary phase lining a column.[5]
Analytes Ideal for non-volatile, thermally labile, and polar compounds.[1]Best suited for volatile and thermally stable compounds.[1]
Sample Prep Often simple dissolution in the mobile phase or a compatible solvent.[6]May require derivatization for polar or thermally unstable aldehydes to increase volatility and stability.[7][8]
Instrumentation C18 reversed-phase columns are workhorses. UV-Vis detector is highly effective due to the aromatic chromophore.[9][10]Fused silica capillary columns (e.g., DB-5, HP-INNOWAX) are common. Flame Ionization Detector (FID) is standard for organic compounds.[11]
Speed Analysis times typically range from 5 to 30 minutes.[2][12]Often faster, with run times of minutes or even seconds for volatile compounds.[2]
Sensitivity Depends on the detector, but ppm to ppb levels are common.[4]Generally offers higher sensitivity for volatile compounds, especially with a Mass Spectrometry (MS) detector.[1][4]
Regulatory Widely cited in pharmacopeias (e.g., USP) for assay and impurity profiling.[13]Also a standard technique in pharmacopeias, particularly for residual solvents and volatile impurities.[14][15]

The Workflow: A Visual Comparison

The operational workflows for HPLC and GC, while both centered on chromatographic separation, differ significantly in their components and processes.

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC System cluster_data 3. Data Analysis Sample Aromatic Aldehyde Sample PreparedSample Prepared Sample (Vial) Sample->PreparedSample Solvent Dilution Solvent (e.g., Methanol/Water) Solvent->PreparedSample Injector Autosampler/ Injector PreparedSample->Injector Column C18 Column Injector->Column Pump HPLC Pump (Isocratic or Gradient) Pump->Injector MobilePhase Mobile Phase Reservoir MobilePhase->Pump Detector UV/Vis Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Purity Report (% Area) CDS->Report

Caption: Typical analytical workflow for HPLC purity analysis.

GC_Workflow cluster_prep 1. Sample Preparation (Optional Derivatization) cluster_gc 2. GC System cluster_data 3. Data Analysis Sample Aromatic Aldehyde Sample PreparedSample Prepared Sample (Vial) Sample->PreparedSample DerivAgent Derivatization Agent (e.g., PFBHA) DerivAgent->PreparedSample if needed Injector Heated Inlet (Split/Splitless) PreparedSample->Injector Column Capillary Column in Oven Injector->Column Carrier Carrier Gas (He, H2, N2) Carrier->Injector Detector Flame Ionization Detector (FID) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Report Purity Report (% Area) CDS->Report

Caption: Typical analytical workflow for GC purity analysis.

Experimental Protocols: A Case Study on Vanillin

To illustrate the practical application of both techniques, we present methodologies for determining the purity of vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely used aromatic aldehyde.

HPLC Protocol for Vanillin Purity

This method is adapted from common industry practices for analyzing vanillin and related compounds.[9][12]

1. Objective: To determine the purity of a vanillin sample and quantify related impurities, such as 4-hydroxybenzaldehyde, by reversed-phase HPLC with UV detection.

2. Materials & Instrumentation:

  • HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[10]

  • Reagents: HPLC-grade methanol, acetonitrile, and water; glacial acetic acid.

  • Standard: Vanillin reference standard (>99% purity).

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.5% Acetic Acid.

  • Mobile Phase B: Methanol with 0.5% Acetic Acid.

  • Gradient: 10-30% B (0-10 min), 30-80% B (10-17 min), hold at 80% B (17-18 min), 80-10% B (18-19 min), hold at 10% B (19-25 min).[9]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.[9]

  • Injection Volume: 10 µL.

4. Procedure:

  • Standard Preparation: Accurately weigh and dissolve ~25 mg of vanillin reference standard in methanol in a 25 mL volumetric flask to create a 1.0 mg/mL stock solution.

  • Sample Preparation: Prepare the vanillin sample to be tested at the same concentration (1.0 mg/mL) in methanol.

  • Analysis: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes. Inject the standard and sample solutions.

  • Calculation: Determine purity using the area percent method: Purity (%) = (Area of Vanillin Peak / Total Area of All Peaks) * 100.

GC Protocol for Vanillin Purity

This method is suitable for analyzing vanillin and related volatile/semi-volatile impurities. Direct injection is possible due to vanillin's thermal stability.

1. Objective: To determine the purity of a vanillin sample by capillary Gas Chromatography with Flame Ionization Detection (GC-FID).

2. Materials & Instrumentation:

  • GC System: Agilent 8890, Shimadzu GC-2010 Plus, or equivalent, with a split/splitless inlet and Flame Ionization Detector (FID).

  • Column: HP-INNOWAX (polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent polar column.[16]

  • Reagents: GC-grade acetone or methanol.

  • Gases: High-purity Helium (carrier), Hydrogen (FID), and Air (FID).

  • Standard: Vanillin reference standard (>99% purity).

3. Chromatographic Conditions:

  • Inlet Temperature: 250 °C.

  • Inlet Mode: Split, 50:1 ratio.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 150 °C, hold for 1 minute. Ramp at 10 °C/min to 240 °C, hold for 10 minutes.[16]

  • Detector: FID at 260 °C.

  • Injection Volume: 1 µL.

4. Procedure:

  • Standard Preparation: Accurately weigh and dissolve ~50 mg of vanillin reference standard in acetone in a 10 mL volumetric flask.

  • Sample Preparation: Prepare the vanillin sample to be tested at the same concentration (~5 mg/mL) in acetone.

  • Analysis: Perform a blank injection (acetone) to ensure system cleanliness. Inject the standard and sample solutions.

  • Calculation: Determine purity using the area percent method, similar to the HPLC calculation.

The Challenge of Labile Aldehydes: The Role of Derivatization in GC

While vanillin is well-behaved, many aldehydes are not. They can be thermally labile or exhibit poor peak shape due to their polarity.[7] In these cases, direct GC analysis is unreliable. The solution is chemical derivatization, a sample preparation technique that converts the aldehyde into a more stable and volatile derivative.[17]

The most common method is oximation using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[7] This reaction is highly efficient and converts the polar carbonyl group into a stable, less polar oxime derivative that chromatographs beautifully and is highly sensitive to electron capture detection (ECD) or MS.[8] However, this adds steps and complexity to the sample preparation process.[5]

Conclusion and Recommendations

Both HPLC and GC are powerful, validated techniques for the purity determination of aromatic aldehydes, and the choice is not always mutually exclusive. Often, they are used as complementary methods.

  • Choose HPLC as the primary method when:

    • The thermal stability and volatility of the aldehyde or its potential impurities are unknown or questionable.[3]

    • The sample contains non-volatile components (e.g., salts, formulation excipients).[2]

    • A direct, robust method with minimal sample preparation is desired for routine quality control.[5]

  • Choose GC as the primary method when:

    • The aldehyde and its expected impurities are known to be volatile and thermally stable.[1]

    • High sensitivity for volatile trace impurities is required, especially when coupled with an MS detector.[4]

    • Analysis speed is a critical factor for high-throughput screening.[2]

    • The laboratory is prepared to develop and validate derivatization protocols for more challenging analytes.[7]

Ultimately, the optimal choice is grounded in a thorough understanding of the analyte's chemistry and the specific questions the analysis seeks to answer. By weighing the factors of volatility, stability, required sensitivity, and operational simplicity, researchers can confidently select the right tool for the job, ensuring the quality and integrity of their materials.

References

  • Waters. (n.d.). Screening of Commercial Vanilla Extracts for Authenticity using the Breeze 2 Modular HPLC System. Waters. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Vanillin on Primesep SB Column. SIELC Technologies. Retrieved from [Link]

  • Pereira, L. F., et al. (2018). Analysis of vanillin by TLC and HPLC-PDA in herbal material and tincture from Vanilla planifolia Jacks ex. Andrews. Drug Analysis Research. Retrieved from [Link]

  • Al-Subhi, L., & Eid, N. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2141. Retrieved from [Link]

  • Ranadheera, C. S., et al. (2025). Facile authentication of commercial vanilla extracts using simple chromatographic method. Journal of Food Science and Technology. Retrieved from [Link]

  • USP. (n.d.). General Chapters: <621> CHROMATOGRAPHY. USP. Retrieved from [Link]

  • ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?. ResearchGate. Retrieved from [Link]

  • Kool, J., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(5), 1957-1966. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Royal Society of Chemistry. Retrieved from [Link]

  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent Technologies. Retrieved from [Link]

  • ResearchGate. (2015). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Retrieved from [Link]

  • Ion Science. (2020). Comparison of Photoionization and Flame Ionization Detectors. Ion Science. Retrieved from [Link]

  • LCGC. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. LCGC. Retrieved from [Link]

  • Chemsimply. (2025). How to test the purity of benzaldehyde? - Blog. Chemsimply. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs. GC: Comparison. Phenomenex. Retrieved from [Link]

  • PubMed. (1998). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Patsnap. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent Technologies. Retrieved from [Link]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. Retrieved from [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. Retrieved from [Link]

  • Acaitek. (2025). Differences Between PID And FID Detection Technologies. Acaitek. Retrieved from [Link]

  • Shimadzu. (n.d.). Detector. Shimadzu. Retrieved from [Link]

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A Spectroscopic Journey: The Stepwise Characterization of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and fine chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Polysubstituted benzaldehydes, in particular, serve as versatile scaffolds for the development of new therapeutic agents and specialized polymers. This guide presents a comprehensive spectroscopic comparison of a complex benzaldehyde, 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde, and its logical synthetic precursors. By examining the evolution of the spectral data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—at each synthetic stage, we provide a roadmap for researchers to characterize similarly substituted aromatic systems. This analysis is grounded in fundamental spectroscopic principles and supported by data from analogous compounds, offering insights into the causal relationships between structural modifications and their spectral signatures.

The Synthetic Pathway: A Logical Progression

The synthesis of this compound can be envisioned through a stepwise functionalization of a catechol-derived core. This guide will focus on the spectroscopic signatures of the following key compounds in a logical synthetic sequence:

  • Precursor 1: 1-Ethoxy-2-isopropoxybenzene - The foundational substituted aromatic ring.

  • Precursor 2: 4-Allyl-1-ethoxy-2-isopropoxybenzene - The introduction of the reactive allyl handle.

  • Final Product: this compound - The formylation of the ring to yield the target aldehyde.

The following diagram illustrates the synthetic workflow, providing a visual guide to the molecular transformations discussed.

G cluster_0 Synthetic Workflow Precursor_1 1-Ethoxy-2-isopropoxybenzene Precursor_2 4-Allyl-1-ethoxy-2-isopropoxybenzene Precursor_1->Precursor_2 Allylation Final_Product This compound Precursor_2->Final_Product Formylation (e.g., Vilsmeier-Haack)

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis of Precursor 1: 1-Ethoxy-2-isopropoxybenzene

Predicted Spectroscopic Data for 1-Ethoxy-2-isopropoxybenzene:
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the ethoxy and isopropoxy groups. The aromatic protons will likely appear as a complex multiplet in the range of δ 6.8-7.0 ppm. The ethoxy group will exhibit a triplet for the methyl protons (around δ 1.4 ppm) and a quartet for the methylene protons (around δ 4.0 ppm). The isopropoxy group will show a doublet for the two methyl groups (around δ 1.3 ppm) and a septet for the methine proton (around δ 4.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the four distinct aromatic carbons, with the two carbons attached to the oxygen atoms being the most downfield (in the δ 140-150 ppm range). The carbons of the ethoxy group will appear around δ 15 ppm (CH₃) and δ 64 ppm (CH₂). The isopropoxy carbons will be observed around δ 22 ppm (CH₃) and δ 71 ppm (CH).

  • IR Spectroscopy: The infrared spectrum will be characterized by C-H stretching vibrations of the aromatic ring (around 3050 cm⁻¹) and the alkyl groups (2850-2980 cm⁻¹). Strong C-O stretching bands for the aryl ethers will be prominent in the region of 1200-1250 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₆O₂ = 180.24 g/mol ). Fragmentation will likely involve the loss of the alkyl groups from the ether linkages.

Spectroscopic Analysis of Precursor 2: 4-Allyl-1-ethoxy-2-isopropoxybenzene

The introduction of an allyl group to the aromatic ring at the position para to the ethoxy group significantly alters the spectroscopic features. This transformation is typically achieved via a Claisen rearrangement of an allyl ether precursor.[4][5][6][7] The presence of the allyl group introduces new, characteristic signals in the NMR spectra and additional vibrational modes in the IR spectrum. Predictions are based on analogous compounds like 4-allyl-1-ethoxy-2-methoxybenzene.[8]

Predicted Spectroscopic Data for 4-Allyl-1-ethoxy-2-isopropoxybenzene:
  • ¹H NMR: The aromatic region will now show three distinct signals, likely appearing as doublets and a doublet of doublets, reflecting the trisubstituted pattern. The key diagnostic signals for the allyl group will be a doublet for the methylene protons attached to the ring (around δ 3.3 ppm), a multiplet for the vinylic methine proton (δ 5.9-6.1 ppm), and two multiplets for the terminal vinylic protons (δ 5.0-5.2 ppm). The signals for the ethoxy and isopropoxy groups will be similar to Precursor 1, with slight shifts due to the change in the overall electronic environment of the ring.

  • ¹³C NMR: The carbon NMR will now show six aromatic signals due to the loss of symmetry. The three carbons of the allyl group will be observable around δ 39 ppm (-CH₂-), δ 115 ppm (=CH₂), and δ 137 ppm (-CH=).

  • IR Spectroscopy: In addition to the previously mentioned bands, the IR spectrum will now feature characteristic C=C stretching of the allyl group around 1640 cm⁻¹ and C-H out-of-plane bending vibrations for the vinyl group around 910 and 990 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak will shift to reflect the addition of the allyl group (C₁₄H₂₀O₂ = 220.31 g/mol ). A prominent fragment is often observed corresponding to the loss of an allyl radical, leading to a stable benzylic cation.

Spectroscopic Analysis of the Final Product: this compound

The final step in the synthesis is the formylation of the aromatic ring, likely via a Vilsmeier-Haack reaction, to introduce the aldehyde functionality.[9][10][11][12][13] This reaction is regioselective, with the formyl group being directed to the position ortho to the isopropoxy group and para to the ethoxy group, a position activated by the electron-donating ether groups. The introduction of the strongly electron-withdrawing aldehyde group causes significant downfield shifts for the adjacent protons and carbons in the NMR spectra. Spectroscopic predictions are informed by data from similar structures like 3-allyl-4-ethoxy-5-methoxy-benzaldehyde.[14]

Predicted Spectroscopic Data for this compound:
  • ¹H NMR: The most notable new signal is the aldehyde proton, which will appear as a singlet far downfield, typically in the range of δ 9.8-10.0 ppm. The two remaining aromatic protons will be shifted downfield compared to Precursor 2 and will appear as two distinct singlets or doublets with a small coupling constant. The allyl, ethoxy, and isopropoxy group signals will also experience slight shifts.

  • ¹³C NMR: The aldehyde carbonyl carbon will introduce a new signal in the highly deshielded region of the spectrum, around δ 191 ppm. The aromatic carbon attached to the aldehyde group will also be significantly shifted.

  • IR Spectroscopy: The IR spectrum will be dominated by a strong C=O stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹. The C-H stretch of the aldehyde proton may also be visible as a pair of weak bands around 2720 and 2820 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of the final product (C₁₅H₂₀O₃ = 248.32 g/mol ). Fragmentation may involve the loss of the formyl group (CHO) or cleavage of the ether linkages.

Comparative Spectroscopic Data Summary

The following tables provide a summary of the predicted key spectroscopic features for this compound and its precursors, allowing for a direct comparison of their properties.

Table 1: Predicted ¹H NMR Data (δ, ppm)

Proton Assignment1-Ethoxy-2-isopropoxybenzene4-Allyl-1-ethoxy-2-isopropoxybenzeneThis compound
Aromatic-H~6.8-7.0 (m)~6.7-6.9 (m, 3H)~7.2-7.4 (s, 2H)
Aldehyde-H (-CHO)--~9.8-10.0 (s)
Allyl-H (-CH₂-CH=CH₂)-~3.3 (d)~3.4 (d)
Allyl-H (-CH₂-CH=CH₂)-~5.9-6.1 (m)~5.9-6.1 (m)
Allyl-H (-CH₂-CH=CH₂)-~5.0-5.2 (m, 2H)~5.1-5.3 (m, 2H)
Ethoxy-H (-OCH₂CH₃)~4.0 (q)~4.1 (q)~4.2 (q)
Ethoxy-H (-OCH₂CH₃)~1.4 (t)~1.4 (t)~1.5 (t)
Isopropoxy-H (-OCH(CH₃)₂)~4.5 (sept)~4.6 (sept)~4.7 (sept)
Isopropoxy-H (-OCH(CH₃)₂)~1.3 (d)~1.3 (d)~1.4 (d)

Table 2: Predicted ¹³C NMR Data (δ, ppm)

Carbon Assignment1-Ethoxy-2-isopropoxybenzene4-Allyl-1-ethoxy-2-isopropoxybenzeneThis compound
Aldehyde (-CHO)--~191
Aromatic C-O~140-150~145-155~150-160
Aromatic C-H/C-C~115-125~115-135~110-140
Allyl (-CH₂-)-~39~34
Allyl (-CH=)-~137~136
Allyl (=CH₂)-~115~116
Ethoxy (-OCH₂-)~64~64~65
Ethoxy (-CH₃)~15~15~15
Isopropoxy (-OCH-)~71~71~72
Isopropoxy (-CH₃)~22~22~22

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group1-Ethoxy-2-isopropoxybenzene4-Allyl-1-ethoxy-2-isopropoxybenzeneThis compound
Aromatic C-H Stretch~3050~3050~3050
Alkyl C-H Stretch2850-29802850-29802850-2980
Aldehyde C-H Stretch--~2720, ~2820
Aldehyde C=O Stretch--~1680-1700 (strong)
Allyl C=C Stretch-~1640~1640
Aromatic C=C Stretch~1500, ~1600~1500, ~1600~1500, ~1600
Aryl Ether C-O Stretch~1200-1250~1200-1250~1200-1250

Experimental Protocols

The following are detailed methodologies for the key experiments required for the characterization of this compound and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecules.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

  • ¹³C NMR Data Acquisition: Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 240 ppm) and a longer acquisition time with a greater number of scans are typically required.

  • Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: If using an ATR accessory, place a small amount of the liquid or solid sample directly onto the ATR crystal. If using transmission, a thin film of a liquid sample can be prepared between two KBr or NaCl plates.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption frequencies for the aldehyde, aromatic ring, ether, and allyl functional groups.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile for ESI; direct injection for EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

G cluster_1 Spectroscopic Analysis Workflow Sample Sample Preparation NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

Conclusion

This guide has provided a detailed, albeit predictive, spectroscopic comparison of this compound and its precursors. By systematically analyzing the changes in NMR, IR, and Mass spectra as functional groups are introduced, researchers can gain a deeper understanding of the structure-spectra relationship in complex aromatic molecules. The provided protocols serve as a standard for the characterization of these and similar compounds, ensuring data integrity and reproducibility. As new substituted benzaldehydes are synthesized in the pursuit of novel therapeutics and materials, this comparative approach will be an invaluable tool for their structural verification.

References

  • Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]

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  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-Benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • YouTube. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. [Link]

  • PubChem. (n.d.). 1-Ethoxy-2-methoxybenzene. [Link]

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  • Filo. (2025). Problem 94 IR Spectrum Mass Spectrum UV spectrum 13C NMR Spectrum. [Link]

  • Arkat USA. (2021). High yield synthesis of trans-azoxybenzene versus 2-isopropoxy-4-nitrobenzoic acid. [Link]

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  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.
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characterization of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde against a reference standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde is a complex substituted aromatic aldehyde with potential applications in fragrance, flavor, and as a versatile intermediate in pharmaceutical synthesis.[1][2][3] Its unique molecular architecture, featuring allyl, ethoxy, and isopropoxy functionalities, necessitates a robust and multi-faceted analytical approach to ensure its identity, purity, and consistency. This guide provides a comprehensive framework for the characterization of this compound, presenting a comparative analysis of a test sample against a well-characterized reference standard.

The methodologies detailed herein are grounded in established principles of analytical chemistry and are designed to provide a high degree of confidence in the quality of the material. We will explore the application of chromatographic and spectroscopic techniques to elucidate the compound's profile, with a focus on the causality behind experimental choices.

Physicochemical Properties and Reference Standard

A thorough characterization begins with an understanding of the fundamental physicochemical properties of the molecule. For the purpose of this guide, we will compare a newly synthesized or procured batch (Test Sample) of this compound against a certified Reference Standard (>99% purity).

PropertyThis compound (Expected)Reference Standard Specification
CAS Number 915924-52-6[1]915924-52-6
Molecular Formula C₁₅H₂₀O₃C₁₅H₂₀O₃
Molecular Weight 264.32 g/mol 264.32 g/mol
Appearance Colorless to pale yellow liquidClear, colorless liquid
Purity To be determined>99.0%

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound. The following workflow outlines the key analytical methods to be employed.

Analytical_Workflow cluster_Sample Sample Preparation cluster_Chromatography Chromatographic Purity & Quantification cluster_Spectroscopy Structural Elucidation & Confirmation Sample Test Sample & Reference Standard HPLC HPLC-UV Sample->HPLC Purity Assessment GC_MS GC-MS Sample->GC_MS Impurity Profiling NMR ¹H and ¹³C NMR Sample->NMR Structural Identity FTIR FTIR Sample->FTIR Functional Group Analysis

Caption: Comprehensive analytical workflow for the characterization of this compound.

Chromatographic Analysis: Purity Assessment and Impurity Profiling

Chromatographic methods are paramount for determining the purity of a substance and identifying any potential impurities. We will employ both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to provide a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. A reverse-phase method is generally suitable for benzaldehyde derivatives.[4][5][6][7]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6][8]

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point for method development. For example, a gradient from 30% to 100% acetonitrile over 15 minutes can be effective.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection Wavelength: 240 nm, a wavelength where many benzaldehyde derivatives exhibit strong absorbance.[7]

  • Sample Preparation: Prepare solutions of the test sample and reference standard in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 20 µL.[6]

Data Comparison:

ParameterReference StandardTest SampleAcceptance Criteria
Retention Time Consistent with the main peakMain peak should match the reference standard ± 2%Match Reference Standard
Purity (Area %) >99.0%To be determined≥98.0%
Impurity Profile Any single impurity ≤0.1%, Total impurities ≤0.5%To be determinedConforms to reference
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying low-level impurities. For aldehydes, derivatization may sometimes be employed to improve chromatographic performance and sensitivity, though direct analysis is often feasible.[9][10][11][12]

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[13]

  • Oven Temperature Program: Start at 40°C for 2 minutes, then ramp to 250°C at 8°C/min, and hold for 5 minutes.[13]

  • Injector Temperature: 250°C.

  • MS Ion Source Temperature: 200°C.[13]

  • MS Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 35 to 500.[13]

  • Sample Preparation: Prepare dilute solutions (e.g., 100 µg/mL) of the test sample and reference standard in a suitable solvent like dichloromethane or ethyl acetate.

Data Comparison:

ParameterReference StandardTest SampleAcceptance Criteria
Retention Time Consistent with the main peakMain peak should match the reference standard ± 2%Match Reference Standard
Mass Spectrum Characteristic fragmentation patternMain peak's mass spectrum should match the reference standard's library spectrumMatch Reference Standard
Purity (TIC Area %) >99.0%To be determined≥98.0%
Impurity Identity Any identified impurities should be documentedIdentification of any significant impurities through library matching and fragmentation analysisConforms to reference

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of the analyte, confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for the structural confirmation of organic molecules. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule's proton and carbon framework.

NMR_Interpretation cluster_Structure This compound cluster_NMR NMR Spectroscopy Structure Chemical Structure 1H_NMR ¹H NMR Structure->1H_NMR Proton Environment 13C_NMR ¹³C NMR Structure->13C_NMR Carbon Skeleton 1H_NMR->13C_NMR Correlates

Caption: Relationship between chemical structure and NMR spectroscopic data.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for this type of compound.[14][15]

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[14]

  • Sample Preparation: Dissolve approximately 10-20 mg of the test sample and reference standard in ~0.7 mL of the deuterated solvent.

Expected ¹H NMR Signals (Predicted):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)~9.8Singlet1H
Aromatic (Ar-H)~7.3-7.5Multiplet2H
Allyl (-CH=CH₂)~5.9-6.1Multiplet1H
Allyl (=CH₂)~5.0-5.2Multiplet2H
Isopropoxy (-CH(CH₃)₂)~4.5-4.7Septet1H
Ethoxy (-OCH₂CH₃)~4.0-4.2Quartet2H
Allyl (Ar-CH₂-)~3.4-3.6Doublet2H
Ethoxy (-OCH₂CH₃)~1.4-1.6Triplet3H
Isopropoxy (-CH(CH₃)₂)~1.3-1.5Doublet6H

Expected ¹³C NMR Signals (Predicted):

The ¹³C NMR spectrum is expected to show 15 distinct signals corresponding to the 15 carbon atoms in the molecule, including the carbonyl carbon of the aldehyde group at a downfield chemical shift.

Data Comparison: The ¹H and ¹³C NMR spectra of the test sample must be superimposable with those of the reference standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[16][17][18][19][20]

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sampling Technique: For a liquid sample, a thin film between two NaCl or KBr plates is suitable.

  • Data Acquisition: Typically scanned over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
C-H stretch (aromatic)3000-3100
C-H stretch (aldehyde)2720-2820
C=O stretch (aldehyde)1680-1700
C=C stretch (aromatic)1500-1600
C-O stretch (ethers)1000-1300
C=C stretch (alkene of allyl)~1640

Data Comparison: The FTIR spectrum of the test sample should exhibit all the characteristic absorption bands present in the spectrum of the reference standard.

Conclusion

The comprehensive analytical characterization of this compound requires a combination of chromatographic and spectroscopic techniques. By comparing a test sample against a well-defined reference standard using HPLC, GC-MS, NMR, and FTIR, researchers can confidently establish the identity, purity, and overall quality of the material. This rigorous approach is essential for ensuring the reliability and reproducibility of research findings and for the development of safe and effective products in the pharmaceutical and other industries.

References

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing). Available at: [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati - RSC Publishing. Available at: [Link]

  • Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier | Request PDF - ResearchGate. Available at: [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Publishing. Available at: [Link]

  • C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

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  • Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines - PubMed. Available at: [Link]

  • Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors - Oxford Academic. Available at: [Link]

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  • This compound, 95% Purity, C15H20O3, 5 grams. Available at: [Link]

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  • 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | C13H16O3 | CID 3144091 - PubChem. Available at: [Link]

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  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Human Metabolome Database. Available at: [Link]

  • 3-allyl-5-ethoxy-4-(2-propynyloxy)benzaldehyde - Optional[1H NMR] - Spectrum. Available at: [Link]

  • 3-Allyl-4-isopropoxy-5-methoxy-benzaldehyde | C14H18O3 | CID 6494235 - PubChem. Available at: [Link]

  • 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077 - PubChem - NIH. Available at: [Link]

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A Comparative Guide to the Influence of Ethoxy vs. Methoxy Groups on the Properties of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the subtle yet significant impact of functional group modifications on molecular properties is a cornerstone of rational design. This guide provides an in-depth technical comparison of two commonly encountered alkoxy substituents, the ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups, on the physicochemical and reactive properties of benzaldehyde derivatives. By understanding the nuanced interplay of electronic and steric effects, researchers can make more informed decisions in the design of molecules with tailored characteristics.

Fundamental Principles: Electronic and Steric Divergence

The differing properties imparted by ethoxy and methoxy groups stem from a combination of their electronic character and spatial footprint.

Electronic Effects: A Tale of Two Opposing Forces

Both methoxy and ethoxy groups exert a dual electronic influence on the aromatic ring: a powerful electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). The lone pairs on the oxygen atom can delocalize into the benzene ring's π-system, increasing electron density, particularly at the ortho and para positions. This resonance effect generally outweighs the inductive pull of the electronegative oxygen atom.

The Hammett equation provides a quantitative measure of these electronic effects. The substituent constants (σ) for para-substituted benzoic acids indicate that both groups are electron-donating, with very similar magnitudes.

Substituentσ_paraσ_meta
Methoxy (-OCH₃)-0.27+0.12
Ethoxy (-OCH₂CH₃)-0.25+0.10

Data sourced from established physical organic chemistry literature.

As the data indicates, the electron-donating character at the para position is slightly stronger for the methoxy group, though the difference is minimal. At the meta position, where the resonance effect is not operative, both groups are weakly electron-withdrawing due to their inductive effect.

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} . Caption: Electronic vs. Steric Effects of Alkoxy Groups.

Steric Influence: The Impact of Size

The primary physical distinction between the ethoxy and methoxy groups is their size. The additional ethyl group in the ethoxy substituent introduces greater steric bulk. This increased spatial requirement can hinder the approach of reagents to the aldehyde functional group and the ortho positions of the aromatic ring, a phenomenon known as steric hindrance.[1][2] While difficult to quantify precisely without specific kinetic data, this steric effect can play a significant role in reaction rates and product distributions.

Comparative Physicochemical Properties

The subtle differences in electronic and steric character manifest in the macroscopic physical properties of ethoxy- and methoxy-substituted benzaldehydes. The following table compares the properties of the para-substituted isomers.

Property4-Methoxybenzaldehyde4-Ethoxybenzaldehyde
Molecular Weight ( g/mol ) 136.15150.17
Melting Point (°C) 0[3]13-14[4]
Boiling Point (°C) 248[4]249-250[4]
Water Solubility (g/L at 25°C) 4.29[5]Insoluble[6][7]
logP 1.76[8]2.23[4]

The higher melting point of 4-ethoxybenzaldehyde can be attributed to its greater molecular weight and potentially more favorable crystal packing. The increased lipophilicity of the ethoxy-substituted compound, as indicated by its higher logP value and insolubility in water, is a direct consequence of the larger nonpolar ethyl group.

Spectroscopic Signatures: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the electronic environment of these molecules.

¹H and ¹³C NMR Spectroscopy

In ¹H NMR, the chemical shifts of the aromatic protons are influenced by the electron-donating nature of the alkoxy groups. The ortho and para protons are expected to be shifted upfield (to lower ppm values) compared to unsubstituted benzaldehyde.

Proton4-Methoxybenzaldehyde (δ, ppm)4-Ethoxybenzaldehyde (δ, ppm)
Aldehyde (-CHO)~9.87~9.87
Aromatic (ortho to -CHO)~7.83~7.82
Aromatic (ortho to -OR)~6.97~6.95
Alkoxy (-OCH₃)~3.87 (s)-
Alkoxy (-OCH₂CH₃)-~4.12 (q), ~1.44 (t)

Note: Approximate chemical shifts are based on typical values and may vary slightly depending on the solvent and experimental conditions.

In ¹³C NMR, the carbonyl carbon chemical shift provides a direct measure of its electrophilicity. The electron-donating alkoxy groups are expected to shield the carbonyl carbon, shifting it to a lower ppm value compared to benzaldehyde.

Carbon4-Methoxybenzaldehyde (δ, ppm)4-Ethoxybenzaldehyde (δ, ppm)
Carbonyl (C=O)~191.3[9]~190.7
Aromatic (C-OR)~164.2[9]~163.7
Aromatic (C-CHO)~129.7[9]~130.0
Aromatic (ortho to -CHO)~131.8[9]~131.9
Aromatic (ortho to -OR)~114.5[9]~114.6
Alkoxy (-OCH₃)~55.7[9]-
Alkoxy (-OCH₂CH₃)-~63.9, ~14.6

Note: ¹³C NMR data for 4-ethoxybenzaldehyde is estimated based on spectral databases and may vary.

Infrared (IR) Spectroscopy

The C=O stretching frequency in the IR spectrum is also sensitive to the electronic environment. Electron-donating groups decrease the bond order of the carbonyl group, resulting in a lower stretching frequency (wavenumber).

Vibration4-Methoxybenzaldehyde (cm⁻¹)4-Ethoxybenzaldehyde (cm⁻¹)
C=O Stretch~1685~1684
C-O-C Stretch (Aromatic)~1260~1255

Note: Wavenumbers are approximate and can vary based on the sampling method.

The subtle differences in the C=O stretching frequencies further support the very similar electronic effects of the two groups.

Chemical Reactivity: A Focus on Nucleophilic Addition

The reactivity of the aldehyde group is a key consideration. In nucleophilic addition reactions, the rate is largely governed by the electrophilicity of the carbonyl carbon.

dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5, layout=dot]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

} . Caption: Relative Reactivity of Substituted Benzaldehydes.

Both methoxy and ethoxy groups, being electron-donating, decrease the partial positive charge on the carbonyl carbon, thus reducing its reactivity towards nucleophiles compared to unsubstituted benzaldehyde. Given their very similar electronic effects, their reactivity is expected to be comparable. However, the greater steric bulk of the ethoxy group may slightly decrease the rate of reaction, particularly with larger nucleophiles, by impeding their approach to the carbonyl carbon.

Experimental Protocol: Cyanohydrin Formation

The formation of a cyanohydrin from an aldehyde is a classic example of a nucleophilic addition reaction. The following protocol can be adapted for a comparative study of 4-methoxybenzaldehyde and 4-ethoxybenzaldehyde.

Materials:

  • 4-Methoxybenzaldehyde or 4-Ethoxybenzaldehyde

  • Potassium cyanide (KCN)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted benzaldehyde (10 mmol) in diethyl ether (20 mL). Cool the flask in an ice bath.

  • Cyanide Solution Preparation: In a separate beaker, dissolve potassium cyanide (12 mmol) in water (10 mL). Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Slowly add the KCN solution to the stirred solution of the benzaldehyde over 15-20 minutes, maintaining the temperature below 10°C.

  • Acidification: After the addition is complete, slowly add glacial acetic acid (12 mmol) to the reaction mixture while continuing to stir in the ice bath.

  • Stirring: Allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude cyanohydrin.

  • Analysis: The yield can be determined gravimetrically. The relative rates of reaction for the two substrates can be compared by monitoring the disappearance of the starting material over time using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

dot graph "" { graph [rankdir="TB", splines=ortho, nodesep=0.4, layout=dot]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

} . Caption: Experimental Workflow for Cyanohydrin Synthesis.

Conclusion

References

  • PubChem. (n.d.). 4-Ethoxybenzaldehyde. Retrieved January 20, 2026, from [Link]

  • FooDB. (2012, September 11). Showing metabocard for 4-Methoxybenzaldehyde (HMDB0029686). Retrieved January 20, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of mandelonitrile. Retrieved January 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). mandelic acid. Retrieved January 20, 2026, from [Link]

  • Scribd. (2017, October 4). Synthesis of Mandelic Acid. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde. Retrieved January 20, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Taft equation. Retrieved January 20, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686). Retrieved January 20, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Ethoxybenzaldehyde - Optional[13C NMR] - Chemical Shifts. Retrieved January 20, 2026, from [Link]

  • Slideshare. (n.d.). Steric parameters taft's steric factor (es). Retrieved January 20, 2026, from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde is a substituted aromatic aldehyde.[1][2] Aromatic aldehydes as a class of compounds can present various hazards. Based on data from similar compounds such as 4-Isopropoxybenzaldehyde and other substituted benzaldehydes, we can infer the following potential hazards:

  • Irritation: Causes skin and serious eye irritation.[3][4][5]

  • Respiratory Effects: May cause respiratory irritation.[3][4][5]

  • Ingestion: May be harmful if swallowed, potentially causing irritation of the digestive tract.[5][6][7]

Given these potential hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to follow stringent disposal procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential. If a splash hazard exists, a face shield should also be worn.

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for the specific solvent being used.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If handling the compound outside of a fume hood or if aerosolization is possible, a respirator may be necessary.[8]

Spill Management: Immediate and Effective Response

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

For Small Spills:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[9]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a clearly labeled, sealable container for hazardous waste disposal.[9]

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated.

For Large Spills:

  • Evacuate: Evacuate the immediate area.

  • Alert Authorities: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Restrict Access: Prevent entry to the affected area until it has been declared safe by EHS.

Disposal Protocol: A Step-by-Step Guide

The cardinal rule for the disposal of this compound and other potentially hazardous chemicals is to never pour them down the drain .[10][11] This practice is environmentally irresponsible and often violates regulatory standards.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Container: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be collected in a dedicated, leak-proof, and chemically compatible container.[12]

  • Labeling: The waste container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound." List all other components of the waste stream, including solvents and their approximate percentages.

Step 2: On-site Storage

  • Secure Location: Store the hazardous waste container in a designated, secure area, such as a satellite accumulation area or a chemical waste storage room.

  • Secondary Containment: The container should be placed in secondary containment to prevent the release of material in case of a leak.

  • Ventilation: Ensure the storage area is well-ventilated.

  • Container Integrity: Keep the container securely closed except when adding waste.[12] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[12]

Step 3: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Licensed Disposal Vendor: Your EHS department will work with a licensed and reputable hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.[13]

Step 4: Empty Container Disposal

  • Triple Rinsing: An empty container that previously held this compound must be triple-rinsed with a suitable solvent.[14]

  • Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous waste.[11][14]

  • Defacing Labels: After triple-rinsing, the original label on the container should be defaced or removed to prevent misuse.[11][14]

  • Final Disposal: The triple-rinsed, defaced container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institution's specific guidelines.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the key decision points and actions.

G cluster_0 Waste Generation & Segregation cluster_1 On-Site Management cluster_2 Final Disposal cluster_3 Empty Container Management A Generation of Waste (Pure compound, solutions, contaminated materials) B Collect in a dedicated, labeled, leak-proof hazardous waste container A->B C Store in a secure, well-ventilated area with secondary containment B->C D Keep container closed and do not overfill C->D E Contact Environmental Health & Safety (EHS) for pickup D->E F Disposal by a licensed hazardous waste vendor E->F G Triple-rinse empty container with a suitable solvent H Collect all rinsate as hazardous waste G->H I Deface original label H->I J Dispose of rinsed container per institutional guidelines I->J

Caption: Decision workflow for the safe disposal of this compound waste.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, and systematic waste management protocols, researchers can ensure that their work is conducted in a manner that is safe for themselves, their colleagues, and the broader community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

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  • BLD Pharm. 915924-52-6|this compound.
  • This compound, 95% Purity, C15H20O3, 5 grams.
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Operational Guide: Personal Protective Equipment (PPE) for Handling 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

The primary directive of this guide is to ensure minimal exposure and mitigate risks through the diligent use of Personal Protective Equipment (PPE) and sound laboratory practices. The causality behind each recommendation is explained to foster a deep understanding of the safety imperatives.

Hazard Analysis: A Structurally-Informed Perspective

To establish the necessary protective measures, we must first deconstruct the molecule and anticipate its toxicological and reactive profile based on its constituent parts.

  • The Benzaldehyde Core: Aromatic aldehydes as a class can be irritants to the skin, eyes, and respiratory tract.[1][2][3][4] While generally less acutely toxic than their low-molecular-weight aliphatic counterparts, they can cause dermatitis and allergic reactions upon repeated contact.[5][6] Benzaldehyde itself is used as a fragrance and flavoring agent but is also a known irritant.[6] The structurally related compound, vanillin, is also known to cause serious eye irritation and may cause allergic skin reactions.[4][7]

  • The Allyl Group: This functional group is the primary driver of heightened concern. Allyl compounds are frequently associated with skin sensitization, leading to allergic contact dermatitis.[8][9] They can also be irritating to the respiratory tract.[10] More significantly, many allyl compounds are reactive and can be absorbed through the skin, potentially leading to systemic toxicity with sufficient exposure.[11] For instance, eugenol, which contains an allyl group, is a known skin and eye irritant and can cause allergic reactions.[8][9]

  • Alkoxy Groups (Ethoxy & Isopropoxy): These groups primarily modify the compound's physical properties, such as solubility and lipophilicity, which may influence its absorption rate through the skin. They are not considered the primary drivers of acute toxicity.

Anticipated Hazard Profile Summary:

  • Primary Routes of Exposure: Dermal contact, eye contact, inhalation of aerosols.

  • Primary Hazards: Likely skin and eye irritant. Potential skin sensitizer (high suspicion due to the allyl group). May be harmful if swallowed or inhaled.[3][4][7][8][12]

The Core of Protection: A Multi-Layered PPE Strategy

The selection of PPE is not a static checklist but a dynamic risk-based decision. The following table outlines the minimum required PPE for handling 3-Allyl-5-ethoxy-4-isopropoxybenzaldehyde, with explanations grounded in the preceding hazard analysis.

Body Part Recommended Protection Specification & Rationale
Eyes/Face Safety Goggles & Face ShieldGoggles: Must be chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[13][14] They are required to protect against splashes and potential aerosols. Face Shield: Must be worn over safety goggles when handling larger volumes (>50 mL) or during procedures with a high risk of splashing (e.g., transfers, heating, quenching).[13][15] This provides a secondary barrier for the entire face.
Hands Double-Layered Chemical-Resistant GlovesInner Glove: Nitrile. Outer Glove: Neoprene or thicker nitrile. The allyl and aromatic functionalities necessitate robust protection. Nitrile offers good general chemical resistance.[16] Double-gloving minimizes the risk of exposure from a single glove failure.[13] Crucially, inspect gloves for any signs of degradation or puncture before each use and remove them without touching the outer surface. [17][18]
Body Flame-Resistant (FR) Laboratory CoatA lab coat, fully buttoned with sleeves rolled down, is mandatory to protect skin and clothing from incidental contact and minor splashes.[15] Given the organic nature of the compound, a flame-resistant coat is a prudent additional precaution.
Respiratory Use within a Certified Chemical Fume HoodAll manipulations of solid or liquid this compound must be performed inside a certified chemical fume hood to control vapor and aerosol exposure.[16][18] If, under exceptional circumstances, work outside a hood is unavoidable and aerosols could be generated, a risk assessment must be performed to determine the need for a NIOSH-approved respirator.[15][19]
Feet Closed-Toe ShoesFull-coverage shoes made of a non-porous material are required to protect against spills.[15][16] Sandals, perforated shoes, or cloth footwear are strictly prohibited in the laboratory.[17]

Operational Plan: From Benchtop to Disposal

Adherence to a strict operational protocol is as critical as the PPE itself. This workflow is designed to be a self-validating system, minimizing risk at each stage.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the designated work area within the fume hood is clean and uncluttered.[17] Confirm that an eyewash station and safety shower are accessible and unobstructed.[20]

  • Donning PPE: Don PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Chemical Handling:

    • Conduct all weighing and transfers of the compound within the fume hood.[16]

    • Use dedicated spatulas and glassware.

    • Keep containers sealed when not in immediate use to minimize vapor release.[21]

    • When transferring liquids, use a chemical-resistant tray for secondary containment.[16]

  • Post-Handling:

    • After completing the work, carefully remove the outer gloves first, followed by the inner gloves, avoiding contact with the skin.[18]

    • Wash hands thoroughly with soap and water immediately after handling, even if gloves were worn.[18]

    • Clean all contaminated surfaces and glassware.

Emergency Response Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[17] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Spill: For a small spill inside a fume hood, use an appropriate absorbent material (e.g., vermiculite or sand), then collect it in a sealed, labeled container for hazardous waste.[10] Do not use combustible materials like paper towels for large spills. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental stewardship.[21][22]

  • Segregation: All waste contaminated with this compound (including excess reagent, contaminated gloves, absorbent materials, and rinsed containers) must be collected as hazardous waste.[23]

  • Containerization: Use a designated, leak-proof, and chemically compatible waste container.[22] The container must be kept closed except when adding waste and stored in a designated satellite accumulation area.[23][24]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of its contents.[18][23]

  • Disposal: Never dispose of this chemical down the drain or in the regular trash.[21][23] Arrange for pickup and disposal through your institution's licensed EHS provider.[22]

Visualization of Safety Workflow

The following diagram illustrates the decision-making process for ensuring adequate protection when working with this compound.

PPE_Workflow start Start: Plan to handle This compound fume_hood Is a certified chemical fume hood available? start->fume_hood stop STOP Do not proceed fume_hood->stop No   ppe_base Don Base PPE: - FR Lab Coat - Closed-toe Shoes fume_hood->ppe_base  Yes splash_risk High splash risk? (e.g., >50mL, transfer) ppe_base->splash_risk goggles Wear Chemical Splash Goggles splash_risk->goggles No face_shield Wear Face Shield OVER Goggles splash_risk->face_shield Yes gloves Don Double Gloves: - Nitrile (inner) - Neoprene/Nitrile (outer) goggles->gloves face_shield->gloves proceed Proceed with work inside fume hood gloves->proceed disposal Segregate all waste for EHS pickup proceed->disposal

Caption: PPE selection workflow for handling the target compound.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . (n.d.). Columbia University. Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals . (2025). GZ Industrial Supplies. Retrieved from [Link]

  • How to Store and Handle Lab Chemicals Safely . (2025). Somatco. Retrieved from [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage . (n.d.). C&EN. Retrieved from [Link]

  • School Chemistry Laboratory Safety Guide . (2007). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories . (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • OSHA's PPE Laboratory Standards . (2022). Clarion Safety Systems. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . (2009). Lab Manager. Retrieved from [Link]

  • Vanillin Safety Data Sheet . (n.d.). Chemtex USA. Retrieved from [Link]

  • Hazardous Waste Disposal Guide . (n.d.). Dartmouth College. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . (2025). National Institutes of Health (NIH). Retrieved from [Link]

  • Management of Waste . (n.d.). In Prudent Practices in the Laboratory. National Academies Press (US). Retrieved from [Link]

  • Allyl Alcohol . (n.d.). LyondellBasell. Retrieved from [Link]

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  • Personal Protective Equipment (PPE) Toolkit . (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • Allyl chloride - Hazardous Substance Fact Sheet . (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Eugenol Safety Data Sheet . (2016). Sultan Healthcare. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste . (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Everything You Should Know About Allyl Chloride . (n.d.). CloudSDS. Retrieved from [Link]

  • CHEMICAL DATA NOTEBOOK SERIES #113: ALLYL CHLORIDE . (1996). Fire Engineering. Retrieved from [Link]

  • Vanillin . (n.d.). PubChem, National Institutes of Health (NIH). Retrieved from [Link]

  • Environmental Aldehyde Sources and the Health Implications of Exposure . (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

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  • Personal Protective Equipment . (2025). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

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  • NIOSH Pocket Guide to Chemical Hazards . (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • NIOSH School Chemistry Lab Safety Guide . (n.d.). Oakland Unified School District. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.